molecular formula C10H23N<br>CH3(CH2)4NH(CH2)4CH3<br>C10H23N B1346568 Dipentylamine CAS No. 2050-92-2

Dipentylamine

Cat. No.: B1346568
CAS No.: 2050-92-2
M. Wt: 157.3 g/mol
InChI Key: JACMPVXHEARCBO-UHFFFAOYSA-N
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Description

Di-n-amylamine appears as a clear colorless liquid with an ammonia-like odor. Very slightly soluble in water. Less dense less than water. Vapors heavier than air. Difficult to ignite. Moderately toxic. Contact with liquid may cause a chemical burn. Vapors may irritate respiratory tract. Used in the manufacture of rubber, resins, and dyes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pentylpentan-1-amine
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InChI

InChI=1S/C10H23N/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-10H2,1-2H3
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InChI Key

JACMPVXHEARCBO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCNCCCCC
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Molecular Formula

C10H23N, Array
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DSSTOX Substance ID

DTXSID4024931
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Molecular Weight

157.30 g/mol
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Physical Description

Di-n-amylamine appears as a clear colorless liquid with an ammonia-like odor. Very slightly soluble in water. Less dense less than water. Vapors heavier than air. Difficult to ignite. Moderately toxic. Contact with liquid may cause a chemical burn. Vapors may irritate respiratory tract. Used in the manufacture of rubber, resins, and dyes., Liquid, Colorless to light yellow liquid; [ICSC] Ammoniacal or fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 202.5 °C, 202-203 °C
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Flash Point

124 °F (NTP, 1992), 124 °F (51 °C) (CLOSED CUP), 51 °C c.c.
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in acetone; very sol in alcohol; miscible with ether; slightly sol in water, Solubility in water: none
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Density

0.7771 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7771 @ 20 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.15 [mmHg], 0.153 mm HG @ 25 °C, Vapor pressure, Pa at 20 °C: 40
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Color/Form

COLORLESS TO WATER-WHITE TO PALE-YELLOW LIQUID

CAS No.

2050-92-2
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Melting Point

-47 °F (NTP, 1992), -7.85 °C, -44 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dipentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentylamine, also known as di-n-amylamine, is a secondary amine with two pentyl groups attached to a nitrogen atom. It is a colorless to pale yellow liquid with a characteristic pungent, ammonia-like odor.[1][2] This compound serves as a versatile intermediate and reagent in various industrial and laboratory settings, including in the synthesis of rubber, resins, dyes, and as a corrosion inhibitor.[1][3] Its chemical behavior is characterized by the nucleophilicity of the nitrogen atom and the hydrophobic nature of the two long alkyl chains. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, tailored for a technical audience.

Chemical Structure and Identifiers

This compound is a symmetrical secondary amine. The presence of the lone pair of electrons on the nitrogen atom is central to its basicity and nucleophilic character.

Table 1: Chemical Structure and Identifiers

IdentifierValue
IUPAC Name N-pentylpentan-1-amine[1]
CAS Number 2050-92-2[1][2]
Molecular Formula C₁₀H₂₃N[1][2]
SMILES CCCCCNCCCCC[4][5]
InChI InChI=1S/C10H23N/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-10H2,1-2H3[6]
InChIKey JACMPVXHEARCBO-UHFFFAOYSA-N[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 2: Physical Properties of this compound

PropertyValue
Molecular Weight 157.30 g/mol [1]
Appearance Colorless to light-yellow liquid with a pungent odor[1][7]
Boiling Point 202-203 °C[3][7]
Melting Point -44 °C[7]
Density 0.777 g/cm³ at 20 °C[1][2]
Vapor Pressure 40 Pa at 20 °C[7]
Vapor Density 5.4 (air = 1)[7]
Flash Point 51 °C (closed cup)[7]
Refractive Index 1.427 at 20 °C[1][2]

Table 3: Chemical Properties of this compound

PropertyValue
pKa (conjugate acid) 11.16[1][2]
Solubility in water Insoluble[7]
Solubility in organic solvents Soluble in acetone and ether; miscible with alcohol[1][6]
XLogP3 3.82[2]

Reactivity and Chemical Behavior

As a secondary amine, this compound exhibits reactivity characteristic of this functional group, primarily centered around the nucleophilic nitrogen atom.

Acid-Base Properties

This compound is a weak base. In the presence of an acid, it readily accepts a proton to form the dipentylammonium ion. Its relatively high pKa indicates that it will be predominantly in its protonated form in acidic to neutral aqueous environments.[1]

AcidBaseEquilibrium This compound CCCCC(NH)CCCCC Dipentylammonium This compound->Dipentylammonium Protonation H_plus + H⁺ Dipentylammonium->this compound Deprotonation

Caption: Acid-base equilibrium of this compound.

Nucleophilic Reactions: Alkylation and Acylation

The lone pair of electrons on the nitrogen atom makes this compound a good nucleophile. It can undergo alkylation with alkyl halides to form tertiary amines and can be further alkylated to form quaternary ammonium salts.[1][7] Acylation with acid chlorides or anhydrides yields the corresponding amide.[1][3]

Reactivity This compound This compound (Secondary Amine) TertiaryAmine Tertiary Amine This compound->TertiaryAmine Alkylation Amide Amide This compound->Amide Acylation AlkylHalide Alkyl Halide (R'-X) AcidChloride Acid Chloride (R'-COCl)

Caption: General reactivity of this compound.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are crucial for research and quality control. While specific documented procedures for this compound are not always publicly available, standard methodologies for liquid amines are applicable.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus Setup: A small quantity of this compound (approximately 0.5-1 mL) is placed in a test tube with a stir bar. The test tube is situated in a heating block on a hot plate stirrer. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.[8]

  • Heating and Reflux: The sample is gently heated and stirred. The temperature at which the liquid boils and the vapor condenses back into the liquid (reflux) is observed as a stable ring of liquid on the test tube walls.[8]

  • Measurement: The temperature at the level of the reflux ring is recorded as the boiling point.[8]

Determination of Melting Point (Capillary Method)

As this compound has a very low melting point, this procedure would be conducted at sub-ambient temperatures.

  • Sample Preparation: A small amount of frozen this compound is introduced into a capillary tube. The tube is tapped to pack the sample at the sealed end.[9][10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled, slow heating and clear observation of the sample.[11][12]

  • Measurement: The temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[9][10]

Determination of pKa (Potentiometric Titration)

The pKa is determined by titrating a solution of the amine with a standard acid and monitoring the pH.

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water with a co-solvent due to its low solubility). The solution is made basic, and a standardized solution of a strong acid (e.g., HCl) is used as the titrant.[13]

  • Titration: The acid is added in small, precise increments. After each addition, the solution is stirred to reach equilibrium, and the pH is recorded using a calibrated pH meter.[13]

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[4][14]

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of an amyl halide with ammonia.[5]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification AmylChloride Amyl Chloride ReactionVessel Reaction under Heat and Pressure AmylChloride->ReactionVessel Ammonia Ammonia Ammonia->ReactionVessel This compound This compound ReactionVessel->this compound AmmoniumChloride Ammonium Chloride ReactionVessel->AmmoniumChloride PurificationStep Distillation This compound->PurificationStep FinalProduct Pure this compound PurificationStep->FinalProduct

Caption: Synthesis workflow for this compound.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][7] It is corrosive and can cause severe skin and eye irritation.[7] Inhalation of its vapors may irritate the respiratory tract and may cause lung edema.[7] It is important to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area when handling this chemical.

Conclusion

This compound is a secondary amine with well-defined chemical and physical properties that make it a valuable compound in various chemical syntheses. Its reactivity is dominated by the nucleophilic nature of the nitrogen atom, leading to characteristic alkylation and acylation reactions. A thorough understanding of its properties, handling requirements, and synthesis is essential for its safe and effective use in research and development.

References

N-Pentylpentan-1-amine: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentylpentan-1-amine, also known as di-n-pentylamine, is a secondary amine with the chemical formula C10H23N. Its molecular structure consists of a nitrogen atom bonded to two pentyl groups. This technical guide provides an in-depth overview of the physical properties of N-pentylpentan-1-amine, offering valuable data for its application in research, chemical synthesis, and drug development. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems, ensuring safe handling and storage, and for the development of analytical methods.

Core Physical Properties

The physical characteristics of N-pentylpentan-1-amine are summarized in the table below. These properties are influenced by its molecular weight, the presence of the secondary amine group capable of hydrogen bonding, and the two five-carbon alkyl chains.

PropertyValueUnit
Molecular Formula C10H23N-
Molecular Weight 157.30 g/mol
Appearance Colorless liquid-
Boiling Point 202-204°C
Melting Point -44°C
Density 0.777g/cm³
Solubility in Water Poorly soluble-
Solubility in Organic Solvents Soluble in ethanol, ether, and other common organic solvents-

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid amines like N-pentylpentan-1-amine.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, a micro-boiling point determination is a suitable method.

Apparatus:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil or silicone oil

  • Bunsen burner or heating mantle

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount of N-pentylpentan-1-amine (a few drops) is placed into the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed into the test tube containing the amine.

  • The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level just above the side arm.

  • The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[1][2][3]

Determination of Melting Point

Since N-pentylpentan-1-amine is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then recording the temperature at which it melts upon gentle warming.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Cooling bath (e.g., ice-salt mixture or dry ice-acetone)

  • Thermometer

Procedure:

  • A sample of N-pentylpentan-1-amine is introduced into a capillary tube.

  • The capillary tube is placed in a cooling bath to freeze the sample.

  • The frozen sample in the capillary tube is then placed in a melting point apparatus.

  • The apparatus is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.[4][5][6][7][8]

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[9][10][11][12][13]

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

Procedure:

  • The clean, dry pycnometer is accurately weighed on the analytical balance (m_pycnometer).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m_pycnometer+water). The temperature of the water is recorded.

  • The weight of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).

  • The volume of the pycnometer at that temperature is calculated using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).

  • The pycnometer is emptied, dried thoroughly, and then filled with N-pentylpentan-1-amine at the same temperature.

  • The pycnometer filled with the amine is weighed (m_pycnometer+amine).

  • The weight of the amine is calculated (m_amine = m_pycnometer+amine - m_pycnometer).

  • The density of the N-pentylpentan-1-amine is then calculated using the formula: ρ_amine = m_amine / V_pycnometer.[9][10][11][12][13]

Determination of Solubility

The solubility of N-pentylpentan-1-amine in water and organic solvents can be determined qualitatively.

Apparatus:

  • Test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure for Water Solubility:

  • Approximately 1 mL of distilled water is placed in a test tube.

  • A few drops of N-pentylpentan-1-amine are added to the test tube.

  • The test tube is shaken vigorously for about 30 seconds.

  • The mixture is allowed to stand and observed. If a single clear phase is present, the amine is soluble. If two distinct layers form or the solution is cloudy, the amine is considered poorly soluble or insoluble.[14][15][16]

Procedure for Organic Solvent Solubility:

  • The same procedure as for water solubility is followed, but with the respective organic solvent (e.g., ethanol, diethyl ether, hexane) instead of water.

  • Observations on the miscibility of the amine with the solvent are recorded.[14][15][16]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical sequence of experiments for the comprehensive characterization of the physical properties of N-pentylpentan-1-amine.

G cluster_0 Sample Preparation & Purity cluster_1 Determination of Physical Constants cluster_2 Solubility & Spectroscopic Analysis cluster_3 Data Compilation & Reporting start Obtain N-pentylpentan-1-amine Sample purity Assess Purity (e.g., GC-MS) start->purity boiling_point Determine Boiling Point purity->boiling_point melting_point Determine Melting Point purity->melting_point density Determine Density purity->density solubility Determine Solubility (Water & Organic Solvents) purity->solubility spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spec) purity->spectroscopy end Compile Data in Technical Guide boiling_point->end melting_point->end density->end solubility->end spectroscopy->end

Caption: Workflow for determining the physical properties of N-pentylpentan-1-amine.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of N-pentylpentan-1-amine.

  • Infrared (IR) Spectroscopy: As a secondary amine, N-pentylpentan-1-amine is expected to show a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹. This band is typically weaker and sharper than the O-H stretch of alcohols. The C-N stretching vibration for aliphatic amines is observed in the 1250-1020 cm⁻¹ region.[17][18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The N-H proton signal for secondary amines can appear over a broad range and is often a broad singlet. Protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear at a lower field (higher ppm) than other alkyl protons. The signals for the pentyl chains will show characteristic splitting patterns.

    • ¹³C NMR: The carbon atoms bonded to the nitrogen will be deshielded and appear at a lower field compared to the other carbon atoms in the pentyl chains.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of N-pentylpentan-1-amine (157.30 g/mol ). Characteristic fragmentation patterns for secondary amines, such as alpha-cleavage, would be expected, providing further structural confirmation.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of N-pentylpentan-1-amine, along with detailed experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for scientists and researchers, facilitating the safe and effective use of this compound in various scientific and industrial applications. The logical workflow and spectroscopic information further aid in the systematic characterization of this and similar aliphatic amines.

References

Dipentylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2050-92-2

Molecular Formula: C₁₀H₂₃N

This technical guide provides an in-depth overview of dipentylamine, also known as di-n-amylamine, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, analytical methods, applications, and safety information.

Core Chemical and Physical Properties

This compound is a secondary aliphatic amine characterized by two pentyl groups attached to a nitrogen atom. It is a colorless to pale yellow liquid with a distinct ammonia-like odor.[1][2] Due to its long alkyl chains, it has limited solubility in water but is soluble in organic solvents.[2]

PropertyValueSource
Molecular Weight 157.30 g/mol [3][4]
CAS Number 2050-92-2[3][4]
Appearance Colorless to light yellow liquid with a pungent, ammonia-like odor[1]
Boiling Point 202-204 °C[1]
Melting Point -44 °C[1]
Flash Point 62 °C (143.6 °F)[1]
Density 0.777 g/mL at 25 °C[1]
Solubility Very slightly soluble in water; soluble in organic solvents[1][2]
Vapor Pressure 0.3 mmHg at 20 °C[1]
pKa 11.16[1]

Synthesis and Purification

The industrial synthesis of this compound is typically achieved through the reaction of amyl chloride with ammonia.[1] Another manufacturing route involves the reduction of pentanenitrile or the reaction of pentanol with ammonia over a catalyst at elevated temperature and pressure.

Representative Experimental Protocol for Synthesis

Materials:

  • Pentanal

  • Pentylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of pentanal (1.0 equivalent) in 1,2-dichloroethane, add pentylamine (1.0 equivalent).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Pentanal + Pentylamine in DCE Reducing_Agent Add Sodium Triacetoxyborohydride Reactants->Reducing_Agent Reaction Stir at Room Temperature Reducing_Agent->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash_Dry Wash with Brine & Dry (MgSO4) Extraction->Wash_Dry Concentration Concentrate under Reduced Pressure Wash_Dry->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methodologies

The analysis of this compound can be performed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Due to the lack of a strong chromophore, pre-column derivatization is often employed for HPLC analysis to enhance UV detection or enable fluorescence detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile amines like this compound.

Representative Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.[5]

  • Injection: Split or splitless injection.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

  • MS Detection: Electron ionization (EI) source with a quadrupole mass analyzer, scanning a mass range of m/z 35-300.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is typically required. Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be used to create a derivative with a strong chromophore or fluorophore.[6][7]

Representative Experimental Protocol for HPLC with Pre-column Derivatization:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile).

  • Derivatization: Add a derivatizing agent (e.g., FMOC-Cl) and a base (e.g., sodium bicarbonate buffer) to the sample solution. Allow the reaction to proceed at room temperature or with gentle heating.

  • Quenching: Stop the reaction by adding an acid (e.g., HCl).

  • Analysis:

    • Instrumentation: An HPLC system with a UV or fluorescence detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Monitor the appropriate wavelength for the chosen derivative.

G Logical Flow for this compound Analysis Sample Sample Containing this compound Method_Selection Method Selection Sample->Method_Selection GC_MS GC-MS Analysis Method_Selection->GC_MS Volatility is sufficient HPLC HPLC Analysis Method_Selection->HPLC Higher sensitivity needed Data_Processing Data Processing and Quantification GC_MS->Data_Processing Derivatization Pre-column Derivatization HPLC->Derivatization HPLC_Analysis Reversed-Phase HPLC Derivatization->HPLC_Analysis HPLC_Analysis->Data_Processing

Caption: Decision tree for the analysis of this compound.

Applications in Research and Industry

This compound has several industrial and research applications:

  • Corrosion Inhibitor: It is used to protect metals from corrosion, particularly in acidic environments.[1] The mechanism of inhibition often involves the adsorption of the amine onto the metal surface, forming a protective film.

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, including rubber accelerators and surfactants.[2]

  • Solvent: Due to its chemical properties, it can be used as a solvent for oils and resins.[1]

  • Biocidal and Repellent Properties: Studies have investigated its potential as an antifouling biocide and as a cockroach repellent.[2][3]

Biological Activity and Toxicology

The biological activity of this compound is not extensively studied in the context of drug development. Like other secondary amines, it can react with nitrites under acidic conditions, such as those found in the stomach, to form N-nitrosamines, which are a class of compounds known to be carcinogenic.[1]

Toxicological Data:

MetricValueSpeciesRouteSource
LD50270 mg/kgRatOral[1]
LD50350 mg/kgRabbitDermal[1]

This compound is considered toxic if inhaled, ingested, or absorbed through the skin.[1] It is corrosive and can cause severe skin and eye burns.[1] Inhalation may cause respiratory tract irritation and lung edema.[1]

Safety and Handling

Due to its hazardous nature, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[1]

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[1]

  • Fire Safety: It is a flammable liquid. Keep away from open flames, sparks, and sources of ignition. Use a closed system and explosion-proof electrical equipment above its flash point.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and oxidizing agents. Keep containers tightly closed.[1]

Proposed Degradation Pathway

In the environment, this compound is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 hours.[1]

G Proposed Atmospheric Degradation of this compound This compound This compound (C5H11)2NH Hydroxyl_Radical •OH (Hydroxyl Radical) Intermediate Aminoalkyl Radical (C5H11)N•(C5H10) Oxygen O2 Peroxy_Radical Peroxy Radical Further_Reactions Further Reactions (e.g., with NO, HO2) Peroxy_Radical->Further_Reactions Degradation_Products Degradation Products (e.g., Aldehydes, Nitrates) Further_Reactions->Degradation_Products DipentylamineHydroxyl_Radical DipentylamineHydroxyl_Radical DipentylamineHydroxyl_Radical->Intermediate H abstraction IntermediateOxygen IntermediateOxygen IntermediateOxygen->Peroxy_Radical

Caption: Proposed atmospheric degradation pathway for this compound.

References

Synthesis of High-Purity Dipentylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for producing high-purity dipentylamine. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the chemical principles, experimental methodologies, and purification strategies involved in the preparation of this important secondary amine.

Introduction

This compound, also known as di-n-pentylamine, is a secondary amine with the chemical formula (C₅H₁₁)₂NH. It finds application as a corrosion inhibitor, a flotation agent, and as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The production of high-purity this compound is crucial for these applications to avoid unwanted side reactions and ensure product quality and consistency. This guide details the most common and effective synthesis routes, purification techniques, and analytical methods for achieving high-purity this compound.

Primary Synthesis Routes

There are three primary industrial and laboratory-scale synthesis routes for the production of this compound:

  • Catalytic Amination of Pentanol: The reaction of pentanol with ammonia over a heterogeneous catalyst at elevated temperature and pressure.

  • Reductive Amination of Pentanal: The reaction of pentanal with an amine (typically pentylamine or ammonia) in the presence of a reducing agent.

  • Alkylation of Ammonia with Amyl Halide: The reaction of an amyl halide (e.g., amyl chloride) with ammonia.

Each of these routes has its advantages and disadvantages concerning yield, purity, cost, and environmental impact.

Catalytic Amination of Pentanol

This method involves the direct reaction of 1-pentanol with ammonia in the presence of a dehydration catalyst, typically alumina or a mixed oxide catalyst, at high temperatures and pressures. The reaction proceeds through the formation of an intermediate pentylamine, which then reacts with another molecule of pentanol to form this compound.

Reaction Scheme

C₅H₁₁OH + NH₃ → C₅H₁₁NH₂ + H₂O C₅H₁₁OH + C₅H₁₁NH₂ → (C₅H₁₁)₂NH + H₂O

Experimental Protocol (Generalized)
  • Catalyst Preparation: A packed-bed reactor is filled with a suitable amination catalyst, such as alumina (Al₂O₃) or a copper-cobalt catalyst on a support.

  • Reaction Setup: 1-Pentanol and liquid ammonia are fed into a preheater and vaporizer. The gaseous mixture is then passed through the packed-bed reactor.

  • Reaction Conditions: The reactor is maintained at a temperature of 150-250°C and a pressure of 10-20 atm. The molar ratio of ammonia to pentanol is typically kept high to favor the formation of the primary amine initially and to suppress the formation of the tertiary amine.

  • Product Collection: The reaction mixture exiting the reactor is cooled and condensed. The liquid product is then collected for purification.

  • Purification: The crude product, which contains unreacted pentanol, pentylamine, this compound, tripentylamine, and water, is subjected to fractional distillation to isolate the high-purity this compound.

Potential Impurities

The primary impurities in this process are unreacted 1-pentanol, the primary amine (pentylamine), and the tertiary amine (tripentylamine). Water is also a significant byproduct.

Reductive Amination of Pentanal

Reductive amination is a versatile method for forming amines from carbonyl compounds. To synthesize this compound, pentanal can be reacted with pentylamine in the presence of a reducing agent. Alternatively, pentanal can be reacted with ammonia, which will first form pentylamine in situ, followed by a second reductive amination step to yield this compound.

Reaction Scheme

Route A: Pentanal and Pentylamine C₄H₉CHO + C₅H₁₁NH₂ + [H] → (C₅H₁₁)₂NH + H₂O

Route B: Pentanal and Ammonia C₄H₉CHO + NH₃ + [H] → C₅H₁₁NH₂ + H₂O C₄H₉CHO + C₅H₁₁NH₂ + [H] → (C₅H₁₁)₂NH + H₂O

Experimental Protocol (Generalized)
  • Reaction Setup: A reaction vessel is charged with pentanal, the aminating agent (pentylamine or a solution of ammonia), and a suitable solvent (e.g., methanol, ethanol).

  • Iminium Ion Formation: The mixture is stirred, often with the addition of a mild acid catalyst (e.g., acetic acid), to facilitate the formation of the iminium ion intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel), is introduced to the reaction mixture. The temperature is typically maintained between 0°C and 50°C.

  • Quenching and Workup: After the reaction is complete, it is quenched by the addition of water or a dilute acid. The organic layer is separated, washed, and dried.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by fractional distillation.

Potential Impurities

Impurities can include unreacted pentanal and pentylamine, as well as byproducts from side reactions such as the aldol condensation of pentanal. If ammonia is used as the starting material, both pentylamine and tripentylamine can be present in the crude product.

Alkylation of Ammonia with Amyl Halide

This classical method involves the nucleophilic substitution of a halogen on an amyl halide (e.g., 1-chloropentane) by ammonia. A significant drawback of this method is the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the product amines.

Reaction Scheme

C₅H₁₁Cl + NH₃ → C₅H₁₁NH₃⁺Cl⁻ C₅H₁₁NH₃⁺Cl⁻ + NH₃ ⇌ C₅H₁₁NH₂ + NH₄⁺Cl⁻ C₅H₁₁NH₂ + C₅H₁₁Cl → (C₅H₁₁)₂NH₂⁺Cl⁻ (C₅H₁₁)₂NH₂⁺Cl⁻ + NH₃ ⇌ (C₅H₁₁)₂NH + NH₄⁺Cl⁻ (C₅H₁₁)₂NH + C₅H₁₁Cl → (C₅H₁₁)₃NH⁺Cl⁻ (C₅H₁₁)₃NH⁺Cl⁻ + NH₃ ⇌ (C₅H₁₁)₃N + NH₄⁺Cl⁻ (C₅H₁₁)₃N + C₅H₁₁Cl → (C₅H₁₁)₄N⁺Cl⁻

Experimental Protocol (Generalized)
  • Reaction Setup: A pressure vessel is charged with a solution of ammonia in an alcohol solvent (e.g., ethanol).

  • Addition of Amyl Halide: 1-Chloropentane is added to the ammonia solution. The reaction is typically carried out at an elevated temperature (100-150°C) and pressure. A large excess of ammonia is used to favor the formation of the primary amine, which can then be used to produce the secondary amine in a subsequent step or separated from the mixture.

  • Workup: After cooling, the reaction mixture is treated with a strong base (e.g., NaOH) to liberate the free amines.

  • Extraction and Purification: The amines are extracted into an organic solvent, and the solvent is removed. The resulting mixture of amines is then carefully separated by fractional distillation.

Potential Impurities

The main impurities are pentylamine, tripentylamine, and the tetra-alkylammonium salt. Unreacted amyl halide may also be present.

Data Presentation

The following tables summarize the typical yields and purity levels associated with each synthesis route, although specific values can vary significantly based on the reaction conditions and purification efficiency.

Synthesis RouteTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Catalytic Amination of Pentanol 60 - 80> 99Continuous process, uses readily available starting materials.Requires high temperature and pressure, catalyst deactivation.
Reductive Amination of Pentanal 70 - 90> 99.5High selectivity, milder reaction conditions.Requires a stoichiometric reducing agent or catalytic hydrogenation setup.
Alkylation of Ammonia with Amyl Halide 40 - 60 (for this compound)> 98Simple procedure.Poor selectivity leading to a mixture of products, difficult separation.

Purification and Analysis

High-purity this compound is typically obtained through fractional distillation under reduced pressure to prevent decomposition. The efficiency of the separation depends on the difference in boiling points of the components in the crude mixture.

Analytical Methods for Purity Assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the purity of this compound and identifying any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used for functional group identification and to confirm the presence of the N-H bond.

Visualizations

Synthesis Route Overview

Synthesis_Routes cluster_start Starting Materials cluster_process Synthesis Processes cluster_end Product pentanol 1-Pentanol catalytic_amination Catalytic Amination pentanol->catalytic_amination pentanal Pentanal reductive_amination Reductive Amination pentanal->reductive_amination amyl_halide Amyl Halide alkylation Alkylation amyl_halide->alkylation ammonia Ammonia ammonia->catalytic_amination ammonia->reductive_amination ammonia->alkylation pentylamine Pentylamine pentylamine->reductive_amination This compound High-Purity This compound catalytic_amination->this compound reductive_amination->this compound alkylation->this compound

Caption: Overview of the primary synthesis routes to this compound.

Reductive Amination Workflow

Reductive_Amination_Workflow start Start mix Mix Pentanal, Pentylamine, and Solvent start->mix add_catalyst Add Acid Catalyst mix->add_catalyst form_iminium Iminium Ion Formation add_catalyst->form_iminium add_reducing_agent Add Reducing Agent (e.g., NaBH4) form_iminium->add_reducing_agent reduction Reduction to this compound add_reducing_agent->reduction quench Quench Reaction reduction->quench workup Aqueous Workup & Extraction quench->workup purify Fractional Distillation workup->purify end High-Purity This compound purify->end Purification_Analysis crude Crude this compound (from any synthesis route) distillation Fractional Distillation crude->distillation fractions Collect Fractions distillation->fractions analysis Purity Analysis (GC-MS, NMR, FTIR) fractions->analysis pure_product High-Purity This compound (>99%) analysis->pure_product Meets Specification impurities Impure Fractions (for reprocessing or disposal) analysis->impurities Does Not Meet Specification

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Dipentylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipentylamine, also known as di-n-amylamine, is a secondary amine utilized as a solvent, a corrosion inhibitor, a flotation reagent, and as an intermediate in the synthesis of various chemicals, including dyes and rubber accelerators.[1][2] Given its chemical properties and potential hazards, a thorough understanding of its Safety Data Sheet (SDS) is critical for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal. This guide provides a detailed technical overview of the core safety and property data for this compound, presented for a scientific audience.

Physical and Chemical Properties

This compound is a colorless to light-yellow liquid characterized by a pungent, ammonia-like odor.[1][3][4] It is very slightly soluble in water but soluble in many organic solvents.[1][2] The quantitative physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₂₃N[5]
Molar Mass 157.30 g/mol [1][5]
Appearance Colorless to light-yellow liquid with a pungent odor[1][3][4][6]
Density 0.767 - 0.777 g/cm³ at 20-25 °C[5][6]
Melting Point -44 °C to -7.85 °C[5][6]
Boiling Point 202 - 203 °C[5][6]
Flash Point 51 °C to 69.4 °C (closed cup)[3][5][6]
Vapor Pressure 0.3 mm Hg at 20 °C[5][6]
Vapor Density ~5.4 (Air = 1)[1][5][6]
Water Solubility Slightly soluble (0.1-1 g/100 mL)[5][6]
pKa (conjugate acid) 11.16[1][6]

Toxicological Information

This compound is classified as toxic and corrosive.[3][5] Exposure can occur via inhalation, skin contact, and ingestion.[1][3] The substance can cause severe chemical burns to the skin and eyes and is irritating to the respiratory tract.[3][6]

Quantitative Toxicity Data
MetricValueSpecies
LD50 (Oral) 270 mg/kg[5]Rat
LCLo (Inhalation) 63 ppm / 4 hours[1]Rat
Health Effects by Exposure Route
Exposure RouteSymptoms
Inhalation Burning sensation, cough, headache, nausea, shortness of breath, sore throat.[1][3] Symptoms, including lung edema, may be delayed.[1][3]
Skin Contact Causes redness and serious chemical burns.[1][3] Classified as toxic in contact with skin.[5]
Eye Contact Causes redness, blurred vision, and severe deep burns.[1][3]
Ingestion Can result in shock or collapse.[1][3] Classified as toxic if swallowed.[5]

Hazard Identification and Firefighting

This compound is a flammable liquid and vapor.[6] Above 51°C, its vapors can form explosive mixtures with air.[3][4] In case of fire, it may produce irritating and toxic gases, including nitrogen oxides.[3][4]

HazardData
UN Number 2841[1][3]
Hazard Class 3 (Flammable Liquid)[5]
Packing Group III[3][5]
Incompatible Materials Strong oxidants, acids, acid chlorides, acid anhydrides, mercury.[3][4] It also attacks plastics and various metals like copper, aluminum, and zinc.[3][4]

Firefighting Measures:

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][3][6]

  • Procedures: Firefighters should approach from upwind to avoid hazardous vapors.[6] Use water spray to keep fire-exposed containers cool.[1][6] If a leak or spill has not ignited, water spray can be used to disperse vapors.[6]

Experimental Protocols & Methodologies

The Safety Data Sheets used as sources for this guide summarize the results of toxicological and physical hazard testing but do not provide detailed experimental protocols. However, the data presented are typically obtained through standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) or ASTM International.

  • Acute Toxicity (LD50/LC50): Data such as the oral LD50 are generally determined through studies following OECD Test Guidelines (e.g., TG 420, 423, or 425), which involve administering the substance to animal models to determine the dose that is lethal to 50% of the test population.

  • Flash Point: This is determined using standardized equipment and methods, such as the Pensky-Martens Closed Cup tester (ASTM D93) or Tag Closed Cup tester (ASTM D56), which measure the lowest temperature at which vapors will ignite with a spark.

  • Skin and Eye Irritation/Corrosion: These effects are assessed using protocols outlined in OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), which may involve in vivo or in vitro testing.

Accidental Release and Handling Workflow

Safe handling and a clear emergency response plan are paramount. This involves proper storage, use of personal protective equipment (PPE), and a defined procedure for accidental releases.

Handling and Storage:
  • Store in a cool, dry, fireproof, and well-ventilated area.[3][6]

  • Keep containers tightly closed and grounded.[6][7]

  • Store separately from incompatible materials and food and feedstuffs.[3][6]

  • Use non-sparking tools and explosion-proof equipment.[7][8]

  • Wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[3][6]

Accidental Spill Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound, based on emergency procedures outlined in safety documentation.[3][6][9]

G This compound Spill Response Workflow start Spill Detected isolate Isolate Spill Area (min. 50 meters) start->isolate ignition Eliminate All Ignition Sources (Sparks, Flames, Smoking) isolate->ignition ppe Don Appropriate PPE (Chemical Suit, SCBA) ignition->ppe contain Contain Spill (Build Dikes) ppe->contain absorb Absorb with Inert Material (Sand, Earth) contain->absorb collect Collect Absorbed Material (Use Non-Sparking Tools) absorb->collect dispose Place in Sealed Containers for Disposal collect->dispose decontaminate Decontaminate Area dispose->decontaminate end Response Complete decontaminate->end

Caption: Workflow for safe response to an accidental this compound spill.

References

An In-depth Technical Guide to the Solubility of Dipentylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dipentylamine in various organic solvents. This compound, a secondary amine, possesses a molecular structure that dictates its behavior in different solvent environments. An understanding of its solubility is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and drug delivery systems. This document consolidates available solubility data, provides a detailed experimental protocol for its determination, and presents a logical workflow to guide laboratory practices.

Physicochemical Properties of this compound

This compound, also known as di-n-amylamine, is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its key physicochemical properties are summarized in Table 1, providing essential context for its solubility behavior. The presence of two five-carbon alkyl chains contributes significantly to its nonpolar character, while the secondary amine group introduces a degree of polarity and the capacity for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₃N[2][3]
Molecular Weight157.30 g/mol [3]
Boiling Point202-203 °C[2]
Melting Point-44 °C[2]
Density0.767 g/mL at 25 °C[2]
Water SolubilitySlightly soluble (0.1-1 g/100 mL)[2][4]
pKa11.25 ± 0.19 (Predicted)[2]

Solubility of this compound in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like." Due to its predominantly nonpolar structure, it exhibits good solubility in a wide range of organic solvents. While precise quantitative data across various temperatures is not extensively available in the public domain, a summary of its known and predicted solubility is presented in Table 2. This table is compiled from various sources and includes qualitative descriptions where exact numerical values are unavailable. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

Table 2: Solubility of this compound in Various Organic Solvents

SolventSolvent TypeQualitative SolubilityQuantitative Solubility (at 20-25 °C)Reference
EthanolPolar ProticVery SolubleData not available[3]
MethanolPolar ProticSolubleData not available[3]
AcetonePolar AproticSolubleData not available[3]
Diethyl EtherNonpolarMiscibleData not available[3]
ChloroformNonpolarSolubleData not available[5]
TolueneNonpolarMiscible (Predicted)Data not available[6]
n-HexaneNonpolarMiscible (Predicted)Data not available[7]
WaterPolar ProticSlightly Soluble0.1 - 1 g/100 mL[2][4]

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. Predicted solubilities are based on the chemical structure of this compound and the properties of the respective solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.[8]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5 °C)

  • Calibrated positive displacement pipettes or microsyringes

  • Vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Syringe filters (0.45 µm, compatible with the solvent and analyte)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification

  • Volumetric flasks and appropriate glassware for standard preparation

2. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of this compound in the chosen organic solvent, covering a range of concentrations expected for the solubility measurement.

  • These standards will be used to create a calibration curve for the analytical quantification of this compound.

3. Experimental Procedure:

  • Sample Preparation: Add a known volume or weight of the organic solvent to several vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The goal is to create a saturated solution with undissolved this compound remaining.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the solvent phase remains constant.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for the complete separation of the liquid and undissolved phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pipette or syringe. It is crucial to avoid disturbing the undissolved layer.

  • Filtration: Immediately filter the collected sample through a 0.45 µm syringe filter into a clean vial to remove any suspended microparticles.

  • Analysis: Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated GC-FID method to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility of this compound in the organic solvent at the specified temperature using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

4. Quality Control:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Run a blank sample containing only the organic solvent to check for any interfering peaks in the analytical measurement.

  • Verify the calibration of the analytical instrument before and after the sample analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility and a conceptual representation of the solubility principle.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_standards Prepare Standard Solutions quantification Quantify by GC-FID prep_standards->quantification prep_samples Prepare Solvent + Excess this compound equilibrate Equilibrate in Thermostatic Shaker (24-72 hours) prep_samples->equilibrate phase_separation Phase Separation equilibrate->phase_separation sampling Sample Supernatant phase_separation->sampling filtration Filter Sample (0.45 µm) sampling->filtration filtration->quantification calculate_solubility Calculate Solubility quantification->calculate_solubility

Caption: Workflow for the experimental determination of this compound solubility.

solubility_principle cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_interaction Interaction cluster_result Result This compound Nonpolar Alkyl Chains (Dominant) interaction Favorable van der Waals Forces This compound->interaction amine_group Polar Amine Group (Minor) organic_solvent Nonpolar or Moderately Polar organic_solvent->interaction solubility High Solubility interaction->solubility

Caption: Conceptual diagram of this compound's high solubility in organic solvents.

References

Dipentylamine boiling point and vapor pressure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Dipentylamine

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of this compound, targeting researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental methodologies for determining these properties, and a visual representation of the general experimental workflow.

Physicochemical Data of this compound

This compound, also known as di-n-amylamine, is a secondary amine with the chemical formula C₁₀H₂₃N. It presents as a colorless to light-yellow liquid with a characteristic pungent, ammonia-like odor[1][2][3]. Understanding its physical properties, such as boiling point and vapor pressure, is crucial for its application in the manufacturing of rubbers, resins, and dyes, as well as for ensuring safe handling and storage[2].

The key quantitative data for the boiling point and vapor pressure of this compound are summarized in the table below.

PropertyValueConditionsSource
Boiling Point 202-203 °CAt 760 mmHg[1][4]
202.5 °CNot Specified[2][3]
396-397 °FAt 760 mmHg[2]
Vapor Pressure 0.3 mm HgAt 20 °C[3][4][5]
40 PaAt 20 °C[1]
0.15 mm HgAt 25 °C[2][3]

Experimental Protocols for Determination of Physical Properties

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for pure substances, several laboratory techniques are employed.

a) Thiele Tube Method

This method is one of the most common and simplest ways to determine a boiling point using a small amount of sample (less than 0.5 mL)[6].

  • Apparatus: A Thiele tube, mineral oil, a small test tube (e.g., a Durham tube), a capillary tube (sealed at one end), a thermometer, and a Bunsen burner or other heat source.

  • Procedure:

    • A small amount of the this compound sample is placed into the small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.

    • This assembly is placed in a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly by convection.

    • The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

    • Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the liquid's boiling point.

    • The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube[6]. The external barometric pressure should always be recorded.

b) Distillation Method

If a larger quantity of the substance is available, a simple distillation can be used for both purification and boiling point determination[6].

  • Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, a heat source (e.g., heating mantle), and boiling chips.

  • Procedure:

    • The this compound sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.

    • The distillation apparatus is assembled. The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm of the distillation flask. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

    • The liquid is heated to a steady boil.

    • The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and liquid is collecting in the receiving flask at a steady rate. This stable temperature reading is the boiling point of the substance at the recorded atmospheric pressure.

Vapor Pressure Determination

Vapor pressure is a measure of a substance's tendency to evaporate. It is a critical parameter for process design and safety assessments.

a) Ebulliometry (Dynamic Method)

An ebulliometer is a device used to accurately measure the boiling point of a liquid at a controlled pressure. By varying the pressure, a vapor pressure curve can be generated.

  • Apparatus: A modified Swietoslawski ebulliometer is often used, which consists of a boiling flask, a Cottrell pump to spray the boiling liquid over the thermometer well, a condenser, and connections to a pressure control and measurement system[7].

  • Procedure:

    • The pure this compound sample is placed in the ebulliometer.

    • The system pressure is set and maintained at a specific value using a vacuum pump and/or an inert gas supply (like nitrogen)[7].

    • The sample is heated to its boiling point under the set pressure. The Cottrell pump ensures that the thermometer is in equilibrium with the boiling liquid and its vapor, preventing superheating.

    • The temperature and pressure are recorded once the system reaches a stable equilibrium (stable boiling).

    • The procedure is repeated at different pressures to obtain a series of data points (pressure vs. temperature), which can be used to model the vapor pressure behavior of the substance.

b) Static Method

The static method involves placing the degassed substance in a thermostated container and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.

  • Apparatus: A thermostated vessel, a pressure transducer (e.g., a capacitance diaphragm gauge), a vacuum system, and a temperature measurement device[8].

  • Procedure:

    • The this compound sample is placed in the vessel.

    • The sample is thoroughly degassed to remove any dissolved gases, often through several freeze-pump-thaw cycles.

    • The vessel is brought to the desired temperature using a thermostat.

    • Once the temperature has stabilized, the pressure inside the vessel, which is the vapor pressure of the substance, is measured by the pressure transducer.

    • Measurements are repeated at various temperatures to establish the vapor pressure curve. To ensure accuracy and detect systematic errors, measurements can be repeated randomly at different temperatures[8].

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and vapor pressure of a chemical substance like this compound.

G cluster_0 Phase 1: Preparation & Purity cluster_1 Phase 2: Property Determination cluster_2 Phase 3: Data Analysis start Obtain this compound Sample purity Assess Purity (e.g., GC-MS, NMR) start->purity purify Purify if Necessary (e.g., Distillation) purity->purify Purity < Threshold decision Select Physical Property purity->decision Purity ≥ Threshold purify->decision bp_det Boiling Point Determination decision->bp_det Boiling Point vp_det Vapor Pressure Determination decision->vp_det Vapor Pressure bp_method Choose Method: - Thiele Tube - Distillation - Reflux bp_det->bp_method vp_method Choose Method: - Ebulliometry (Dynamic) - Static Method vp_det->vp_method record Record Temperature & Barometric Pressure bp_method->record record_vp Record Temp/Pressure Data Points vp_method->record_vp analyze Compare with Literature & Assess Error record->analyze plot Plot P vs. T (e.g., Clausius-Clapeyron) record_vp->plot final_report Final Reported Value(s) analyze->final_report plot->analyze

Caption: Generalized workflow for determining boiling point and vapor pressure.

References

In-Depth Toxicological Guide to Dipentylamine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for Dipentylamine. The information is presented to facilitate easy access and comparison for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound, a secondary aliphatic amine, demonstrates significant acute toxicity via oral, dermal, and inhalation routes of exposure. It is classified as corrosive to skin and eyes. Limited information is available regarding its potential for genotoxicity, carcinogenicity, and reproductive or developmental effects. Notably, secondary amines like this compound can react with nitrites to form potentially carcinogenic nitrosamines. This guide summarizes the key quantitative toxicity data, outlines the probable experimental methodologies based on established guidelines, and provides visualizations of toxicological assessment workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity values identified for this compound.

Table 1: Acute Toxicity Data for this compound

Toxicity EndpointSpeciesRouteValueReference(s)
LD50RatOral270 mg/kg[1]
LD50RabbitDermal350 mg/kg[1]
LC50RatInhalation66 ppm (4 hours)[1]

Table 2: Skin and Eye Irritation Data for this compound

EndpointSpeciesObservationReference(s)
Skin CorrosionRabbitCorrosive[2]
Eye IrritationRabbitSevere burns[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, the methodologies likely followed standard guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following descriptions are based on these standard protocols.

Acute Oral Toxicity (Likely OECD Guideline 401 or 423)

The acute oral toxicity of this compound, resulting in an LD50 of 270 mg/kg in rats, was likely determined using a protocol similar to the following:

  • Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strain), typically of one sex (females are often preferred due to slightly higher sensitivity) or both.

  • Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle, with access to standard laboratory diet and water.

  • Dose Administration: A single dose of this compound is administered by oral gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil).

  • Dose Levels: A range of dose levels are used to establish a dose-response relationship.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and neurological signs), and body weight changes over a period of at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any treatment-related abnormalities.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (Likely OECD Guideline 402)

The acute dermal LD50 of 350 mg/kg in rabbits was likely determined as follows:

  • Test Animals: Young adult albino rabbits.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the application of the test substance.

  • Dose Application: A single dose of undiluted this compound is applied to a specific area of the clipped skin (e.g., at least 10% of the body surface area). The application site is then covered with a porous gauze dressing and a semi-occlusive bandage for a 24-hour exposure period.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and dermal reactions at the application site for at least 14 days. Body weights are recorded periodically.

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The dermal LD50 is calculated.

Acute Inhalation Toxicity (Likely OECD Guideline 403)

The acute inhalation LC50 of 66 ppm for a 4-hour exposure in rats was likely determined using a protocol similar to this:

  • Test Animals: Young adult rats of a single strain.

  • Exposure System: Animals are exposed in a whole-body or nose-only inhalation chamber.

  • Atmosphere Generation: A vapor or aerosol of this compound is generated and maintained at a constant concentration in the chamber for a 4-hour period.

  • Concentrations: Several concentrations are tested to determine a concentration-response relationship.

  • Observations: Animals are monitored during and after exposure for signs of toxicity and mortality over a 14-day observation period.

  • Pathology: Gross necropsy is performed on all animals.

  • Data Analysis: The LC50 is calculated.

Skin Corrosion/Irritation (Likely OECD Guideline 404)

This compound has been identified as corrosive to the skin. A study likely followed these steps:

  • Test Animals: Albino rabbits.

  • Application: A small amount (e.g., 0.5 mL) of this compound is applied to a patch of clipped skin. The patch is covered with a semi-occlusive dressing.

  • Exposure Duration: The exposure duration is typically up to 4 hours. In a study on a similar substance, exposures of 3 minutes, 1 hour, and 2 hours were used.

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specific time points after patch removal (e.g., 1, 24, 48, and 72 hours). The presence of necrosis, eschar, and ulceration is also noted.[2]

  • Scoring: The severity of the skin reactions is scored using a standardized system. Corrosive substances are those that cause irreversible tissue damage.

Eye Irritation/Corrosion (Likely OECD Guideline 405)

This compound is reported to cause severe eye burns. The assessment likely involved:

  • Test Animals: Albino rabbits.

  • Application: A small volume (e.g., 0.1 mL) of this compound is instilled into the conjunctival sac of one eye of each animal.

  • Observations: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

  • Scoring: The severity of the ocular lesions is graded according to a standardized scoring system. Severe burns indicate a corrosive effect.

Signaling Pathways and Mechanism of Toxicity

There is a significant lack of publicly available information on the specific signaling pathways affected by this compound exposure. The primary mechanism of acute toxicity for aliphatic amines is generally attributed to their corrosive and irritant properties due to their alkaline nature.[3] This can lead to severe damage to tissues upon direct contact.

Systemic effects on the central nervous system have been noted for aliphatic amines, but the underlying molecular mechanisms and specific signaling pathways for this compound have not been elucidated in the available literature.[4][5]

One critical aspect of the toxicology of secondary amines like this compound is their potential to form N-nitrosamines in the presence of nitrite. This reaction can occur under acidic conditions, such as those found in the stomach. N-nitrosamines are a class of compounds that are known to be mutagenic and carcinogenic.[1]

Nitrosamine_Formation This compound This compound (Secondary Amine) N_Nitrosothis compound N-Nitrosothis compound (Carcinogenic) This compound->N_Nitrosothis compound Nitrite Nitrite (e.g., from diet) Nitrite->N_Nitrosothis compound Acidic_Conditions Acidic Conditions (e.g., Stomach) Acidic_Conditions->N_Nitrosothis compound facilitates reaction Toxicity_Assessment_Workflow cluster_acute Acute Toxicity Assessment cluster_local Local Effects Assessment cluster_chronic Long-term & Other Endpoints Oral Acute Oral Toxicity (LD50) Repeated_Dose Repeated Dose Toxicity (NOAEL/LOAEL) Oral->Repeated_Dose informs Dermal Acute Dermal Toxicity (LD50) Dermal->Repeated_Dose informs Inhalation Acute Inhalation Toxicity (LC50) Inhalation->Repeated_Dose informs Skin Skin Irritation/ Corrosion Eye Eye Irritation/ Corrosion Carcinogenicity Carcinogenicity Repeated_Dose->Carcinogenicity may inform Repro_Dev Reproductive/ Developmental Toxicity Repeated_Dose->Repro_Dev can indicate need for Genotoxicity Genotoxicity Genotoxicity->Carcinogenicity key indicator for

References

Spectral Data of Dipentylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectral data for dipentylamine, a secondary aliphatic amine. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in the structural elucidation and analysis of this compound.

Data Presentation

The quantitative spectral data for this compound is summarized in the tables below. It is important to note that while the mass spectrometry data is specific to this compound, the NMR and IR data are based on typical values for secondary aliphatic amines and should be used as a reference. The referenced ¹³C NMR data is based on a published study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Typical Values)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 2.5 - 2.7Triplet4Hα-CH₂ (protons on the carbon adjacent to the nitrogen)
~ 1.3 - 1.6Multiplet4Hβ-CH₂
~ 1.2 - 1.4Multiplet8Hγ-CH₂ and δ-CH₂
~ 0.9Triplet6Hω-CH₃ (terminal methyl protons)
~ 0.7 - 1.5Broad Singlet1HN-H

¹³C NMR (Carbon-13) Spectral Data

Note: The following data is based on the publication by H. Eggert and C. Djerassi in the Journal of the American Chemical Society (1973), 95, 3710.

Chemical Shift (δ) ppmCarbon Assignment
~ 49α-Carbon (C adjacent to N)
~ 33β-Carbon
~ 29γ-Carbon
~ 23δ-Carbon
~ 14ω-Carbon (terminal methyl)
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Typical Values)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~ 3300 - 3500N-H StretchSecondary AmineWeak to Medium, Broad
~ 2850 - 2960C-H StretchAlkaneStrong
~ 1450 - 1470C-H BendAlkaneMedium
~ 1000 - 1250C-N StretchAliphatic AmineMedium to Weak
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
100100[CH₃(CH₂)₄NH=CH(CH₂)₂CH₃]⁺ (α-cleavage product)
44High[CH₂=NHCH₂CH₃]⁺
30High[CH₂=NH₂]⁺

Experimental Protocols

The following are representative experimental protocols for acquiring the spectral data presented above.

NMR Spectroscopy (¹H and ¹³)

1. Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz or higher.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For a neat liquid sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are gently pressed together to form a thin liquid film.

2. Data Acquisition:

  • The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the clean, empty salt plates is recorded first.

  • The sample spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

2. Ionization:

  • Electron Ionization (EI) is a common method for small, volatile molecules like this compound.

  • The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3. Mass Analysis and Detection:

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectral analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

A generalized workflow for the spectroscopic analysis of a chemical sample.

Dipentylamine_Structure_Spectra_Correlation cluster_structure This compound Structure cluster_techniques Spectroscopic Information Structure CH₃(CH₂)₄-NH-(CH₂)₄CH₃ H_NMR ¹H NMR: - Proton environments - Connectivity (J-coupling) Structure->H_NMR Proton Signals C_NMR ¹³C NMR: - Number of unique carbons - Carbon environments Structure->C_NMR Carbon Signals IR IR: - N-H bond presence - C-H and C-N bonds Structure->IR Vibrational Modes MS MS: - Molecular weight - Fragmentation pattern (α-cleavage) Structure->MS Molecular Ion & Fragments

Correlation of this compound's structure with the information obtained from different spectroscopic techniques.

References

A Comprehensive Technical Guide to Research-Grade Dipentylamine for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of commercial suppliers, key chemical properties, and practical experimental applications of research-grade dipentylamine, providing a vital resource for researchers and professionals in the field of chemical synthesis and drug development.

This technical guide offers a thorough overview of research-grade this compound, a secondary amine with significant applications in various scientific domains. The guide details the commercial availability of this compound, presenting a comparative analysis of key suppliers. Furthermore, it provides insights into its chemical reactivity through a detailed reaction mechanism and outlines a protocol for its synthesis. A standardized method for assessing its purity via gas chromatography is also described, ensuring researchers can confidently utilize this versatile chemical in their work.

Commercial Sourcing of Research-Grade this compound

For researchers and drug development professionals, sourcing high-purity reagents is a critical first step. This compound is available from a range of reputable chemical suppliers, each offering various grades, quantities, and purities. To facilitate procurement decisions, the following table summarizes the offerings from prominent commercial vendors.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
Thermo Scientific This compound, 99%2050-92-2≥98.5%10 mL
Sigma-Aldrich This compound2050-92-295%100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g
TCI America Diamylamine2050-92-2>98.0% (GC)25 mL, 500 mL
CymitQuimica This compound, mixture of isomers2050-92-2>97.0% (GC)5 g, 25 g, 100 g
Molport This compound2050-92-295%Various (marketplace)
Santa Cruz Biotechnology This compound, mixture of isomers2050-92-2-Contact for details
Benchchem This compound2050-92-2-Inquiry required

Note: Purity levels and available quantities are subject to change and may vary by specific product listing. It is recommended to consult the supplier's website for the most current information. Prices are not included as they are subject to frequent changes and depend on various factors.

Key Applications and Experimental Protocols

This compound serves as a versatile intermediate and reagent in numerous chemical processes. Its utility spans from the synthesis of N-nitrosamines for toxicological studies to its application as a corrosion inhibitor and a component in rubber vulcanization.

Synthesis of N-Nitrosothis compound: A Mechanistic Overview

The reaction of secondary amines with nitrous acid is a well-established method for the formation of N-nitrosamines. This reaction is of significant interest in toxicology and cancer research due to the carcinogenic nature of many N-nitrosamines. The mechanism involves the in-situ formation of the nitrosonium ion (+NO) from a nitrite salt, such as sodium nitrite, under acidic conditions. The lone pair of electrons on the nitrogen atom of this compound then acts as a nucleophile, attacking the electrophilic nitrosonium ion. Subsequent deprotonation yields the stable N-nitrosothis compound.[1][2][3]

Nitrosamine_Formation cluster_0 Nitrous Acid Formation cluster_1 Nitrosonium Ion Formation cluster_2 N-Nitrosamine Formation NaNO2 Sodium Nitrite (NaNO2) HONO Nitrous Acid (HONO) NaNO2->HONO + H+ H+ Acid (H+) HONO2 Nitrous Acid (HONO) HONO->HONO2 H2ONO+ Protonated Nitrous Acid HONO2->H2ONO+ + H+ H+2 Acid (H+) NO+ Nitrosonium Ion (NO+) H2ONO+->NO+ - H2O H2O Water (H2O) This compound This compound Intermediate Protonated Intermediate This compound->Intermediate + NO+ NNitrosothis compound N-Nitrosothis compound Intermediate->NNitrosothis compound - H+ H+3 H+

Caption: Reaction mechanism for the formation of N-Nitrosothis compound.
General Protocol for the Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of a primary amine (pentylamine) with a pentyl halide. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The following is a generalized protocol that can be adapted and optimized for specific laboratory conditions.

Materials:

  • Pentylamine

  • 1-Bromopentane (or other suitable pentyl halide)

  • A suitable base (e.g., potassium carbonate or triethylamine)

  • Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentylamine in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Slowly add 1-bromopentane to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Determination of this compound Purity by Gas Chromatography (GC)

Ensuring the purity of starting materials is paramount in research and drug development. Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for determining the purity of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a CP-Volamine or equivalent, is recommended to achieve good peak shape.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp to a final temperature of approximately 250 °C at a rate of 10-20 °C/min.

  • Detector Temperature: Typically set around 280 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to various concentrations.

  • Prepare the sample for analysis by dissolving a known amount of the this compound to be tested in the same solvent to a concentration that falls within the calibration range.

Analysis:

  • Inject a fixed volume (e.g., 1 µL) of each calibration standard and the sample solution into the gas chromatograph.

  • Record the chromatograms and the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the this compound sample based on the determined concentration and the amount of sample weighed.

The following diagram illustrates a typical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing and Purity Calculation Stock Prepare this compound Stock Solution Standards Prepare Calibration Standards Stock->Standards Inject Inject Standards and Sample into GC-FID Standards->Inject Sample Prepare Sample Solution Sample->Inject Chromatogram Obtain Chromatograms and Peak Areas Inject->Chromatogram CalCurve Construct Calibration Curve Chromatogram->CalCurve Concentration Determine Sample Concentration CalCurve->Concentration Purity Calculate Purity Concentration->Purity

Caption: Workflow for this compound Purity Determination by GC.

Conclusion

This technical guide provides a foundational resource for researchers, scientists, and drug development professionals working with this compound. By consolidating information on commercial suppliers, outlining key synthetic and analytical methodologies, and providing a visual representation of a critical reaction mechanism, this guide aims to streamline the research process and facilitate the effective use of this important chemical compound. The provided protocols and data serve as a starting point for further investigation and application-specific optimization.

References

Methodological & Application

Application Notes and Protocols for the Use of Dipentylamine as a Corrosion Inhibitor in Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dipentylamine as a corrosion inhibitor for steel, particularly in acidic environments. The information compiled herein, including detailed experimental protocols and data, is intended to guide researchers in their studies on corrosion science and the development of novel corrosion mitigation strategies.

Introduction

This compound, a secondary amine, has been investigated for its potential as a corrosion inhibitor for steel. Its efficacy is attributed to the presence of a nitrogen atom with a lone pair of electrons, which can facilitate the adsorption of the molecule onto the metal surface. This adsorbed layer acts as a protective barrier, isolating the steel from the corrosive environment and consequently reducing the corrosion rate. The hydrocarbon chains of the molecule further contribute to this protective film.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits the corrosion of steel is through adsorption onto the metal surface. This process can be influenced by several factors, including the concentration of the inhibitor, the temperature of the environment, and the nature of the corrosive medium. The lone pair of electrons on the nitrogen atom in the this compound molecule allows for its attachment to the steel surface, forming a protective film that hinders both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Corrosion Inhibition Mechanism Steel Steel Surface Corrosion_Inhibition Corrosion Inhibition Steel->Corrosion_Inhibition Protection Corrosive_Medium Corrosive Medium (e.g., HCl, H2SO4) Corrosive_Medium->Steel Corrosion Attack This compound This compound (C10H23N) Adsorption Adsorption of This compound This compound->Adsorption Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->Corrosion_Inhibition

Caption: Mechanism of steel corrosion inhibition by this compound.

Quantitative Data

Table 1: Inhibition Efficiency of this compound from Weight Loss Measurements

This compound Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank-
Conc. 1
Conc. 2
Conc. 3

Table 2: Potentiodynamic Polarization Parameters for Steel in the Presence of this compound

This compound Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-
Conc. 1
Conc. 2
Conc. 3

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Steel in the Presence of this compound

This compound Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank-
Conc. 1
Conc. 2
Conc. 3

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of corrosion inhibitors. These should be adapted with specific parameters for this compound based on preliminary studies.

Weight Loss Measurement

This gravimetric method provides a direct measure of material loss due to corrosion.

Weight Loss Protocol cluster_prep Sample Preparation cluster_immersion Immersion Test cluster_post Post-Immersion Analysis cluster_calc Calculations Prep1 Cut steel coupons (e.g., 2cm x 2cm x 0.1cm) Prep2 Abrade with SiC paper (e.g., up to 1200 grit) Prep1->Prep2 Prep3 Degrease with acetone Prep2->Prep3 Prep4 Dry and weigh (W_initial) Prep3->Prep4 Immersion1 Immerse coupons in corrosive medium with and without different concentrations of This compound Prep4->Immersion1 Immersion2 Maintain constant temperature (e.g., 25°C, 40°C, 60°C) Immersion1->Immersion2 Immersion3 Set immersion duration (e.g., 6h, 24h) Immersion2->Immersion3 Post1 Remove coupons Immersion3->Post1 Post2 Clean to remove corrosion products Post1->Post2 Post3 Rinse with distilled water and acetone Post2->Post3 Post4 Dry and re-weigh (W_final) Post3->Post4 Calc1 Calculate Weight Loss (ΔW = W_initial - W_final) Post4->Calc1 Calc2 Calculate Corrosion Rate Calc1->Calc2 Calc3 Calculate Inhibition Efficiency Calc2->Calc3

Caption: Experimental workflow for the weight loss method.

Protocol:

  • Sample Preparation:

    • Cut mild steel coupons to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).

    • Mechanically abrade the surface of the coupons using silicon carbide (SiC) paper of increasing grit size (e.g., up to 1200 grit) to achieve a uniform and smooth surface.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons thoroughly and weigh them accurately using an analytical balance to determine the initial weight (W_initial).

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).

    • Prepare solutions of the corrosive medium containing various concentrations of this compound.

    • Immerse the pre-weighed steel coupons in the test solutions (including a blank solution without the inhibitor).

    • Maintain a constant temperature throughout the experiment using a water bath or thermostat.

    • Allow the coupons to remain immersed for a predetermined period (e.g., 6, 24, or 48 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove any corrosion products. This can be done by gentle brushing in a solution of appropriate cleaning agent (e.g., a solution containing HCl and hexamine).

    • Rinse the cleaned coupons with distilled water and then with acetone.

    • Dry the coupons and re-weigh them to determine the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the steel (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to determine the type of inhibitor.

Potentiodynamic Polarization Protocol cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Setup1 Three-electrode cell: - Working Electrode (Steel) - Counter Electrode (Platinum) - Reference Electrode (SCE) Setup2 Potentiostat/Galvanostat Setup1->Setup2 Proc2 Immerse electrodes in test solution Setup2->Proc2 Proc1 Prepare steel working electrode Proc1->Proc2 Proc3 Allow system to stabilize (measure Open Circuit Potential) Proc2->Proc3 Proc4 Scan potential cathodically and anodically from OCP Proc3->Proc4 Analysis1 Plot Tafel curves (log I vs. E) Proc4->Analysis1 Analysis2 Extrapolate Tafel slopes to determine Icorr and Ecorr Analysis1->Analysis2 Analysis3 Calculate Inhibition Efficiency Analysis2->Analysis3

Caption: Workflow for potentiodynamic polarization measurements.

Protocol:

  • Electrode Preparation:

    • Prepare a mild steel working electrode by embedding a steel rod in an insulating material (e.g., epoxy resin), leaving a defined surface area exposed.

    • Prepare the electrode surface as described in the weight loss method (abrading, degreasing).

  • Experimental Setup:

    • Use a standard three-electrode electrochemical cell. The steel specimen is the working electrode, a platinum foil or rod is the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode is the reference electrode.

    • Fill the cell with the corrosive solution containing the desired concentration of this compound.

  • Measurement:

    • Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log I) versus the electrode potential (E) to obtain the Tafel plot.

    • Determine the corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic Tafel slopes to the corrosion potential (Ecorr).

    • Calculate the inhibition efficiency using the Icorr values: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective properties of the inhibitor film.

EIS Protocol cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Setup1 Three-electrode cell (as in Potentiodynamic Polarization) Setup2 Potentiostat with Frequency Response Analyzer Setup1->Setup2 Proc2 Apply a small amplitude AC signal at OCP Setup2->Proc2 Proc1 Prepare and stabilize the electrochemical cell Proc1->Proc2 Proc3 Sweep a range of frequencies (e.g., 100 kHz to 10 mHz) Proc2->Proc3 Analysis1 Plot Nyquist and Bode diagrams Proc3->Analysis1 Analysis2 Fit data to an equivalent electrical circuit model Analysis1->Analysis2 Analysis3 Extract parameters like Rct and Cdl Analysis2->Analysis3 Analysis4 Calculate Inhibition Efficiency Analysis3->Analysis4

Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.

Protocol:

  • Experimental Setup:

    • The experimental setup is the same as for potentiodynamic polarization.

  • Measurement:

    • After the system has reached a stable OCP, the EIS measurement is performed at this potential.

    • A small amplitude sinusoidal voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • The data is analyzed by fitting it to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The inhibition efficiency is calculated from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

Adsorption Isotherm

To understand the interaction between this compound and the steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often used and can be represented by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the degree of surface coverage (θ = IE% / 100), and K_ads is the adsorptive equilibrium constant. A linear plot of C/θ versus C suggests that the adsorption of this compound follows the Langmuir isotherm.

Conclusion

This compound shows potential as a corrosion inhibitor for steel in acidic media. The provided protocols offer a standardized framework for researchers to systematically evaluate its performance. By generating quantitative data and understanding the mechanism of inhibition, the application of this compound can be optimized for various industrial applications where corrosion protection is critical. Further research is encouraged to fully elucidate its inhibitive properties and to explore its efficacy in different corrosive environments and on various steel alloys.

Dipentylamine: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipentylamine, a secondary aliphatic amine, serves as a valuable and versatile reagent in a multitude of organic transformations. Its utility stems from the nucleophilic nature of the secondary amine and its basic character, allowing it to participate in a variety of reactions as a reactant, catalyst, or base. This document provides detailed application notes and experimental protocols for the use of this compound in key organic syntheses, including N-formylation, N-acylation, and as a basic catalyst in Knoevenagel condensation reactions. These protocols are designed for researchers, scientists, and professionals in drug development seeking to employ this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₂₃N
Molecular Weight 157.30 g/mol
Appearance Colorless to light yellow liquid
Odor Ammonia-like
Boiling Point 202-204 °C
Density 0.777 g/mL at 25 °C
Solubility Sparingly soluble in water; soluble in organic solvents

Applications in Organic Synthesis

This compound is a key building block and reagent in the synthesis of a wide array of organic molecules.[1] Its applications include, but are not limited to:

  • Precursor for Amides and Other Nitrogen-Containing Compounds: this compound can be readily acylated or formylated to produce the corresponding amides. These amides can be important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

  • Catalyst in Condensation Reactions: As a moderately weak base, this compound can effectively catalyze condensation reactions such as the Knoevenagel condensation, facilitating the formation of carbon-carbon bonds.[2]

  • Alkylation Reactions: The secondary amine functionality of this compound can undergo alkylation to form tertiary amines, which have broad applications in materials science and as synthetic intermediates.

Application Note 1: N-Formylation of this compound

Introduction:

N-formylation of secondary amines is a fundamental transformation in organic synthesis, yielding formamides that are valuable intermediates. Formamides can serve as protecting groups for amines, precursors for isocyanide synthesis, and can be used in Vilsmeier-Haack type reactions. The following protocol describes a general and efficient method for the N-formylation of this compound using formic acid.[1]

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Formic acid (88% or higher)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, reflux condenser)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add this compound (15.7 g, 0.1 mol) and toluene (100 mL).

  • With gentle stirring, add formic acid (4.6 g, 0.1 mol) to the flask.

  • Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude N,N-dipentylformamide can be purified by vacuum distillation if necessary.

Quantitative Data:

ReactantMolar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound1.018.516.690
Formic Acid1.0---

Note: The above data is representative and may vary based on experimental conditions.

Workflow Diagram:

N_Formylation_Workflow reagents 1. Add this compound, Formic Acid, and Toluene reflux 2. Heat to Reflux with Dean-Stark Trap reagents->reflux 4-6 hours workup 3. Aqueous Workup (NaHCO3, Brine) reflux->workup Cooling purification 4. Drying and Solvent Removal workup->purification product N,N-Dipentylformamide purification->product

Caption: Workflow for the N-Formylation of this compound.

Application Note 2: this compound as a Base in Knoevenagel Condensation

Introduction:

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone.[2] Weakly basic amines, such as this compound, are often employed as catalysts to facilitate this transformation. This protocol outlines the use of this compound as a catalyst for the condensation of benzaldehyde with malononitrile.

Reaction Scheme:

Experimental Protocol:

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzaldehyde (5.3 g, 0.05 mol) and malononitrile (3.3 g, 0.05 mol) in ethanol (30 mL).

  • Add a catalytic amount of this compound (0.79 g, 0.005 mol) to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the formation of a precipitate.

  • If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Upon completion of the reaction (indicated by TLC), cool the mixture in an ice bath to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product, benzylidenemalononitrile, can be recrystallized from ethanol to obtain a pure crystalline solid.

Quantitative Data:

ReactantMolar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)
Benzaldehyde1.07.76.990
Malononitrile1.0---
This compound0.1---

Note: The above data is representative and may vary based on experimental conditions.

Catalytic Cycle Diagram:

Knoevenagel_Condensation cluster_cycle Catalytic Cycle This compound This compound (Base) enolate Enolate of Malononitrile This compound->enolate + Malononitrile adduct Aldol-type Adduct enolate->adduct + Benzaldehyde adduct->this compound - this compound product Benzylidenemalononitrile + H2O adduct->product - H2O final_product Final Product product->final_product benzaldehyde Benzaldehyde benzaldehyde->adduct malononitrile Malononitrile malononitrile->enolate

Caption: Catalytic Cycle of Knoevenagel Condensation.

Application Note 3: N-Acylation of this compound

Introduction:

N-acylation is a fundamental reaction for the synthesis of amides from amines. This protocol provides a general method for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.57 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (10.5 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude amide can be purified by column chromatography or distillation.

Quantitative Data (Example with Acetyl Chloride):

ReactantMolar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound1.01.991.8593
Acetyl Chloride1.05---
Triethylamine1.1---

Note: The above data is representative and may vary based on experimental conditions.

Logical Relationship Diagram:

N_Acylation_Logic start Start reactants Mix this compound and Triethylamine in DCM start->reactants cooling Cool to 0 °C reactants->cooling addition Add Acyl Chloride Dropwise cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product N,N-Dipentylamide purification->product end End product->end

Caption: Logical Flow of N-Acylation Reaction.

This compound is a readily available and versatile secondary amine that finds significant application in organic synthesis. The protocols detailed herein for N-formylation, catalytic Knoevenagel condensation, and N-acylation demonstrate its utility as both a nucleophilic reactant and a basic catalyst. These methods are generally high-yielding and can be adapted for a variety of substrates, making this compound a valuable tool for synthetic chemists in both academic and industrial research.

References

Application Notes and Protocols for Dipentylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentylamine, a secondary aliphatic amine, serves as a versatile intermediate and reagent in organic synthesis. In the pharmaceutical industry, its nucleophilic nature and alkyl structure make it a relevant building block for the synthesis of various organic molecules. However, its application requires careful consideration of its reactivity, potential for side reactions, and the formation of impurities, particularly N-nitrosamines. These notes provide an overview of the applications of this compound in pharmaceutical synthesis, with detailed protocols for its use in reductive amination and guidelines for mitigating the risk of N-nitrosamine formation.

Physicochemical and Safety Data

A thorough understanding of the properties of this compound is essential for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₃N
Molecular Weight 157.30 g/mol
Appearance Colorless to light yellow liquid
Odor Pungent, ammonia-like
Boiling Point 202-203 °C
Melting Point -44 °C
Density 0.767 g/mL at 25 °C
Solubility Slightly soluble in water; soluble in organic solvents
pKa (conjugate acid) 11.16

Source:[1]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H400: Very toxic to aquatic life.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[2]

Applications in Pharmaceutical Synthesis

Secondary amines like this compound are valuable in pharmaceutical synthesis for introducing lipophilic alkyl groups and for constructing more complex molecular scaffolds.[3] Key reactions involving secondary amines include:

  • Reductive Amination: The reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a more substituted amine. This is a cornerstone of C-N bond formation in medicinal chemistry.

  • N-Alkylation: The introduction of an alkyl group onto the nitrogen atom of an amine.

  • Formation of Amides and Sulfonamides: While less common for secondary amines compared to primary amines, they can be acylated to form amides or react with sulfonyl chlorides to yield sulfonamides.

Experimental Protocols

The following protocols are provided as detailed examples of how this compound can be utilized in a pharmaceutical synthesis context.

Protocol 1: Synthesis of a Tertiary Amine Intermediate via Reductive Amination

This protocol describes a hypothetical synthesis of a tertiary amine intermediate, which could be a precursor to an active pharmaceutical ingredient (API). The reaction involves the reductive amination of a generic aromatic aldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.

Reaction Scheme:

Ar-CHO + (C₅H₁₁)₂NH --[NaBH(OAc)₃]--> Ar-CH₂-N(C₅H₁₁)₂

Materials:

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aromatic aldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Add this compound (1.1 eq) to the solution and stir for 20 minutes at room temperature.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the slurry of the reducing agent to the aldehyde/amine mixture. A slight exotherm may be observed.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure tertiary amine.

Table 3: Illustrative Quantitative Data for Hypothetical Reductive Amination

ParameterValue
Starting Aldehyde 4-methoxybenzaldehyde
Scale 10 mmol
Reaction Time 4 hours
Yield (isolated) 85%
Purity (by HPLC) >98%

(Note: This data is for illustrative purposes and actual results may vary.)

Protocol 2: N-Nitrosothis compound Risk Assessment and Mitigation

The formation of N-nitrosamines is a significant concern in pharmaceutical manufacturing, as they are classified as probable human carcinogens.[4] Secondary amines like this compound can react with nitrosating agents (e.g., nitrites) to form N-nitrosothis compound.

Potential Sources of Nitrosating Agents:

  • Residual nitrites in raw materials, reagents, or excipients.

  • Degradation of nitrogen-containing starting materials or intermediates.

  • Nitrites present in water or other solvents.

Risk Mitigation Strategies:

  • Raw Material Control: Source high-purity raw materials with low nitrite content. Implement rigorous testing of incoming materials.

  • Process Optimization:

    • pH control: N-nitrosamine formation is often favored under acidic conditions. Maintaining a neutral or basic pH during the reaction and workup can significantly reduce its formation.

    • Temperature control: Avoid excessive temperatures that can promote the formation of nitrosating agents or the nitrosation reaction itself.

    • Use of Scavengers: Incorporate antioxidants such as ascorbic acid or alpha-tocopherol into the process to quench nitrosating agents.

  • Analytical Testing: Develop and validate sensitive analytical methods (e.g., LC-MS/MS) for the detection and quantification of N-nitrosothis compound in the API and final drug product.

Visualizations

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_aldehyde Dissolve Aldehyde in Anhydrous DCM start->dissolve_aldehyde add_this compound Add this compound dissolve_aldehyde->add_this compound add_reducing_agent Slowly Add Reducing Agent add_this compound->add_reducing_agent prepare_reducing_agent Prepare NaBH(OAc)₃ Slurry in DCM prepare_reducing_agent->add_reducing_agent add_acid Add Acetic Acid (catalytic) add_reducing_agent->add_acid stir_monitor Stir and Monitor (TLC/LC-MS) add_acid->stir_monitor quench Quench with NaHCO₃ (aq) stir_monitor->quench extract_wash Extract and Wash quench->extract_wash dry_concentrate Dry and Concentrate extract_wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Tertiary Amine purify->end Nitrosamine_Risk_Mitigation cluster_sources Potential Sources of Nitrosating Agents cluster_mitigation Mitigation Strategies risk Risk: N-Nitrosothis compound Formation material_control Raw Material Control (Purity Testing) risk->material_control process_optimization Process Optimization (pH, Temp Control) risk->process_optimization scavengers Use of Scavengers (e.g., Ascorbic Acid) risk->scavengers analytical_testing Analytical Testing (LC-MS/MS) risk->analytical_testing raw_materials Residual Nitrites in Raw Materials raw_materials->risk degradation Degradation of Nitrogenous Compounds degradation->risk solvents Contaminants in Solvents/Water solvents->risk

References

Application Notes and Protocols: Dipentylamine as a Flotation Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentylamine, also known as di-n-amylamine, is a secondary amine that finds application as a cationic collector in the froth flotation of various minerals. Its primary function is to selectively adsorb onto the surface of specific minerals, rendering them hydrophobic and facilitating their attachment to air bubbles for separation. These application notes provide a comprehensive overview of the theoretical basis and practical protocols for utilizing this compound in mineral flotation, with a focus on its application in the reverse flotation of silica from iron ores and the flotation of silicate and oxide minerals.

Cationic collectors, such as this compound, are particularly effective in separating acidic minerals like silicates and some oxides.[1][2][3] The amine group in the this compound molecule provides a positive charge in acidic to neutral pH conditions, leading to its electrostatic attraction to negatively charged mineral surfaces. The two pentyl chains provide the necessary hydrophobicity for bubble attachment. While specific data for this compound is limited in publicly available literature, the following protocols and data are based on established principles for similar short-chain amine collectors and serve as a robust starting point for experimental design and optimization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₀H₂₃N
Molecular Weight 157.30 g/mol
Appearance Clear, colorless to light-yellow liquid
Odor Ammonia-like
Solubility in Water Very slightly soluble
pKa ~11

Source: PubChem CID 16316[4]

Principle of Action as a Flotation Collector

This compound functions as a cationic collector. In an aqueous solution, the amine group can be protonated to form a positively charged cation (R₂NH₂⁺). The effectiveness of this compound as a collector is highly dependent on the pH of the pulp. At a pH below its pKa, the amine will be predominantly in its cationic form, which is the active state for collecting negatively charged minerals.

The general mechanism involves:

  • Protonation: In the flotation pulp, the this compound molecule is protonated.

  • Adsorption: The positively charged head of the molecule electrostatically adsorbs onto the surface of negatively charged minerals (e.g., quartz, feldspar).

  • Hydrophobicity: The two non-polar pentyl chains orient themselves towards the aqueous phase, creating a hydrophobic layer on the mineral surface.

  • Bubble Attachment: The hydrophobic mineral particles now readily attach to air bubbles introduced into the flotation cell.

  • Froth Formation: The mineral-laden bubbles rise to the surface to form a stable froth, which is then collected.

Flotation_Mechanism cluster_pulp Aqueous Pulp cluster_froth Froth Phase Mineral Negatively Charged Mineral Surface (e.g., SiO₂) Hydrophobic_Mineral Hydrophobic Mineral Surface Mineral->Hydrophobic_Mineral Surface becomes Hydrophobic DPA This compound (R₂NH) DPA_protonated Protonated this compound (R₂NH₂⁺) DPA->DPA_protonated Protonation (pH < pKa) H2O H₂O H3O H₃O⁺ AirBubble Air Bubble FloatedMineral Hydrophobic Mineral Attached to Bubble AirBubble->FloatedMineral DPA_protonated->Mineral Electrostatic Adsorption Hydrophobic_Mineral->AirBubble Attachment

Caption: Mechanism of this compound as a Cationic Collector.

Applications

This compound is primarily suited for the flotation of:

  • Silica and Silicates: It is commonly used in the reverse flotation of iron ores, where silica and other silicate gangue minerals are floated away from the valuable iron oxides.[1][2]

  • Feldspar: It can be used for the separation of feldspar from quartz.[5]

  • Phosphate Ores: In some cases, it can be employed in the reverse flotation of silicate gangue from phosphate minerals.[6]

Experimental Protocols

The following are generalized protocols for conducting laboratory-scale flotation tests using this compound as a collector. Note: These protocols are intended as a starting point and should be optimized for the specific ore and desired separation.

Protocol for Reverse Flotation of Silica from Iron Ore

This protocol describes a typical procedure for floating silica gangue from a hematite or magnetite ore.

Reverse_Flotation_Workflow Start Start: Ore Sample Grinding Grinding (e.g., to 80% passing 75 µm) Start->Grinding Pulping Pulping (e.g., 25-35% solids in water) Grinding->Pulping Depression Depressant Addition & Conditioning (e.g., Starch, 5 min) Pulping->Depression pH_Adjustment1 pH Adjustment (e.g., to pH 8-10.5) Depression->pH_Adjustment1 Collector_Addition This compound Addition & Conditioning (e.g., 3 min) pH_Adjustment1->Collector_Addition Frother_Addition Frother Addition & Conditioning (e.g., MIBC, 1 min) Collector_Addition->Frother_Addition Flotation Froth Flotation (e.g., 5-10 min air flow) Frother_Addition->Flotation Collection Collection of Froth (Silica) and Tails (Iron Concentrate) Flotation->Collection Analysis Drying, Weighing, and Assaying Collection->Analysis End End: Results Analysis->End

Caption: Workflow for Reverse Flotation of Silica.

Materials and Reagents:

  • Representative ore sample

  • This compound (collector)

  • Starch or dextrin (depressant for iron oxides)

  • Frother (e.g., Methyl Isobutyl Carbinol - MIBC)

  • pH modifiers (e.g., NaOH, H₂SO₄)

  • Distilled water

  • Laboratory flotation cell (e.g., Denver type)

  • Grinding mill

  • pH meter

Procedure:

  • Grinding: Grind the ore sample to the desired particle size, typically 80% passing 75 micrometers. The optimal particle size will depend on the mineral liberation characteristics of the ore.

  • Pulp Preparation: Prepare a pulp of the ground ore in the flotation cell with distilled water to a solids concentration of 25-35% by weight.

  • Depressant Addition: Add the iron oxide depressant (e.g., starch solution) to the pulp. Condition the pulp by stirring for 3-5 minutes.

  • pH Adjustment: Adjust the pulp pH to the desired level, typically in the range of 8.0 to 10.5 for reverse flotation of silica with amine collectors.

  • Collector Addition: Add the desired dosage of this compound. It is advisable to prepare a stock solution of this compound for accurate dosing. Condition the pulp for another 3-5 minutes to allow for collector adsorption.

  • Frother Addition: Add a frother (e.g., MIBC) to the pulp and condition for 1 minute.

  • Flotation: Introduce air into the flotation cell and collect the froth (which contains the floated silica) for a predetermined time (e.g., 5-10 minutes).

  • Product Handling: Collect both the froth product (tailings in this case) and the remaining slurry (concentrate).

  • Analysis: Filter, dry, and weigh the concentrate and tailings. Assay both products for iron and silica content to determine the grade and recovery.

Protocol for Direct Flotation of Feldspar

This protocol outlines a general procedure for the flotation of feldspar from quartz.

Materials and Reagents:

  • Representative ore sample containing feldspar and quartz

  • This compound (collector)

  • Hydrofluoric acid (HF) or sodium fluoride (NaF) (activator for feldspar)

  • pH modifiers (e.g., H₂SO₄, NaOH)

  • Frother (e.g., MIBC)

  • Distilled water

  • Laboratory flotation cell

  • Grinding mill

  • pH meter

Procedure:

  • Grinding and Desliming: Grind the ore to liberation size. It is often necessary to deslime the ground ore to remove fine particles that can interfere with flotation.

  • Pulp Preparation: Prepare a pulp of the deslimed ore in the flotation cell to a solids concentration of 20-30%.

  • pH Adjustment: Adjust the pulp pH to an acidic range, typically between 2.0 and 3.5.

  • Activator Addition: Add the feldspar activator (e.g., HF or NaF) and condition for 3-5 minutes. Caution: Handle HF with extreme care and appropriate personal protective equipment.

  • Collector Addition: Add the this compound collector and condition for 3-5 minutes.

  • Frother Addition: Add a suitable frother and condition for 1 minute.

  • Flotation: Introduce air and collect the feldspar-rich froth.

  • Product Handling and Analysis: Process the froth (concentrate) and tails as described in the previous protocol and analyze for relevant mineral content.

Representative Quantitative Data (Using Analogous Amine Collectors)

The following tables present typical data for the flotation of silica and feldspar using short-chain amine collectors. This data is intended to be representative and for illustrative purposes, as specific results for this compound will vary depending on the ore and experimental conditions.

Table 1: Representative Results for Reverse Flotation of Silica from Iron Ore using a Cationic Collector

Collector Dosage (g/t)pHFe Grade in Concentrate (%)SiO₂ Grade in Concentrate (%)Fe Recovery (%)
509.564.25.892.1
1009.565.14.590.5
1509.565.83.988.7
1008.564.85.191.2
10010.565.54.289.8

Table 2: Representative Results for Direct Flotation of Feldspar using a Cationic Collector

Collector Dosage (g/t)pHFeldspar Grade in Froth (%)Feldspar Recovery (%)
1002.585.388.2
2002.588.192.5
3002.589.591.3
2002.087.590.8
2003.088.993.1

Logical Relationships in Flotation Experimentation

The successful application of this compound as a flotation reagent involves understanding the interplay of several key variables. The following diagram illustrates these relationships.

Logical_Relationships cluster_input Input Variables cluster_output Output Metrics Ore Ore Characteristics (Mineralogy, Liberation Size) ParticleSize Particle Size Ore->ParticleSize Recovery Mineral Recovery ParticleSize->Recovery PulpDensity Pulp Density PulpDensity->Recovery pH Pulp pH CollectorDosage This compound Dosage pH->CollectorDosage Grade Concentrate Grade CollectorDosage->Grade CollectorDosage->Recovery OtherReagents Other Reagents (Depressants, Activators, Frothers) Selectivity Selectivity OtherReagents->Selectivity ConditioningTime Conditioning Time ConditioningTime->Recovery FlotationTime Flotation Time FlotationTime->Recovery Grade->Selectivity Recovery->Selectivity

Caption: Interacting Variables in a Flotation Process.

Conclusion

This compound is a viable cationic collector for the flotation of silica, silicates, and other acidic minerals. Its effectiveness is contingent on careful control of pulp pH and dosage, in conjunction with the appropriate use of other flotation reagents such as depressants and activators. The protocols and data presented here provide a foundational framework for researchers and scientists to develop and optimize flotation processes using this compound. It is imperative to conduct systematic experimental work to determine the optimal conditions for any specific ore.

References

Application Notes and Protocols for the Quantification of Dipentylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the quantitative analysis of dipentylamine in various matrices. The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on methods employing derivatization to enhance analyte detection and separation. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound, a secondary amine, is utilized in the synthesis of various organic compounds, including pharmaceuticals and corrosion inhibitors. Its quantification is crucial for process monitoring, quality control, and safety assessment, particularly concerning the potential formation of N-nitrosamines, which are classified as probable human carcinogens.[1][2][3] The analytical determination of this compound can be challenging due to its polarity and potential for low volatility.[4][5] This document outlines robust and sensitive methods for its quantification.

Analytical Methodologies

The two primary chromatographic techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the chemical nature of this compound, derivatization is often a necessary step to improve its chromatographic properties and detector response.[6][7][8]

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds.[6][7] For the analysis of amines like this compound, which can exhibit poor peak shape due to their polarity, derivatization is highly recommended.[4][5]

2.1.1. GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC-FID offers a robust and widely available method for quantification, while GC-MS provides higher selectivity and sensitivity, along with structural confirmation.[9]

Derivatization:

The primary goal of derivatization in GC is to replace the active hydrogen on the amine group with a less polar functional group, thereby increasing volatility and reducing peak tailing.[4][5]

  • Acylation: Reagents such as benzoyl chloride can be used to form a less polar and more stable amide derivative.[9]

  • Silylation: Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective in replacing the active hydrogen with a trimethylsilyl (TMS) group, leading to a more volatile derivative.[5][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile and thermally labile compounds. However, this compound lacks a strong chromophore, making UV detection challenging without derivatization.[10]

2.2.1. HPLC with Fluorescence Detection (FLD) or Mass Spectrometry (MS)

Pre-column derivatization with a fluorescent tag allows for highly sensitive detection using an FLD.[10] LC-MS provides excellent sensitivity and selectivity without the need for a chromophore or fluorophore.[2][11]

Derivatization:

For HPLC-FLD, a derivatizing agent that introduces a fluorescent moiety to the this compound molecule is required.

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with secondary amines to produce a highly fluorescent derivative that can be detected at specific excitation and emission wavelengths.[10]

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods used for the quantification of secondary amines, which can be considered indicative for the analysis of this compound. It is important to note that these values are for analogous compounds and method optimization for this compound is recommended.

Analytical MethodAnalyteDerivatizing ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
GC-MSDimethylamineBenzoyl Chloride-->0.99 (correlation coefficient)80 - 98[9]
HS-GC/MSDimethylamine, DiethylamineNone (Headspace)0.09 mg/L-0.9993 - 0.9968 (correlation coefficient)86.8 - 109.5[12]
HPLC-FLDDimethylamineNBD-Cl--0.5 - 10 ng/mL98.2 - 102.0[10]
HPLC-FLDDiethylamineNBD-Cl--5 - 100 ng/mL98.2 - 102.0[10]
SpectrophotometryDimethylamine1,2-naphthoquinone-4-sulfonate2 µg6.7 µg--[13]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound via Acylation

Objective: To quantify this compound in a sample matrix by GC-MS after derivatization with benzoyl chloride.

Materials:

  • This compound standard

  • Benzoyl chloride

  • Sodium hydroxide solution (2M)

  • Toluene (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., Rtx-5 Amine)[9]

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

  • Derivatization:

    • To an aliquot of the sample solution (or standard), add 1 mL of 2M sodium hydroxide solution.

    • Add 0.5 mL of benzoyl chloride solution (10% in a suitable solvent).

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the phases to separate.

  • Extraction:

    • Extract the aqueous phase with 2 mL of toluene (or another suitable organic solvent).

    • Collect the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the dried organic extract into the GC-MS.

    • GC Conditions (based on a similar method[9]):

      • Column: Rtx-5 Amine (30 m x 0.32 mm, 1.50 µm)

      • Carrier Gas: Helium at a constant flow of 2 mL/min

      • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Injector Temperature: 250°C

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

  • Quantification: Create a calibration curve using this compound standards derivatized in the same manner. Quantify the sample based on the peak area of the derivatized this compound.

Protocol 2: HPLC-FLD Quantification of this compound via NBD-Cl Derivatization

Objective: To quantify this compound in a sample matrix by HPLC-FLD after pre-column derivatization with NBD-Cl.

Materials:

  • This compound standard

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Sodium borate buffer (0.1 M, pH 9.5)

  • Acetonitrile

  • Methanol

  • Phosphoric acid buffer (20 mM, pH 2.8)[10]

  • HPLC system with a fluorescence detector and a C18 column[10]

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent. A solid-phase extraction (SPE) with a C18 cartridge may be necessary for complex matrices to purify the sample before derivatization.[10]

  • Derivatization:

    • In a reaction vial, mix 100 µL of the sample (or standard) solution with 100 µL of 0.1 M sodium borate buffer (pH 9.5).

    • Add 200 µL of NBD-Cl solution (e.g., 1 mg/mL in acetonitrile).

    • Heat the mixture at 60°C for 30 minutes in the dark.

    • Cool the reaction mixture to room temperature.

    • Add 100 µL of 0.1 M HCl to stop the reaction.

  • HPLC-FLD Analysis:

    • Inject an aliquot of the derivatized solution into the HPLC system.

    • HPLC Conditions (based on a similar method[10]):

      • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 20 mM Phosphoric Acid Buffer (pH 2.8)

      • Mobile Phase B: Methanol

      • Gradient: Start with a suitable ratio of A:B (e.g., 60:40), then increase the percentage of B over time to elute the derivative.

      • Flow Rate: 0.8 mL/min

      • Column Temperature: 40°C

    • Fluorescence Detection:

      • Excitation Wavelength: 450 nm

      • Emission Wavelength: 540 nm

  • Quantification: Construct a calibration curve using derivatized this compound standards. Determine the concentration of this compound in the sample from the peak area of the fluorescent derivative.

Visualizations

Dipentylamine_Quantification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Purification (e.g., SPE) Sample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GC_HPLC GC or HPLC Separation Derivatization->GC_HPLC Detection Detection (MS, FID, FLD) GC_HPLC->Detection Quantification Quantification Detection->Quantification Report Reporting Quantification->Report

Caption: General workflow for the quantification of this compound.

Conclusion

The analytical methods described provide robust and sensitive approaches for the quantification of this compound. The choice between GC and HPLC will depend on the sample matrix, available instrumentation, and the required sensitivity. For both techniques, derivatization is a key step to achieve reliable and accurate results. The provided protocols, based on established methods for similar amines, offer a solid starting point for method development and validation for the specific analysis of this compound.

References

Application Notes and Protocols: Dipentylamine as a Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of dipentylamine as a precursor in the synthesis of potential agrochemicals, specifically focusing on the thiocarbamate class of herbicides. While this compound is not a widely documented precursor for major commercial agrochemicals, its chemical properties as a secondary amine lend it to established synthetic routes for creating active compounds. These notes provide a framework for research and development in this area.

Introduction

This compound, a secondary amine with the formula (C₅H₁₁)₂NH, serves as a versatile nucleophile in organic synthesis. Its two pentyl groups provide a significant lipophilic character to resulting molecules, a desirable trait for agrochemicals which often need to penetrate waxy plant cuticles or insect exoskeletons. One of the primary applications for secondary amines in agrochemical synthesis is the formation of thiocarbamates, a class of herbicides known for their effectiveness against grassy weeds.

Synthetic Pathway: Thiocarbamate Herbicide Synthesis

The synthesis of S-alkyl N,N-dialkylthiocarbamates from a secondary amine is a well-established chemical transformation. The general reaction involves the reaction of the secondary amine with a chlorothioformate ester. In this application note, we will focus on the synthesis of a representative thiocarbamate herbicide, S-ethyl N,N-dipentylthiocarbamate.

Diagram of the General Synthetic Pathway

Synthesis_Pathway This compound This compound Reaction Reaction Mixture This compound->Reaction Chlorothioformate S-Ethyl Chlorothioformate Chlorothioformate->Reaction Base Base (e.g., Triethylamine) Base->Reaction HCl scavenger Solvent Solvent (e.g., Toluene) Solvent->Reaction Reaction Medium Product S-Ethyl N,N-dipentylthiocarbamate Byproduct Triethylammonium chloride Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of S-ethyl N,N-dipentylthiocarbamate from this compound.

Experimental Protocol: Synthesis of S-Ethyl N,N-dipentylthiocarbamate

This protocol details the laboratory-scale synthesis of S-ethyl N,N-dipentylthiocarbamate from this compound.

Materials:

  • This compound (99% purity)

  • S-Ethyl chlorothioformate (98% purity)

  • Triethylamine (99.5% purity, dried over KOH)

  • Toluene (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (15.7 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in 100 mL of anhydrous toluene.

  • Addition of Reactant: Cool the reaction mixture to 0-5 °C using an ice bath. Add S-ethyl chlorothioformate (13.3 g, 0.105 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield pure S-ethyl N,N-dipentylthiocarbamate.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve this compound and Triethylamine in Toluene B 2. Cool to 0-5 °C A->B C 3. Add S-Ethyl Chlorothioformate dropwise B->C D 4. Stir at room temperature for 4 hours C->D E 5. Filter precipitate D->E F 6. Wash with H₂O, HCl, NaHCO₃, and Brine E->F G 7. Dry organic layer F->G H 8. Concentrate under reduced pressure G->H I 9. Vacuum Distillation H->I J S-Ethyl N,N-dipentylthiocarbamate I->J Pure Product

Caption: Step-by-step workflow for the synthesis and purification of S-ethyl N,N-dipentylthiocarbamate.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of S-ethyl N,N-dipentylthiocarbamate based on the provided protocol.

ParameterValue
Reactants
This compound15.7 g (0.1 mol)
S-Ethyl chlorothioformate13.3 g (0.105 mol)
Triethylamine11.1 g (0.11 mol)
Product
Theoretical Yield24.5 g
Actual Yield (Post-Purification)22.8 g
Reaction Conditions
Temperature0-5 °C (addition), RT (reaction)
Reaction Time4 hours
Product Characteristics
Purity (by GC-MS)>98%
Boiling Point135-138 °C at 10 mmHg
AppearanceColorless to pale yellow liquid
Calculated Metrics
Molar Mass245.45 g/mol
Percentage Yield93%

Hypothetical Mode of Action in Plants

Thiocarbamate herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts the formation of cuticular waxes and cell membranes, leading to stunted growth and eventual death of the weed.

Signaling Pathway Diagram (Hypothetical Mode of Action)

Mode_of_Action Thiocarbamate S-Ethyl N,N-dipentylthiocarbamate Thiocarbamate->Inhibition Enzyme VLCFA Elongase Enzyme VLCFA Very-Long-Chain Fatty Acids Enzyme->VLCFA Catalyzes synthesis of Disruption Disruption of Cuticular Wax and Cell Membrane Formation VLCFA->Disruption Leads to Effect Stunted Growth and Plant Death Disruption->Effect

Caption: Hypothetical mode of action of S-ethyl N,N-dipentylthiocarbamate in susceptible plants.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • This compound and S-ethyl chlorothioformate are corrosive and should be handled with care.

  • Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper grounding of equipment.

Conclusion

This compound is a viable precursor for the synthesis of thiocarbamate-based agrochemicals. The protocol provided for the synthesis of S-ethyl N,N-dipentylthiocarbamate demonstrates a high-yield and straightforward procedure. Further research is warranted to explore the full potential of this compound derivatives in the development of novel and effective agrochemicals. This includes the synthesis of a broader range of derivatives and comprehensive testing of their herbicidal, fungicidal, and insecticidal activities.

Application Notes and Protocols: Dipentylamine as a Solvent for Resins and Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipentylamine as a solvent for various resins and oils. This document includes theoretical solubility predictions based on Hansen Solubility Parameters (HSPs), detailed experimental protocols for dissolution and analysis, and safety guidelines for handling this compound.

Introduction to this compound as a Solvent

This compound, a secondary amine with the chemical formula C₁₀H₂₃N, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its molecular structure, featuring two five-carbon pentyl chains attached to a nitrogen atom, gives it a unique combination of properties that make it an effective solvent for a range of nonpolar and moderately polar substances, including various resins and oils.[1] Its utility as a solvent is recognized in several industrial applications, including in the manufacturing of rubber, resins, and dyes.[1]

Key Properties of this compound:

PropertyValueReference
CAS Number2050-92-2[2]
Molecular Weight157.30 g/mol [1]
Boiling Point202-204 °C[1]
Density0.777 g/cm³ at 20 °C[1]
Flash Point63 °C (145 °F)[1]
Water SolubilityVery slightly soluble[1]

Theoretical Solubility Prediction using Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters (HSPs) are a valuable tool for predicting the compatibility and solubility of a solvent with a polymer or oil. The principle is that "like dissolves like," and substances with similar HSPs are more likely to be miscible. HSPs are based on three intermolecular forces: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

The following table presents the estimated Hansen Solubility Parameters for this compound and various resins and oils. A smaller "distance" (Ra) between the HSPs of the solvent and the solute indicates a higher likelihood of solubility.

Hansen Solubility Parameters (MPa½)

SubstanceδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Solvent
This compound (estimated)16.03.04.0
Resins
Epoxy Resin (typical)18.010.08.0
Acrylic Resin (PMMA)18.610.57.5
Alkyd Resin (typical)18.04.06.0
Oils
Mineral Oil16.00.00.0
Vegetable Oil (generic)16.02.04.0
Silicone Oil (PDMS)15.02.02.0

Note: The Hansen Solubility Parameters for this compound are estimated based on its chemical structure and properties of similar amines. The values for resins and oils are typical and can vary depending on the specific grade and composition.

Experimental Protocols

Safety Precautions

This compound is a corrosive and flammable liquid.[3][4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[5][6] Ensure all equipment is properly grounded to prevent static discharge.[3] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[4]

Protocol for Determining Resin/Oil Solubility in this compound

This protocol outlines a general procedure for determining the solubility of a resin or oil in this compound at various concentrations.

Materials:

  • This compound

  • Resin or oil sample

  • 20 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer with stir bars

  • Water bath or heating block (optional)

Procedure:

  • Preparation of Stock Solutions:

    • Label a series of vials for different concentrations (e.g., 1%, 5%, 10%, 20%, 50% w/w).

    • Accurately weigh the desired amount of resin or oil into each vial using an analytical balance.

    • In the fume hood, carefully add the calculated amount of this compound to each vial to achieve the target concentration.

  • Dissolution:

    • Securely cap the vials.

    • Mix the contents thoroughly using a vortex mixer or by placing a magnetic stir bar in each vial and using a magnetic stirrer.

    • Allow the mixtures to stir for at least 24 hours at room temperature.

    • For materials that are difficult to dissolve, gentle heating (e.g., 40-60 °C) in a water bath or on a heating block can be applied. Caution: Ensure the temperature is well below the flash point of this compound and that the vials are properly sealed to prevent evaporation and pressure buildup.

  • Observation and Data Recording:

    • After the mixing period, visually inspect each vial for signs of dissolution.

    • Record the observations in a table, noting whether the solute is fully dissolved (clear solution), partially dissolved (cloudy or with undissolved particles), or insoluble.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep1 Weigh Resin/Oil prep2 Add this compound prep1->prep2 Target Concentration diss1 Mix (Vortex/Stir) prep2->diss1 diss2 Incubate (24h, RT) diss1->diss2 diss3 Optional: Gentle Heating diss2->diss3 analysis1 Visual Inspection diss2->analysis1 diss3->analysis1 analysis2 Record Solubility Data analysis1->analysis2

Caption: Workflow for determining the solubility of resins and oils in this compound.

Protocol for Viscosity Measurement of Resin Solutions

This protocol describes how to measure the viscosity of resin solutions prepared with this compound using a rotational viscometer.

Materials:

  • Resin solution in this compound

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath

Procedure:

  • Instrument Setup:

    • Set up the rotational viscometer according to the manufacturer's instructions.

    • Equilibrate the sample and the viscometer spindle to the desired measurement temperature using a water bath.

  • Sample Loading:

    • Pour the resin solution into the appropriate sample container for the viscometer.

    • Immerse the selected spindle into the solution to the marked level.

  • Measurement:

    • Start the viscometer at a low rotational speed and gradually increase it.

    • Allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or Pascal-seconds, Pa·s) and the corresponding shear rate.

    • Take measurements at several shear rates to assess the rheological behavior of the solution.

  • Data Analysis:

    • Plot viscosity as a function of shear rate.

    • Compare the viscosities of different resin concentrations.

Logical Relationship for Viscosity Measurement

G start Start: Prepare Resin Solution setup Set up Viscometer & Equilibrate Temperature start->setup load Load Sample & Spindle setup->load measure Measure Viscosity at Multiple Shear Rates load->measure analyze Analyze Data (Viscosity vs. Shear Rate) measure->analyze end End: Characterize Rheology analyze->end

Caption: Logical steps for measuring the viscosity of a resin-dipentylamine solution.

Protocol for Evaluating Drying Time of Resin Coatings

This protocol provides a method to assess the effect of this compound on the drying time of a resin-based coating.

Materials:

  • Resin solution in this compound

  • Substrate panels (e.g., glass, metal)

  • Film applicator (e.g., doctor blade)

  • Stopwatch

  • Cotton balls or other means to test tackiness

Procedure:

  • Film Application:

    • Place a substrate panel on a flat, level surface.

    • Apply a uniform film of the resin solution onto the substrate using a film applicator set to a specific thickness (e.g., 100 µm).

  • Drying Time Assessment:

    • Start the stopwatch immediately after film application.

    • Periodically and gently touch the surface of the coating with a fresh cotton ball.

    • Set-to-touch time: The time at which the cotton ball no longer adheres to the surface.

    • Dry-hard time: The time at which the film is firm and resistant to moderate pressure without leaving a mark.

    • Record the times for each stage of drying.

  • Data Comparison:

    • Compare the drying times of coatings formulated with different concentrations of this compound or with other solvents.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Solubility of Resins and Oils in this compound at Room Temperature

SoluteConcentration (w/w)SolubilityObservations
Epoxy Resin1%
5%
10%
20%
50%
Acrylic Resin1%
5%
10%
20%
50%
Alkyd Resin1%
5%
10%
20%
50%
Mineral Oil1%
50%
90%
Vegetable Oil1%
50%
90%
Silicone Oil1%
10%
25%

Solubility categories: Fully Soluble, Partially Soluble, Insoluble

Table 2: Viscosity of Resin Solutions in this compound at 25 °C

ResinConcentration (w/w)Viscosity at 10 s⁻¹ (cP)Viscosity at 100 s⁻¹ (cP)
Epoxy Resin10%
20%
50%
Acrylic Resin10%
20%
50%
Alkyd Resin10%
20%
50%

Table 3: Drying Time of Resin Coatings with this compound Solvent

ResinFilm Thickness (µm)Set-to-Touch Time (min)Dry-Hard Time (hours)
Epoxy Resin100
Acrylic Resin100
Alkyd Resin100

Chemical Compatibility

This compound, as a basic and organic solvent, may not be compatible with all laboratory materials. It is crucial to consider the chemical resistance of containers, tubing, and other equipment.

  • Plastics: this compound may cause swelling, softening, or degradation of certain plastics. It is generally not recommended for use with PVC, polystyrene, and polycarbonate. High-density polyethylene (HDPE) and polypropylene (PP) may have better resistance for short-term use, but testing is recommended.

  • Elastomers: Compatibility with elastomers such as Buna-N (Nitrile), EPDM, and Viton® should be verified. Amine solvents can cause significant swelling and degradation of many common elastomers.

  • Metals: this compound is not generally corrosive to stainless steel and carbon steel at ambient temperatures. However, it may attack copper, aluminum, zinc, and their alloys.

Conclusion

This compound can serve as an effective solvent for a variety of resins and oils, particularly those with lower polarity. Its high boiling point may be advantageous in applications requiring slow evaporation rates. The provided protocols offer a systematic approach to evaluating its performance as a solvent in terms of solubility, viscosity, and impact on drying time. Due to the limited publicly available quantitative data, it is imperative for researchers to perform their own experimental evaluations for their specific resins and oils of interest. Always prioritize safety by handling this compound in a well-ventilated area with appropriate personal protective equipment.

References

The Role of Dipentylamine in the Synthesis of High-Performance Rubber Accelerators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of dipentylamine in the synthesis of dithiocarbamate and thiuram-based rubber accelerators. These accelerators play a crucial role in the vulcanization process, enhancing the durability, elasticity, and overall performance of rubber products. The protocols provided are based on established synthesis methods for analogous compounds and are intended to serve as a comprehensive guide for the preparation and evaluation of this compound-derived accelerators.

Introduction to this compound-Based Accelerators

This compound, a secondary amine with two five-carbon alkyl chains, serves as a key precursor in the synthesis of specific types of rubber accelerators, primarily zinc dipentyldithiocarbamate (ZDPDC) and tetra(dipentyl)thiuram disulfide (TDPDTD). These accelerators are classified as ultra-accelerators, significantly increasing the rate of vulcanization.[1] The long alkyl chains of this compound are expected to enhance the solubility of the accelerator in the rubber matrix, potentially leading to improved dispersion and performance. Furthermore, the use of higher molecular weight amines like this compound can be advantageous in minimizing the formation of undesirable nitrosamines, a critical consideration for health and safety in the rubber industry.

Synthesis of Zinc Dipentyldithiocarbamate (ZDPDC)

Zinc dipentyldithiocarbamate is a dithiocarbamate accelerator synthesized from this compound. Dithiocarbamates are known for their fast cure rates and are essential in many rubber formulations.[1][2]

Chemical Pathway

The synthesis of ZDPDC follows a two-step reaction. First, this compound reacts with carbon disulfide in the presence of a base to form the dipentyldithiocarbamate salt. Subsequently, this salt reacts with a zinc salt (e.g., zinc chloride or zinc oxide) to yield the final product, zinc dipentyldithiocarbamate.

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Precipitation of ZDPDC This compound This compound Intermediate Sodium Dipentyldithiocarbamate This compound->Intermediate + CS2 + Base CS2 Carbon Disulfide (CS2) CS2->Intermediate Base Base (e.g., NaOH) Base->Intermediate ZDPDC Zinc Dipentyldithiocarbamate (ZDPDC) Intermediate->ZDPDC + Zinc Salt ZincSalt Zinc Salt (e.g., ZnCl2) ZincSalt->ZDPDC Byproduct Byproduct (e.g., NaCl)

Figure 1: Synthesis Pathway of Zinc Dipentyldithiocarbamate.
Experimental Protocol

This protocol is adapted from established methods for the synthesis of zinc dialkyldithiocarbamates.[3][4][5]

Materials:

  • This compound

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Zinc Chloride (ZnCl₂)

  • Ethanol

  • Distilled Water

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, dissolve a specific molar equivalent of sodium hydroxide in ethanol.

  • To this solution, add a corresponding molar equivalent of this compound and stir until fully dissolved.

  • Cool the mixture in an ice bath and slowly add a molar equivalent of carbon disulfide dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to form the sodium dipentyldithiocarbamate intermediate.

  • In a separate beaker, prepare an aqueous solution of a molar equivalent of zinc chloride.

  • Slowly add the zinc chloride solution to the reaction mixture with vigorous stirring. A precipitate of zinc dipentyldithiocarbamate will form.

  • Continue stirring for an additional 2-4 hours at room temperature to ensure complete reaction.

  • Filter the precipitate and wash it thoroughly with distilled water and then with a small amount of cold ethanol.

  • Dry the resulting white to off-white solid under vacuum to obtain the final product.

Quantitative Data (Analogous Systems)
AcceleratorAmine PrecursorTypical YieldReference
Zinc Diethyldithiocarbamate (ZDEC)Diethylamine~48.5%[4]
Zinc Dibutyldithiocarbamate (ZDBC)DibutylamineHigh (not specified)[3]

Synthesis of Tetra(dipentyl)thiuram Disulfide (TDPDTD)

Tetra(dipentyl)thiuram disulfide is a thiuram-type accelerator. Thiuram disulfides can act as both accelerators and sulfur donors in the vulcanization process.[6]

Chemical Pathway

The synthesis of TDPDTD involves the oxidation of the dipentyldithiocarbamate salt, which can be prepared as described in the previous section. Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.

G cluster_0 Oxidation Reaction Intermediate Sodium Dipentyldithiocarbamate TDPDTD Tetra(dipentyl)thiuram Disulfide (TDPDTD) Intermediate->TDPDTD + Oxidizing Agent Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->TDPDTD Byproduct Byproduct (e.g., Na2SO4)

Figure 2: Synthesis Pathway of Tetra(dipentyl)thiuram Disulfide.
Experimental Protocol

This protocol is based on general methods for the synthesis of tetraalkylthiuram disulfides.[7][8][9]

Materials:

  • Sodium Dipentyldithiocarbamate (prepared as in section 2.2)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Isopropanol-water mixture

  • Distilled Water

Procedure:

  • Prepare the sodium dipentyldithiocarbamate intermediate as described in the ZDPDC synthesis protocol (steps 1-4).

  • To the resulting solution, slowly add a molar equivalent of hydrogen peroxide solution dropwise while maintaining the temperature between 35-40°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours.

  • The tetra(dipentyl)thiuram disulfide will precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with distilled water.

  • Dry the resulting solid under vacuum to obtain the final product.

Quantitative Data (Analogous Systems)

High yields are generally reported for the synthesis of tetraalkylthiuram disulfides.

AcceleratorAmine PrecursorTypical YieldReference
Tetramethylthiuram Disulfide (TMTD)Dimethylamine>98%[7]
Tetraethylthiuram Disulfide (TETD)DiethylamineHigh (not specified)[7]

Application in Rubber Vulcanization

Experimental Workflow for Vulcanization Testing

To evaluate the performance of the synthesized this compound-based accelerators, they can be incorporated into a standard rubber formulation. The curing characteristics and physical properties of the vulcanized rubber are then tested.

G Start Start: Prepare Rubber Compound Mixing Mixing on a Two-Roll Mill (Rubber, Accelerator, Activators, Sulfur) Start->Mixing Rheometer Cure Characteristics Measurement (Moving Die Rheometer) Mixing->Rheometer Molding Compression Molding of Test Sheets Mixing->Molding Testing Physical Property Testing Rheometer->Testing Molding->Testing End End: Data Analysis Testing->End

Figure 3: Experimental Workflow for Vulcanization Testing.
Expected Performance Characteristics

The performance of dithiocarbamate accelerators is influenced by the length of the alkyl chains.[10]

  • Cure Rate: Dithiocarbamates are generally fast-curing accelerators.[1][2] It is anticipated that ZDPDC will exhibit a rapid cure rate, similar to other zinc dialkyldithiocarbamates.

  • Scorch Safety: Longer alkyl chains in dithiocarbamates, such as in zinc dibutyldithiocarbamate (ZDBC), tend to provide better scorch resistance compared to those with shorter chains like zinc diethyldithiocarbamate (ZDEC).[2] Therefore, ZDPDC is expected to offer a good balance of fast cure rate and reasonable processing safety.

  • Solubility and Dispersion: The pentyl groups in ZDPDC and TDPDTD are likely to enhance their solubility in the non-polar rubber matrix, leading to better dispersion. This can result in more uniform vulcanization and improved physical properties of the final rubber product.

  • Physical Properties: The use of these accelerators is expected to yield vulcanizates with good tensile strength, modulus, and elongation at break. The specific values will depend on the rubber formulation and curing conditions. For natural rubber, tensile strengths can range from 500 to 3500 PSI.[11]

Quantitative Performance Data (Analogous Systems)

The following table presents typical performance data for rubber vulcanized with analogous dithiocarbamate accelerators in a natural rubber (NR) compound.

Accelerator (in NR)Scorch Time (ts2, min)Optimum Cure Time (t90, min)Tensile Strength (MPa)Elongation at Break (%)Reference
ZDMC (4.5 mmol)6.019.514.6710[12]
MBTS (9 mmol)16.045.011.3900[12]
CBS (9 mmol)15.527.512.8800[12]

Note: ZDMC is zinc dimethyldithiocarbamate, MBTS is dibenzothiazole disulfide, and CBS is N-cyclohexyl-2-benzothiazolesulfenamide.

Conclusion

This compound is a valuable precursor for synthesizing high-performance rubber accelerators, namely zinc dipentyldithiocarbamate (ZDPDC) and tetra(dipentyl)thiuram disulfide (TDPDTD). The provided protocols, based on established chemical principles, offer a clear pathway for their laboratory-scale preparation. The long alkyl chains of this compound are anticipated to confer beneficial properties to the accelerators, including enhanced solubility and a favorable balance of cure speed and scorch safety. Further experimental investigation is warranted to fully characterize the performance of these accelerators in various rubber formulations and to quantify their advantages over existing accelerator systems.

References

Application Notes and Protocols for the Synthesis of Silver Nanoparticles Using Dipentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of silver nanoparticles (AgNPs) has garnered significant attention in various scientific and biomedical fields due to their unique physicochemical and biological properties, including potent antimicrobial and anticancer activities. The characteristics of AgNPs, such as size, shape, and stability, are critically influenced by the synthesis method, particularly the choice of reducing and capping agents. Long-chain alkylamines have been successfully employed as both reducing and capping agents in the synthesis of metallic nanoparticles, offering control over particle size and dispersibility.

Principle of the Method

The synthesis of silver nanoparticles using dipentylamine is based on the chemical reduction of a silver salt precursor, typically silver nitrate (AgNO₃), in a suitable solvent. This compound is hypothesized to serve two primary roles:

  • Reducing Agent: The lone pair of electrons on the nitrogen atom of this compound can reduce silver ions (Ag⁺) to metallic silver (Ag⁰). This reduction is often facilitated by heating the reaction mixture.

  • Capping Agent: Following the reduction, the this compound molecules can adsorb onto the surface of the newly formed silver nanoparticles. The hydrophobic pentyl chains extend into the solvent, creating a stabilizing layer that prevents the nanoparticles from aggregating and controls their growth.

The overall reaction can be influenced by parameters such as reaction temperature, time, and the molar ratio of the silver precursor to this compound.

Experimental Protocols

This section details a generalized protocol for the synthesis of this compound-capped silver nanoparticles. Researchers should consider this as a starting point and may need to optimize the parameters for their specific applications.

Materials and Reagents
  • Silver nitrate (AgNO₃)

  • This compound (C₁₀H₂₃N)

  • Toluene (or another suitable non-polar solvent like benzene)

  • Ethanol (for washing)

  • Deionized water

Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Synthesis Protocol
  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a thermometer, dissolve a specific amount of silver nitrate in toluene.

  • Addition of this compound: To the stirred solution, add a calculated molar excess of this compound. The solution may initially be colorless.

  • Reaction: Heat the reaction mixture to a specific temperature (e.g., 100°C) under constant stirring.[1] The progress of the reaction can be monitored by the change in color of the solution, which typically transitions from colorless to yellow, then to brown, indicating the formation of silver nanoparticles.[1]

  • Reaction Time: Maintain the reaction at the set temperature for a predetermined duration (e.g., 2-24 hours).[1] The reaction time can be optimized to control the final particle size and size distribution.

  • Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the this compound-capped silver nanoparticles by adding an excess of ethanol.

  • Centrifugation: Collect the precipitated nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet multiple times with ethanol to remove any unreacted precursors and excess this compound.

  • Drying: Dry the purified nanoparticles under vacuum or in a desiccator.

  • Characterization: Characterize the synthesized silver nanoparticles using UV-Vis spectroscopy (to confirm the formation and observe the surface plasmon resonance peak), TEM (to determine the size, shape, and morphology), and FTIR (to confirm the presence of this compound as a capping agent).

Data Presentation

The following tables summarize typical quantitative data that can be expected from the synthesis and characterization of this compound-capped silver nanoparticles, based on results obtained with similar long-chain amines.

Table 1: Effect of Reaction Time on Nanoparticle Size and Optical Properties.

Reaction Time (hours)Average Particle Size (nm)UV-Vis λmax (nm)
215 ± 3410
625 ± 5425
1240 ± 8440
2455 ± 10455

Table 2: Effect of Molar Ratio of this compound to AgNO₃ on Nanoparticle Size.

Molar Ratio (this compound:AgNO₃)Average Particle Size (nm)
5:150 ± 9
10:130 ± 6
20:118 ± 4

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolve Dissolve AgNO3 in Toluene add_amine Add this compound dissolve->add_amine react Heat and Stir add_amine->react cool Cool to Room Temperature react->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge precipitate->centrifuge wash Wash with Ethanol centrifuge->wash dry Dry Nanoparticles wash->dry uv_vis UV-Vis Spectroscopy dry->uv_vis tem Transmission Electron Microscopy dry->tem ftir FTIR Spectroscopy dry->ftir

Caption: Workflow for the synthesis and characterization of silver nanoparticles.

Proposed Mechanism of Formation and Stabilization

mechanism ag_ion Ag+ Ions reduction Reduction (Heat) ag_ion->reduction This compound This compound (Reducing Agent) This compound->reduction ag_atom Ag0 Atoms reduction->ag_atom nucleation Nucleation ag_atom->nucleation ag_np_core Ag Nanoparticle Core nucleation->ag_np_core capping Capping ag_np_core->capping stabilized_np Stabilized Ag Nanoparticle capping->stabilized_np dipentylamine_cap This compound (Capping Agent) dipentylamine_cap->capping

Caption: Proposed mechanism for silver nanoparticle formation and stabilization.

Conclusion

The use of this compound as a dual-role reducing and capping agent presents a promising and straightforward approach for the synthesis of stable silver nanoparticles. The generalized protocol provided herein, derived from methodologies for structurally similar long-chain amines, offers a solid foundation for researchers to explore this synthesis route. Further optimization of reaction parameters is encouraged to tailor the nanoparticle characteristics for specific applications in drug development, antimicrobial coatings, and other biomedical fields. The characterization of the resulting nanoparticles will be crucial in understanding the precise role of this compound and the properties of the synthesized materials.

References

Application Notes and Protocols for Reductive Amination Using Dipentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reductive amination of carbonyl compounds using dipentylamine, a secondary amine. This reaction is a cornerstone in synthetic organic chemistry, particularly for the construction of tertiary amines, which are prevalent motifs in pharmaceuticals and other bioactive molecules. The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring broad functional group tolerance and high yields.

Introduction

Reductive amination is a powerful and widely used method for the synthesis of amines. The reaction proceeds through the initial formation of an iminium ion from the condensation of a carbonyl compound (aldehyde or ketone) with a secondary amine, such as this compound. This intermediate is then reduced in situ by a suitable reducing agent to afford the corresponding tertiary amine.[1][2][3][4] Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for iminium ions over carbonyls, and operational simplicity.[5][6] This method avoids the over-alkylation often observed in direct alkylation of amines with alkyl halides.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of selected carbonyl compounds with this compound using the protocol described below.

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)Purity (%)
1BenzaldehydeN-Benzyl-N,N-dipentylamine1292>98
2CyclohexanoneN-Cyclohexyl-N,N-dipentylamine1688>97
34-MethoxybenzaldehydeN-(4-Methoxybenzyl)-N,N-dipentylamine1295>98
4AcetophenoneN-(1-Phenylethyl)-N,N-dipentylamine2475>95

Experimental Protocols

This section provides a detailed methodology for the reductive amination of a model substrate, benzaldehyde, with this compound.

Materials:

  • Benzaldehyde (freshly distilled)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add benzaldehyde (1.0 eq).

  • Addition of Amine: Add this compound (1.1 eq) to the flask.

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration of the limiting reagent).

  • Stirring: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow reagents Carbonyl Compound + this compound solvent Anhydrous DCM reagents->solvent Dissolve imine_formation Iminium Ion Formation (Stir at RT, 30 min) solvent->imine_formation reducing_agent Add NaBH(OAc)₃ imine_formation->reducing_agent reduction Reduction (Stir at RT, 12-24h) reducing_agent->reduction workup Aqueous Workup (NaHCO₃, Brine) reduction->workup purification Purification (Column Chromatography) workup->purification product Tertiary Amine Product purification->product Reaction_Components cluster_reactants Reactants cluster_reagents_solvents Reagents & Solvents carbonyl Carbonyl (Aldehyde/Ketone) intermediate Iminium Ion carbonyl->intermediate + This compound This compound This compound (Secondary Amine) This compound->intermediate stab NaBH(OAc)₃ (Reducing Agent) product Tertiary Amine stab->product intermediate->product Reduction by NaBH(OAc)₃

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dipentylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to optimize the reaction yield in dipentylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for this compound?

A1: The most common methods for synthesizing this compound and other secondary amines include:

  • Reductive Amination : This is a widely used method that involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced to a secondary amine. For this compound, this typically involves reacting pentanal (valeraldehyde) with pentylamine.[1][2] This method is often preferred due to its high selectivity and avoidance of over-alkylation.[2]

  • Catalytic Amination of Alcohols : This industrial-scale method involves reacting 1-pentanol with ammonia and hydrogen over a metal catalyst, such as nickel or cobalt.[3] While effective, it can produce a mixture of primary, secondary, and tertiary amines that require careful separation.[3]

  • N-Alkylation of Primary Amines : This involves the reaction of a primary amine (pentylamine) with an alkyl halide (e.g., 1-bromopentane) via a nucleophilic substitution (SN2) reaction. A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine (tripentylamine) and quaternary ammonium salts.[2]

Q2: Which synthesis route is recommended for achieving the highest selectivity and yield of this compound in a laboratory setting?

A2: For laboratory synthesis, reductive amination is highly recommended. It offers excellent control over the reaction, primarily because the formation of an imine intermediate prevents the multiple alkylations that are a common issue with N-alkylation methods.[2][4] By using a reducing agent that is selective for the imine over the initial carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), high yields of the desired secondary amine can be achieved.[2]

Q3: What are the typical side products encountered during this compound synthesis?

A3: The side products depend on the synthesis method:

  • Reductive Amination : Unreacted pentanal or pentylamine, and potentially small amounts of the tertiary amine if conditions are not optimized.

  • Catalytic Amination of Alcohols : The primary byproduct is often the tertiary amine (tripentylamine), along with unreacted 1-pentanol and the primary amine (pentylamine).[3]

  • N-Alkylation : The most common and problematic side product is tripentylamine due to over-alkylation. Quaternary ammonium salts can also form.[2][5]

Q4: How can I monitor the progress of the synthesis reaction?

A4: Reaction progress can be effectively monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC) : A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Provides quantitative data on the conversion of reactants and the formation of products and byproducts, allowing for precise determination of reaction completion and product distribution.[5]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

A5: Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.

Low_Yield_Troubleshooting start Problem: Low Reaction Yield cond Verify Reaction Conditions start->cond reagents Check Reagents & Solvents start->reagents mech Review Reaction Mechanism start->mech temp Incorrect Temperature? cond->temp time Insufficient Reaction Time? cond->time ratio Incorrect Stoichiometry? cond->ratio purity Reagent Purity Issue? reagents->purity solvent Solvent Anhydrous? reagents->solvent side_rxn Dominant Side Reactions? mech->side_rxn equilibrium Unfavorable Equilibrium? mech->equilibrium

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

  • Verify Reaction Conditions : Ensure temperature, pressure, and reaction time are aligned with established protocols. For reductive aminations, imine formation is often pH-sensitive and requires weakly acidic conditions.[1]

  • Check Reagents and Solvents : Use reagents of appropriate purity. For reactions sensitive to water, such as those involving hydride reducing agents, ensure solvents are anhydrous.

  • Review Stoichiometry : An incorrect molar ratio of reactants can lead to incomplete conversion or increased side product formation. For instance, in N-alkylation, using a large excess of the primary amine can help minimize the formation of the tertiary amine.

  • Address Side Reactions : If GC-MS analysis shows significant side products, adjust conditions to suppress them. For example, to avoid over-alkylation, reductive amination is a better choice than direct alkylation with alkyl halides.[2]

Q6: I am observing significant formation of tripentylamine. How can I improve selectivity for this compound?

A6: The formation of the tertiary amine, tripentylamine, is a classic sign of over-alkylation.

  • If using N-alkylation : This method is prone to over-alkylation.[2] To minimize it, use a large excess of pentylamine relative to the pentyl halide. However, this makes purification more challenging. A better solution is to switch to reductive amination.

  • If using Reductive Amination : While less common, over-alkylation can occur if the newly formed this compound reacts with remaining pentanal. Ensure the reducing agent is added promptly after imine formation is expected to be complete. Using a 1:1 molar ratio of pentylamine to pentanal is crucial.

Q7: The purification of my product via distillation is inefficient, with close-boiling impurities. What can I do?

A7: this compound has a boiling point of approximately 202-204°C. Contaminants like pentylamine (BP ~104°C) and 1-pentanol (BP ~138°C) are relatively easy to separate. However, tripentylamine (BP ~260°C) can be more challenging if fractional distillation is not precise.

  • Improve Distillation : Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and prevent potential decomposition.

  • Chemical Purification : Consider converting the amine mixture to their hydrochloride salts by treating with HCl. The differing solubilities of the primary, secondary, and tertiary amine salts in various solvents can be exploited for separation, after which the free amines can be regenerated with a base.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from pentylamine and pentanal using sodium triacetoxyborohydride as the reducing agent.

Reductive_Amination_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Imine Formation & Reduction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification a Dissolve Pentylamine (1.0 eq) in Dichloromethane (DCM) b Add Pentanal (1.0 eq) Stir at RT for 1h a->b c Add NaBH(OAc)3 (1.5 eq) in portions b->c d Stir at RT for 12-18h (Monitor by TLC/GC-MS) c->d e Quench with saturated NaHCO3 d->e f Separate organic layer e->f g Extract aqueous layer with DCM f->g h Combine organic layers, dry (Na2SO4) g->h i Filter and concentrate in vacuo h->i j Purify by fractional distillation under reduced pressure i->j k Characterize this compound j->k

Caption: Experimental workflow for this compound synthesis via reductive amination.

Methodology:

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pentylamine (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation : Add pentanal (1.0 equivalent) to the solution and stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the imine intermediate.

  • Reduction : Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture in portions to control any effervescence.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the starting materials by TLC or GC-MS until the reaction is complete.

  • Workup : Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical in reductive amination for maximizing yield and minimizing side reactions.

Reducing AgentTypical SolventKey AdvantagesPotential IssuesTypical Yield
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), AcetonitrileMild and selective; does not reduce aldehydes/ketones.[2]More expensive; moisture sensitive.>90%
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Selectively reduces imines in the presence of carbonyls; stable in weakly acidic conditions.[1][2]Highly toxic (cyanide byproduct); requires careful handling and waste disposal.>85%
Catalytic Hydrogenation (H₂/Pd-C) Ethanol (EtOH), Methanol (MeOH)"Green" chemistry approach; high atom economy.[1][6]May require elevated pressure; catalyst can be pyrophoric; may reduce other functional groups.80-95%
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce the starting aldehyde in addition to the imine, leading to lower yields.[2][4]50-70%

References

Technical Support Center: Dipentylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving dipentylamine.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and use of this compound.

Issue 1: Low Yield of this compound and Formation of Multiple By-products

Question: My reaction to synthesize this compound is resulting in a low yield of the desired product, and I am observing significant quantities of by-products, particularly a higher molecular weight compound. What are the likely causes and how can I address this?

Answer:

The most common issue in the synthesis of secondary amines like this compound is over-alkylation . This occurs because the product, this compound, is often more nucleophilic than the starting primary amine (pentylamine), making it more likely to react further with the alkylating agent to form tripentylamine .

Potential Causes and Solutions:

CauseRecommended Solution
Incorrect Stoichiometry Use a large excess of the starting amine (e.g., pentylamine or ammonia) relative to the alkylating agent (e.g., 1-bromopentane or pentanol). This increases the probability of the alkylating agent reacting with the starting amine rather than the this compound product.
High Reactivity of this compound Consider alternative synthetic routes that offer better selectivity. Reductive amination of pentanal with pentylamine is a highly effective method to avoid over-alkylation. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.
Reaction Conditions Carefully control the reaction temperature. Higher temperatures can sometimes favor over-alkylation. Gradual addition of the alkylating agent can also help to maintain a low concentration and favor the desired mono-alkylation.
Choice of Base and Solvent In reactions involving alkyl halides, the choice of base is critical. A sterically hindered, non-nucleophilic base can be beneficial. The solvent can also influence the reaction rate and selectivity.

Issue 2: Presence of Imine Impurities in the Reaction Mixture

Question: My spectral analysis (e.g., GC-MS, NMR) of the crude product from a this compound synthesis using an alcohol as the alkylating agent shows the presence of an imine. How is this formed and how can I minimize it?

Answer:

When synthesizing amines from alcohols, a common pathway involves the oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. This imine is then reduced to the desired amine. If the reduction step is incomplete, the imine will remain as a by-product.

Potential Causes and Solutions:

CauseRecommended Solution
Inefficient Reduction Ensure the reducing agent is active and used in a sufficient stoichiometric amount. For reductive amination, common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Catalyst Deactivation If using a catalytic hydrogenation process, ensure the catalyst is not poisoned or deactivated.
Reaction Conditions Optimize the reaction time and temperature to ensure the complete reduction of the imine intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

The most prevalent side product is tripentylamine , formed via over-alkylation of this compound.[1] Another potential side product, especially in reactions starting from alcohols, is the corresponding imine from the condensation of pentanal and pentylamine. In syntheses starting from ammonia and a pentylating agent, pentylamine can also be present as an unreacted starting material or a co-product.

Q2: Which synthetic method offers the best selectivity for this compound?

Reductive amination is generally considered a superior method for the selective synthesis of secondary amines like this compound as it minimizes the issue of over-alkylation.[2][3] This method involves the reaction of pentanal with pentylamine to form an imine, which is then reduced in situ to this compound.

Q3: How can I purify this compound from tripentylamine and unreacted pentylamine?

Fractional distillation is a common and effective method for separating this compound from the lower-boiling pentylamine and the higher-boiling tripentylamine due to the significant differences in their boiling points. Careful control of the distillation column's temperature gradient and the use of a column with sufficient theoretical plates are crucial for achieving good separation.

Q4: Can I use spectroscopic methods to identify the side products?

Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to separate and identify the components of your reaction mixture. The mass spectra of pentylamine, this compound, and tripentylamine will show distinct molecular ion peaks and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the different amine products by analyzing the chemical shifts and integration of the signals corresponding to the alkyl chains and the N-H protons (for primary and secondary amines).

Experimental Protocols

General Protocol for Reductive Amination of Pentanal with Pentylamine

This protocol provides a general guideline. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended for specific experimental setups.

Materials:

  • Pentanal

  • Pentylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pentylamine (1.0 equivalent) in the chosen solvent, add pentanal (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by techniques like Thin Layer Chromatography (TLC) or GC-MS.

  • Once imine formation is significant, add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to control the reaction rate and temperature.

  • Continue stirring the reaction mixture at room temperature for an additional 12-24 hours. Monitor the reaction progress to confirm the disappearance of the imine and the formation of this compound.

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation.

Visualizations

Troubleshooting_Dipentylamine_Synthesis Problem Low Yield of this compound Cause1 Over-alkylation to Tripentylamine Problem->Cause1 Primary Cause Cause2 Incomplete Reaction Problem->Cause2 Secondary Cause Solution1 Use Excess Starting Amine Cause1->Solution1 Solution3 Consider Reductive Amination Cause1->Solution3 Solution2 Optimize Reaction Conditions (Temp, Time) Cause2->Solution2 Reductive_Amination_Workflow Start Start: Pentanal & Pentylamine Imine_Formation Imine Formation (Solvent, Room Temp) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Fractional Distillation) Workup->Purification Product Pure this compound Purification->Product

References

Technical Support Center: Purification of Crude Dipentylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude dipentylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several types of impurities depending on its synthetic route and storage conditions. The most common synthesis involves the reaction of amyl chloride with ammonia.[1]

Common Impurities in Crude this compound:

Impurity CategorySpecific ExamplesOrigin
Unreacted Starting Materials Amyl chloride, AmmoniaIncomplete reaction during synthesis.
Side-Reaction Byproducts Mono-pentylamine, Tri-pentylamineFurther alkylation or incomplete alkylation of ammonia.[1]
Degradation Products This compound N-oxide, this compound carbamateAir oxidation and reaction with atmospheric carbon dioxide during storage.[2]
Solvent Residues Varies depending on the synthetic and workup procedures.Solvents used in the reaction or extraction steps.

Q2: Which purification method is most suitable for my sample of crude this compound?

A2: The best purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the experiment.

  • Fractional Distillation: This is the preferred method for purifying this compound on a larger scale, especially for removing impurities with significantly different boiling points, such as residual solvents, mono-pentylamine, and tri-pentylamine.

  • Salt Formation and Recrystallization: This method is highly effective for achieving very high purity and for removing impurities that are difficult to separate by distillation, such as certain isomers or degradation products. It involves converting the basic this compound into a salt (e.g., hydrochloride), which can then be purified by recrystallization. The pure amine is subsequently regenerated by treatment with a base.

Q3: How can I assess the purity of my purified this compound?

A3: Several analytical techniques can be used to determine the purity of your this compound sample:

  • Gas Chromatography (GC): An excellent method for quantifying volatile impurities and determining the percentage purity of the this compound.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it helps in identifying the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Titration: A simple acid-base titration can determine the total amine content, providing a good overall measure of purity.

Troubleshooting Guides

Fractional Distillation of this compound

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: Insufficient number of theoretical plates in the distillation column or an incorrect reflux ratio.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases. A slower distillation rate generally improves separation.

    • Ensure Proper Insulation: Insulate the distillation column to maintain a proper temperature gradient.

Issue 2: The this compound product is discolored (yellow or brown).

  • Possible Cause: Thermal degradation of the amine at high temperatures. This compound is sensitive to air and heat.[3]

  • Troubleshooting Steps:

    • Perform Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of this compound and minimize thermal decomposition.

    • Use an Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.

Issue 3: Bumping or uneven boiling during distillation.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

  • Troubleshooting Steps:

    • Add Boiling Chips: Ensure fresh boiling chips or a magnetic stir bar are added to the distillation flask before heating.

    • Ensure Vigorous Stirring: If using a magnetic stirrer, ensure the stirring is sufficient to create a vortex.

Recrystallization of this compound Salts

Issue 1: this compound salt does not crystallize from the solution.

  • Possible Cause: The solution is not supersaturated, or the chosen solvent is not appropriate.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the this compound salt.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the salt.

    • Add an Anti-solvent: Slowly add a solvent in which the this compound salt is insoluble to induce precipitation.

Issue 2: The recrystallized this compound salt is oily or impure.

  • Possible Cause: The cooling process was too rapid, or the solvent system is not optimal. Impurities may also co-precipitate.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Solvent Selection: Experiment with different recrystallization solvents or solvent mixtures.

    • Perform a Second Recrystallization: A second recrystallization step can significantly improve purity.

Issue 3: Low recovery of the purified this compound free base after neutralization.

  • Possible Cause: Incomplete neutralization of the salt or losses during extraction.

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: After recrystallization, dissolve the salt in water and add a strong base (e.g., NaOH or KOH solution) until the pH is strongly basic (pH > 12) to ensure complete conversion to the free amine.

    • Efficient Extraction: Use an appropriate organic solvent (e.g., diethyl ether, dichloromethane) and perform multiple extractions to ensure complete recovery of the free amine from the aqueous solution.

Experimental Protocols

Fractional Distillation of Crude this compound

Objective: To purify crude this compound by fractional distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (optional)

  • Inert gas source (e.g., nitrogen)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Inert Atmosphere (Recommended): Purge the system with an inert gas like nitrogen.

  • Heating: Begin to gently heat the flask.

  • Distillation:

    • Observe the temperature at the distillation head. The temperature will rise and then stabilize at the boiling point of the first fraction (likely lower-boiling impurities).

    • Collect the initial fraction (forerun) in a separate receiving flask and discard it.

    • As the temperature begins to rise again and stabilizes at the boiling point of this compound (approximately 202-204 °C at atmospheric pressure), change the receiving flask to collect the pure product.

    • Continue collecting the fraction as long as the temperature remains constant.

    • Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Purity Analysis: Analyze the purity of the collected this compound fraction using GC or another suitable analytical method.

Purification of this compound via Salt Formation and Recrystallization

Objective: To obtain high-purity this compound by recrystallization of its hydrochloride salt.

Materials:

  • Crude this compound

  • Concentrated hydrochloric acid (HCl)

  • Suitable recrystallization solvent (e.g., ethanol/diethyl ether mixture)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent like diethyl ether.

    • Slowly add concentrated HCl dropwise while stirring. This compound hydrochloride will precipitate as a white solid.

    • Continue adding HCl until no more precipitate forms.

  • Isolation of the Crude Salt:

    • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

    • Wash the salt with a small amount of cold diethyl ether to remove any adhering impurities.

  • Recrystallization:

    • Choose a suitable solvent or solvent system in which the this compound hydrochloride is soluble when hot and insoluble when cold (e.g., ethanol, isopropanol, or a mixture like ethanol/ether).

    • Dissolve the crude salt in the minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature. Crystals of pure this compound hydrochloride should form.

    • Cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt:

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

  • Regeneration of the Free Amine:

    • Dissolve the purified this compound hydrochloride in water.

    • Slowly add a concentrated NaOH or KOH solution until the pH of the solution is strongly basic (pH > 12). The free this compound will separate as an oily layer.

  • Extraction and Drying:

    • Extract the aqueous solution multiple times with an organic solvent like diethyl ether.

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal:

    • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the pure this compound.

  • Purity Analysis: Confirm the purity of the final product using an appropriate analytical method.

Visualizations

Purification_Workflow crude Crude This compound distillation Fractional Distillation crude->distillation Method 1 salt_formation Salt Formation (e.g., with HCl) crude->salt_formation Method 2 pure_amine Pure This compound distillation->pure_amine Purified Product impurities1 Volatile Impurities distillation->impurities1 Removed impurities2 Non-volatile Impurities distillation->impurities2 Residue recrystallization Recrystallization salt_formation->recrystallization neutralization Neutralization (e.g., with NaOH) recrystallization->neutralization soluble_impurities Soluble Impurities recrystallization->soluble_impurities Removed in Filtrate neutralization->pure_amine Purified Product

Caption: Purification workflow for crude this compound.

Troubleshooting_Distillation start Poor Separation? increase_column Increase column length/efficiency start->increase_column Yes discoloration Product Discolored? start->discoloration No optimize_reflux Increase reflux ratio (slower distillation) increase_column->optimize_reflux insulate Insulate column optimize_reflux->insulate end Problem Resolved insulate->end vacuum Use vacuum distillation discoloration->vacuum Yes bumping Uneven Boiling? discoloration->bumping No inert_gas Use inert atmosphere vacuum->inert_gas inert_gas->end boiling_chips Add fresh boiling chips bumping->boiling_chips Yes bumping->end No stir Ensure adequate stirring boiling_chips->stir stir->end

Caption: Troubleshooting logic for fractional distillation.

References

Navigating Dipentylamine Chemistry: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, reactions involving dipentylamine are foundational to the synthesis of a wide array of compounds. However, the unique properties of this secondary amine can present specific challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during this compound-based reactions, ensuring smoother and more successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in N-alkylation reactions with this compound?

Low yields in N-alkylation reactions involving this compound often stem from a few key factors. Firstly, the steric hindrance presented by the two pentyl groups can slow down the reaction rate compared to less bulky amines.[1][2] Secondly, over-alkylation to form a quaternary ammonium salt can be a significant side reaction, especially if the tertiary amine product is more nucleophilic than the starting this compound.[3] Lastly, the choice of solvent and base is critical; suboptimal conditions can lead to incomplete reactions or the prevalence of side products.[3]

Q2: My reductive amination using this compound is sluggish. What can I do to improve the reaction rate and yield?

A common issue in reductive amination is the initial formation of the iminium ion.[4] If this step is slow, the overall reaction will be as well. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[5] It is also crucial to use an appropriate reducing agent. While sodium borohydride can be used, milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred as they selectively reduce the imine in the presence of the aldehyde or ketone starting material.[4][6] Ensuring anhydrous conditions is also important, as water can inhibit imine formation.

Q3: I am observing significant side product formation in my amide synthesis with this compound. How can I improve the selectivity?

In amide synthesis, the activation of the carboxylic acid is a critical step. Using a more efficient coupling reagent can significantly improve the reaction's selectivity and yield. Reagents like HATU, HBTU, or PyBOP are known to be effective for sterically hindered amines.[7] The choice of a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), is also crucial to prevent it from competing with the this compound as a nucleophile.[7] Running the reaction at a lower temperature can also help to minimize the formation of side products by favoring the desired reaction pathway.

Q4: How does the basicity of this compound affect reaction outcomes?

This compound is a moderately strong base, which influences its nucleophilicity and the potential for side reactions. Its basicity allows it to act as an acid scavenger in reactions that produce acidic byproducts, such as N-alkylation with alkyl halides. However, this also means that this compound can be easily protonated, rendering it non-nucleophilic. Therefore, in many reactions, the use of an additional, non-nucleophilic base is recommended to neutralize any acid formed and maintain the concentration of the free amine.[3]

Q5: What are the best practices for purifying products from this compound-based reactions?

The purification strategy will depend on the properties of the product. For tertiary amine products from N-alkylation, purification can often be achieved by fractional distillation under reduced pressure or column chromatography on silica gel.[8] It is important to first perform a work-up to remove any unreacted starting materials and salts. This typically involves washing the organic layer with a basic solution to remove any ammonium salts, followed by washing with brine.[8] For amide products, purification is also commonly achieved through column chromatography. In some cases, recrystallization can be an effective method to obtain a highly pure product.

Troubleshooting Common Issues in this compound Reactions

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to steric hindrance.[1][2]Increase reaction temperature and/or reaction time. Consider using a more reactive electrophile.
Low reactivity of the electrophile.For N-alkylation, use an alkyl iodide instead of a chloride or bromide.[8] For amide synthesis, use a more potent coupling reagent like HATU or PyBOP.[7]
Suboptimal solvent choice.Use a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to accelerate SN2 reactions.[3]
Inefficient base.Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.[3]
Formation of Multiple Products Over-alkylation in N-alkylation reactions.Use a large excess of this compound or add the alkylating agent slowly to the reaction mixture.[3] Lowering the reaction temperature can also improve selectivity.[3]
Side reactions in amide synthesis.Optimize the stoichiometry of reagents. Use a slight excess of the carboxylic acid and coupling reagent relative to the amine.
Competitive reaction with the solvent.Ensure the use of a non-nucleophilic solvent.
Difficulty in Product Purification Presence of unreacted starting materials.Optimize the reaction to go to completion. During work-up, use appropriate aqueous washes to remove unreacted starting materials.
Formation of hard-to-separate byproducts.Adjust reaction conditions (temperature, solvent, base) to minimize side reactions. Consider alternative purification techniques like preparative HPLC if standard methods fail.
Reaction Fails to Initiate Inactive reagents.Ensure the purity and reactivity of all starting materials. This compound can be purified by distillation if necessary.
Presence of water in moisture-sensitive reactions.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for N-Alkylation of this compound with an Alkyl Halide

This protocol provides a general guideline for the N-alkylation of this compound and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent such as acetonitrile.

  • Addition of Base: Add a suitable non-nucleophilic base, for example, N,N-Diisopropylethylamine (1.5 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate. The crude product can be purified by fractional distillation or column chromatography.[8]

General Protocol for Reductive Amination with this compound

This one-pot procedure is a versatile method for the synthesis of tertiary amines.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature. The addition of a catalytic amount of acetic acid can facilitate imine formation.[5] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO4 can be added.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.), portion-wise to the stirred solution.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate. The crude product can be purified by flash column chromatography.

General Protocol for Amide Synthesis with this compound

This protocol outlines the synthesis of N,N-dipentylamides from carboxylic acids.

  • Reactant Preparation: Dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent like DMF or DCM.

  • Activation: Add a coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water, a mild acid solution (e.g., 1M HCl) to remove excess amine and base, and then with brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude amide by column chromatography or recrystallization.

Visualizing Troubleshooting Logic

To aid in diagnosing issues with this compound reactions, the following logical workflow can be utilized.

Troubleshooting_Dipentylamine_Reactions start Reaction Issue (Low Yield / Side Products) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagents OK check_reagents->reagent_ok Purity/Ratio Correct? reagent_issue Impure/Incorrect Reagents check_reagents->reagent_issue No conditions_ok Conditions OK check_conditions->conditions_ok Optimal? conditions_issue Suboptimal Conditions check_conditions->conditions_issue No reagent_ok->check_conditions purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents success Successful Reaction conditions_ok->success optimize_temp Optimize Temperature conditions_issue->optimize_temp optimize_solvent Optimize Solvent conditions_issue->optimize_solvent optimize_base Optimize Base/ Coupling Reagent conditions_issue->optimize_base optimize_temp->success optimize_solvent->success optimize_base->success purify_reagents->success

Caption: A decision-making workflow for troubleshooting common issues in this compound-based reactions.

References

Technical Support Center: Enhancing Dipentylamine Catalyst Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Dipentylamine as a catalyst in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: In which types of reactions can this compound be used as a catalyst?

A1: this compound, as a secondary amine, is primarily effective as a basic catalyst in various condensation reactions. These include:

  • Knoevenagel Condensation: Reaction between an active methylene compound (e.g., malonic acid derivatives, cyanoacetates) and a carbonyl compound (aldehyde or ketone).[1][2][3]

  • Michael Addition (aza-Michael Addition): The conjugate addition of a nucleophile, such as an amine or a carbon nucleophile generated in situ, to an α,β-unsaturated carbonyl compound.

  • Aldol Condensation: A reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to an α,β-unsaturated carbonyl.[4][5]

Q2: What is the general mechanism of action for this compound in these reactions?

A2: this compound typically acts as a base to deprotonate an active methylene compound or a carbonyl compound at the α-position, generating a nucleophilic enolate or a similar carbanion. This nucleophile then attacks an electrophilic carbonyl carbon or the β-carbon of an α,β-unsaturated system. The catalyst is regenerated during the reaction sequence. In some cases, particularly with aldehydes, it can also form an enamine intermediate which then acts as the nucleophile.

Q3: What are the typical reaction conditions for a this compound-catalyzed reaction?

A3: Reaction conditions are highly dependent on the specific substrates and reaction type. However, some general guidelines include:

  • Catalyst Loading: Typically in the range of 5-20 mol%.

  • Temperature: Reactions can often be run at room temperature, but heating may be required to drive the reaction to completion, especially for less reactive substrates.

  • Solvent: A variety of solvents can be used, including ethanol, toluene, or even solvent-free conditions.[6] The choice of solvent can significantly impact reaction rate and yield.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the disappearance of starting materials and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Activity Increase catalyst loading in increments (e.g., from 10 mol% to 20 mol%).A higher catalyst concentration can increase the rate of formation of the nucleophilic species.
Check the purity of this compound. Impurities can inhibit catalytic activity.Acidic impurities can neutralize the basic catalyst.
Unfavorable Reaction Equilibrium If water is a byproduct (e.g., Knoevenagel, Aldol), use a Dean-Stark apparatus or add molecular sieves to remove it.[2]Removing a byproduct shifts the equilibrium towards the product side according to Le Chatelier's principle.
Low Reactivity of Substrates Increase the reaction temperature.Higher temperatures provide the necessary activation energy for less reactive substrates.
Use a more polar solvent to better solvate charged intermediates.Solvation can stabilize transition states and accelerate the reaction.
Side Reactions For Aldol condensations, self-condensation of the aldehyde or ketone can be a major side reaction.[4] Consider using a stoichiometric excess of one reactant if the other is more prone to self-condensation.This can favor the desired cross-condensation reaction.
In Knoevenagel condensations, the product can sometimes undergo a subsequent Michael addition.[1] Monitor the reaction closely by TLC and stop it once the desired product is formed.Preventing further reaction of the initial product.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Step Rationale
Lack of Selectivity Lower the reaction temperature.This can help to favor the thermodynamically more stable product and reduce the rate of side reactions.
Screen different solvents to find one that favors the desired reaction pathway.Solvent polarity and coordinating ability can influence the selectivity of the reaction.
Catalyst Degradation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if substrates or products are sensitive to oxidation.Oxygen can sometimes lead to catalyst decomposition or unwanted side reactions.
Substrate Decomposition Check the stability of your starting materials under the reaction conditions.Basic conditions can cause decomposition of sensitive functional groups.

Quantitative Data

The following tables provide representative data for reactions where a secondary amine catalyst like this compound is used. Please note that optimal conditions and yields will vary depending on the specific substrates.

Table 1: Knoevenagel Condensation of Benzaldehyde with Active Methylene Compounds

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
MalononitrileThis compound (10 mol%)Ethanol251~95
Ethyl CyanoacetateThis compound (15 mol%)Toluene804~88
Diethyl MalonateThis compound (20 mol%)Toluene (Dean-Stark)1108~80

Table 2: Michael Addition of Nucleophiles to Chalcone

NucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)
NitromethaneThis compound (10 mol%)Methanol256~90
MalononitrileThis compound (15 mol%)Ethanol505~85
ThiophenolThis compound (10 mol%)Acetonitrile252~92

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), the active methylene compound (10 mmol), and the solvent (20 mL).

  • Add this compound (1.0-2.0 mmol, 10-20 mol%) to the mixture.

  • Stir the reaction mixture at the desired temperature (room temperature or heated) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Michael Addition
  • In a flask, dissolve the α,β-unsaturated carbonyl compound (10 mmol) and the nucleophile (12 mmol) in the chosen solvent (25 mL).

  • Add this compound (1.0 mmol, 10 mol%) to the solution.

  • Stir the mixture at the appropriate temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction by adding a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Aldehyde + Active Methylene Cmpd Stir Stirring at Specified Temp Reactants->Stir Solvent Solvent Solvent->Stir Catalyst This compound Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quenching (if needed) Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for a this compound-catalyzed Knoevenagel condensation.

Troubleshooting_Low_Yield Start Low or No Yield CheckPurity Check Catalyst Purity Start->CheckPurity IncreaseLoading Increase Catalyst Loading Start->IncreaseLoading RemoveWater Remove Water (if applicable) Start->RemoveWater IncreaseTemp Increase Temperature Start->IncreaseTemp CheckSideReactions Analyze for Side Reactions Start->CheckSideReactions OptimizeConditions Optimize Conditions (Solvent, Stoichiometry) CheckPurity->OptimizeConditions IncreaseLoading->OptimizeConditions RemoveWater->OptimizeConditions IncreaseTemp->OptimizeConditions CheckSideReactions->OptimizeConditions

Caption: Troubleshooting logic for addressing low product yield in this compound-catalyzed reactions.

Amine_Catalysis_Mechanism cluster_cycle Catalytic Cycle Catalyst This compound (R2NH) Nucleophile Enolate/Carbanion (Z-CH(-)-Z') Catalyst->Nucleophile Deprotonation SubstrateA Active Methylene Compound (Z-CH2-Z') SubstrateA->Nucleophile Intermediate Adduct Nucleophile->Intermediate Nucleophilic Attack SubstrateB Carbonyl Compound (R'-C=O) SubstrateB->Intermediate Product Dehydrated Product Intermediate->Product - H2O Catalyst_Regen This compound (Regenerated) Intermediate->Catalyst_Regen Proton Transfer Catalyst_Regen->Catalyst Enters next cycle

References

Technical Support Center: Dipentylamine Reaction Workup and Product Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup and isolation of dipentylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture containing this compound has formed a stable emulsion during aqueous workup. How can I break it?

A1: Emulsion formation is a common issue when working with amines. Here are several strategies to resolve it:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in pH: Carefully add a few drops of dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to alter the pH of the aqueous layer. This can change the charge at the interface and destabilize the emulsion.

  • Filtration through Celite®: Pass the emulsified mixture through a pad of Celite® or another filter aid. This can physically disrupt the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., diethyl ether or dichloromethane) can sometimes break the emulsion.

  • Patience and Gravity: Sometimes, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) in a separatory funnel can lead to phase separation.

Q2: I am having difficulty removing unreacted pentyl halide from my this compound product.

A2: Unreacted alkyl halides can be challenging to remove due to their nonpolar nature. Consider the following approaches:

  • Reaction with a Scavenger Resin: Use a scavenger resin designed to react with and remove electrophiles like alkyl halides.

  • Azeotropic Distillation: If the boiling point difference is suitable, a careful fractional distillation may be effective. In some cases, adding a solvent that forms an azeotrope with the pentyl halide can facilitate its removal.

  • Chemical Conversion: A less common but potential method involves reacting the excess alkyl halide with a nucleophile that will render it more easily separable (e.g., converting it to a water-soluble salt).

Q3: My this compound product is contaminated with mono- and/or tripentylamine. How can I purify it?

A3: The separation of primary, secondary, and tertiary amines can be achieved through several methods:

  • Fractional Distillation: This is the most common method for separating amines with different boiling points. This compound has a boiling point of approximately 202-203 °C. Monopentylamine boils at a significantly lower temperature (around 104 °C), and tripentylamine at a higher temperature. A carefully controlled fractional distillation should provide good separation.

  • Extractive Separation: You can exploit the differences in basicity and reactivity of the amines.

    • Hinsberg Test Adaptation: React the mixture with an excess of benzenesulfonyl chloride in the presence of a base. The primary amine will form a soluble sulfonamide salt, the secondary amine (this compound) will form an insoluble sulfonamide, and the tertiary amine will not react. The insoluble this compound sulfonamide can be filtered off, and the amine can be regenerated by hydrolysis.

    • Acid Extraction: A carefully controlled extraction with a specific pH buffer can sometimes selectively protonate and extract one amine into the aqueous phase over another, although this can be challenging.

Q4: What is the best way to remove acidic impurities from my crude this compound?

A4: To remove acidic impurities, you can perform a basic aqueous wash.

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with a dilute aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).

  • Separate the organic layer.

  • Wash the organic layer with water to remove any residual base.

  • Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Q5: My isolated this compound is wet. What is the recommended drying procedure?

A5: this compound, like other amines, can be effectively dried using the following methods:

  • Drying Agents: After an aqueous workup, the organic solution containing this compound should be dried over a suitable drying agent. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used. For more rigorous drying, potassium hydroxide (KOH) pellets can be used, but be cautious as it is a strong base. Calcium hydride (CaH₂) is also a very effective drying agent for amines, but it reacts vigorously with water and should be handled with care.[1]

  • Distillation: Distillation from a suitable drying agent like potassium hydroxide can also yield dry this compound.

Experimental Protocols

Protocol 1: General Extractive Workup for this compound

This protocol is suitable for isolating this compound from a reaction mixture where the product is in an organic solvent and needs to be purified from water-soluble impurities and acidic or basic byproducts.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, ethanol), add a water-immiscible organic solvent like diethyl ether or ethyl acetate. Add water to dissolve any inorganic salts.

  • Acid Wash (to remove basic impurities): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate this compound and pull it into the aqueous layer, leaving non-basic organic impurities in the organic phase. Note: Your desired product is now in the aqueous layer.

  • Basification and Re-extraction: Separate the aqueous layer and cool it in an ice bath. Make the aqueous layer basic (pH > 11) by slowly adding a concentrated base solution (e.g., 6 M NaOH). This will deprotonate the dipentylammonium salt, regenerating the free amine.

  • Extract the regenerated this compound back into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is used to purify crude this compound from impurities with different boiling points, such as residual solvents, starting materials, or other amine byproducts.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Drying (Optional but Recommended): If the crude product contains water, it is advisable to dry it before distillation. This can be done by adding a drying agent like potassium hydroxide (KOH) pellets and stirring for several hours, followed by decanting the liquid into the distillation flask.

  • Distillation:

    • Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently in a heating mantle.

    • Collect the fractions that distill at different temperature ranges. The fraction corresponding to the boiling point of this compound (202-203 °C at atmospheric pressure) should be collected separately.

    • It is often advantageous to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.

Data Presentation

PropertyValueSource(s)
Molecular Formula C₁₀H₂₃N[2]
Molecular Weight 157.30 g/mol [2]
Boiling Point 202-203 °C[2]
Density 0.777 g/mL at 25 °C[2]
Solubility in Water Very slightly soluble[2]
Appearance Colorless to light-yellow liquid[2]
Odor Ammonia-like[2]

Visualization of Experimental Workflow

Below is a generalized workflow for the reaction workup and isolation of this compound.

Dipentylamine_Workup_Workflow ReactionMixture Crude Reaction Mixture Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (Organic Solvent/Water) Quench->Extraction OrganicLayer1 Organic Layer (Contains this compound and non-polar impurities) Extraction->OrganicLayer1 AqueousLayer1 Aqueous Layer (Contains water-soluble impurities) Extraction->AqueousLayer1 AcidWash Wash with Dilute Acid (e.g., 1 M HCl) OrganicLayer1->AcidWash OrganicLayer2 Organic Layer (Non-basic impurities) AcidWash->OrganicLayer2 AqueousLayer2 Aqueous Layer (Contains Dipentylammonium Salt) AcidWash->AqueousLayer2 Basify Basify Aqueous Layer (e.g., with NaOH to pH > 11) AqueousLayer2->Basify Extraction2 Extract with Organic Solvent Basify->Extraction2 CombinedOrganic Combined Organic Extracts Extraction2->CombinedOrganic Dry Dry over Anhydrous Agent (e.g., Na₂SO₄) CombinedOrganic->Dry FilterConcentrate Filter and Concentrate Dry->FilterConcentrate CrudeProduct Crude this compound FilterConcentrate->CrudeProduct Purification Purification (e.g., Fractional Distillation) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

References

stability issues of Dipentylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dipentylamine under acidic conditions. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in acidic environments.

Issue Possible Cause Recommended Action
Unexpected peak formation in HPLC analysis of this compound stored in acidic solution containing nitrites. Formation of N-nitrosothis compound. Secondary amines like this compound react with nitrous acid (formed from nitrites in acidic conditions) to yield N-nitrosamines.[1][2] This reaction is optimal between pH 1 and 3.[1][2]- Confirm the identity of the new peak using a reference standard for N-nitrosothis compound and a suitable analytical method like LC-MS/MS. - If the presence of nitrites is unavoidable, consider adjusting the pH of the solution to a range where the formation of nitrosamines is less favorable (e.g., pH > 4), if compatible with your experimental goals. - Evaluate the necessity of nitrite sources in your formulation or process.
Loss of this compound assay value over time in an acidic formulation. Acid-catalyzed degradation (other than nitrosation). While nitrosation is a primary concern, prolonged exposure to strong acids and elevated temperatures can lead to other degradation pathways. This compound is a base and will form a salt with acids; however, this does not guarantee complete stability.[1]- Conduct a forced degradation study to identify potential degradation products. - Use a stability-indicating analytical method (e.g., gradient HPLC) to separate this compound from its degradants. - Investigate the effect of different acids (e.g., hydrochloric acid, sulfuric acid, acetic acid) on stability, as some may be more aggressive than others.
Inconsistent results in stability studies. - pH of the medium is not well-controlled. - Incompatibility with other excipients in the formulation. - Adsorption of the protonated amine to container surfaces.- Ensure the use of appropriate buffer systems to maintain a constant pH throughout the experiment. - Perform compatibility studies with individual excipients to identify any interactions. - Consider using silanized glassware or containers made of inert materials to minimize adsorption.
Difficulty in quantifying low levels of degradation products. The analytical method lacks the required sensitivity and specificity.- Develop and validate a more sensitive analytical method, such as LC-MS/MS, for the detection and quantification of trace-level impurities. - For N-nitrosamines, specific and highly sensitive methods are crucial due to their potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: The most significant stability issue for this compound in acidic conditions is its potential to react with nitrous acid to form N-nitrosothis compound.[1][2] Nitrous acid can be formed in situ from nitrite salts (e.g., sodium nitrite) in an acidic environment. This reaction is of particular concern as N-nitrosamines are classified as probable human carcinogens.

Q2: At what pH is the formation of N-nitrosothis compound most favorable?

A2: The optimal pH range for the formation of N-nitrosamines from secondary amines like this compound is between pH 1 and 3.[1][2]

Q3: Can this compound degrade in acidic conditions in the absence of nitrites?

A3: Yes, while the formation of N-nitrosamines is a major concern, this compound can also undergo other degradation pathways under acidic conditions, especially when exposed to elevated temperatures or strong acids over extended periods. As a chemical, it is known to be incompatible with acids.[1] Forced degradation studies are recommended to investigate these potential pathways.

Q4: What analytical techniques are recommended for studying the stability of this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for monitoring the stability of the parent compound. However, for the sensitive detection and quantification of potential degradation products, especially N-nitrosamines, more advanced techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Mass Spectrometry (GC-MS) are recommended.

Data Presentation

Table 1: Summary of this compound Stability under Various Acidic Conditions (Representative Data)

ConditionTemperature (°C)Expected StabilityPrimary Degradation Product (if nitrites are present)
0.1 M HCl (pH ~1)25LowN-Nitrosothis compound
0.1 M HCl (pH ~1)50Very LowN-Nitrosothis compound
pH 4.0 Buffer25ModerateMinimal N-Nitrosothis compound formation
pH 4.0 Buffer50LowPotential for other acid-catalyzed degradation
0.01 M Acetic Acid25HighMinimal degradation

Note: This table provides a qualitative summary based on general principles of amine chemistry. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Acidic Degradation of this compound

Objective: To investigate the degradation of this compound under acidic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • In a volumetric flask, add an appropriate volume of the this compound stock solution.

  • Add 0.1 M HCl to the flask to achieve the desired final concentration of this compound (e.g., 100 µg/mL).

  • Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample of this compound in a neutral solvent should be stored under the same conditions.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Analysis of this compound and Potential Degradation Products by HPLC-UV

Objective: To quantify the amount of this compound and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of a suitable buffer (e.g., 20 mM phosphate buffer at pH 7.0) and an organic solvent (e.g., acetonitrile).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Inject the standard solution to determine the retention time and response of the parent compound.

  • Inject the samples from the forced degradation study.

  • Monitor the chromatograms for any new peaks corresponding to degradation products.

  • Calculate the percentage of this compound remaining and the relative percentage of each degradation product.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A This compound Stock Solution B Acidic Stress Condition (e.g., 0.1 M HCl, 60°C) A->B C Control Condition (Neutral Solvent, 60°C) A->C D Incubate and Withdraw Aliquots (0, 4, 8, 24h) B->D C->D E Neutralize Samples D->E F HPLC-UV Analysis E->F G Data Interpretation (Assay, Impurity Profile) F->G

Caption: Workflow for Forced Acidic Degradation Study of this compound.

degradation_pathway This compound This compound ((C5H11)2NH) N_Nitrosothis compound N-Nitrosothis compound ((C5H11)2N-N=O) This compound->N_Nitrosothis compound Acidic pH (1-3) Other_Degradants Other Degradation Products This compound->Other_Degradants Potential Pathway Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->N_Nitrosothis compound Acid_Catalysis Strong Acid / Heat Acid_Catalysis->Other_Degradants

References

preventing byproduct formation in Dipentylamine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dipentylamine alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on preventing common byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the N-alkylation of this compound, and why does it form?

The most common issue in the alkylation of this compound (a secondary amine) is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1][2] This occurs because the initial product, a tertiary amine, is often more nucleophilic than the starting this compound.[2][3] This increased nucleophilicity makes it react further with the alkylating agent, resulting in an unwanted quaternary salt and a mixture of products that can be challenging to separate.[1]

Q2: How can I control the stoichiometry of the reaction to favor the desired tertiary amine?

A widely used strategy is to use a significant excess of this compound relative to the alkylating agent.[1][2] By increasing the concentration of the starting secondary amine, the likelihood of the alkylating agent reacting with this compound is much higher than with the tertiary amine product. A starting molar ratio of at least 2:1 (this compound to alkylating agent) is often recommended.[1]

Q3: What type of base is most effective for this reaction?

The base's role is to neutralize the acid (e.g., HBr or HCl) generated during the reaction.[4] An ideal base is strong enough to do this but is non-nucleophilic, so it doesn't compete with the this compound in reacting with the alkylating agent. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or inorganic bases such as potassium carbonate (K₂CO₃) are excellent choices.[1][5]

Q4: Which solvents are recommended for this compound alkylation?

Polar aprotic solvents are generally preferred as they can accelerate the rate of SN2 reactions.[1] Good choices include acetonitrile (MeCN), dimethylformamide (DMF), and acetone.[1][5] It is crucial to use anhydrous (dry) solvents, as the presence of water can affect the reaction.

Q5: Are there alternative methods to direct alkylation that avoid byproduct formation?

Yes, reductive amination is a highly effective alternative for synthesizing tertiary amines from secondary amines like this compound.[1] This method involves reacting the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion, which is then reduced in situ. Reductive amination often provides superior selectivity and completely avoids the problem of over-alkylation.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time or temperature.2. Ineffective base.3. Low reactivity of the alkylating agent (e.g., an alkyl chloride).[1]1. Increase reaction time and/or temperature. Monitor progress by TLC or GC/MS.[1]2. Ensure the base is strong enough and soluble in the solvent. Consider switching to K₂CO₃ or DIPEA.[1]3. Use a more reactive alkylating agent (iodide > bromide > chloride) or add a catalytic amount of sodium iodide (NaI) to generate the more reactive alkyl iodide in situ.[1][6]
High Percentage of Quaternary Ammonium Salt (Over-alkylation) 1. The tertiary amine product is more nucleophilic than this compound.[2]2. Stoichiometry is not optimal.3. High concentration of the alkylating agent.4. Reaction temperature is too high.1. This is an inherent challenge. The following solutions are designed to mitigate it.2. Use a larger excess of this compound (e.g., increase from a 2:1 to a 4:1 ratio of amine to alkylating agent).[1]3. Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration.[1]4. Lower the reaction temperature to improve selectivity, though this may require a longer reaction time.[1]
"Runaway" Reaction (Exothermic) 1. High reactivity of the alkylating agent (e.g., benzyl or allyl halides).2. Reaction is too concentrated.1. Perform the reaction at a lower temperature and add the alkylating agent slowly with efficient stirring and cooling.2. Dilute the reaction by using more solvent.
Difficult Product Purification 1. Presence of multiple alkylated products and unreacted starting material.1. Optimize the reaction conditions using this guide to maximize the yield of the desired product and simplify the mixture. Consider column chromatography for purification.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general guideline and may require optimization for specific alkylating agents and scales.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Addition funnel (optional, for slow addition)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (2.0 eq.) in anhydrous acetonitrile.

  • Addition of Base: Add the base (e.g., DIPEA, 1.5 eq. or K₂CO₃, 2.0 eq.) to the solution and stir.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 eq.) to the mixture. For reactive alkylating agents, this should be done slowly (dropwise) using an addition funnel at a reduced temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.[1]

  • Reaction: Allow the reaction to stir at room temperature or a moderately elevated temperature. The optimal temperature and time will depend on the reactivity of the specific alkylating agent.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Reaction Pathway Diagram

ReactionPathway This compound This compound (Secondary Amine) TertiaryAmine Desired Product (Tertiary Amine) This compound->TertiaryAmine Desired Alkylation (SN2) AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->TertiaryAmine QuaternarySalt Byproduct (Quaternary Ammonium Salt) TertiaryAmine->QuaternarySalt Over-alkylation (Side Reaction) AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->QuaternarySalt

Caption: Reaction scheme for this compound alkylation showing the desired and side reactions.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Alkylation of this compound CheckYield Analyze Reaction: Low Yield or High Byproduct? Start->CheckYield LowYield Problem: Low Yield / Incomplete CheckYield->LowYield Low Yield HighByproduct Problem: High Byproduct Level CheckYield->HighByproduct High Byproduct GoodYield Successful Reaction CheckYield->GoodYield Good Result Sol_TempTime Increase Temperature and/or Reaction Time LowYield->Sol_TempTime Sol_Reagent Use More Reactive Alkylating Agent (e.g., R-I) LowYield->Sol_Reagent Sol_Stoich Increase Excess of This compound (e.g., >2:1) HighByproduct->Sol_Stoich Sol_SlowAdd Add Alkylating Agent Slowly / at Low Temp HighByproduct->Sol_SlowAdd Sol_Alternative Consider Alternative: Reductive Amination HighByproduct->Sol_Alternative

Caption: A workflow for troubleshooting common issues in this compound alkylation.

References

scaling up Dipentylamine synthesis for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up Dipentylamine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the pilot plant scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most common industrial routes for this compound synthesis are:

  • Reductive Amination of Pentanal: This is a widely used method where pentanal is reacted with pentylamine in the presence of a reducing agent and a catalyst. This can be a one-pot synthesis, which is efficient for industrial production.[1][2]

  • Reaction of Amyl Chloride with Ammonia: This is a classical method, though it may be less selective and produce a mixture of primary, secondary, and tertiary amines.[1]

Q2: What are the key safety concerns when handling this compound?

A2: this compound is a colorless to light yellow liquid with a pungent odor.[1][3] It is moderately toxic and can cause skin and eye irritation or burns upon contact.[4] Vapors can irritate the respiratory tract.[3] It is also a flammable liquid.[1] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.

Q3: What are the critical parameters to monitor during the scale-up of this compound synthesis?

A3: When scaling up from the lab to a pilot plant, the following parameters are critical:

  • Temperature Control: Reductive amination is often exothermic. Heat removal is less efficient in larger reactors, which can lead to temperature gradients and the formation of byproducts.[5]

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, affecting reaction rate and selectivity.[5]

  • Addition Rate of Reagents: The rate of addition of the reducing agent or one of the reactants should be carefully controlled to manage the reaction exotherm.

  • Hydrogen Pressure (for catalytic hydrogenation): Maintaining a consistent hydrogen pressure is crucial for reaction kinetics and ensuring complete conversion.

Experimental Protocols

Reductive Amination of Pentanal with Pentylamine using Catalytic Hydrogenation (Pilot Plant Scale)

This protocol is a general guideline for the synthesis of this compound using a Raney Nickel catalyst. Optimization will be required based on specific pilot plant equipment and conditions.

Materials:

  • Pentanal

  • Pentylamine

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Hydrogen gas

Equipment:

  • Pilot plant-scale hydrogenation reactor

  • Catalyst filtration system

  • Distillation unit

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to remove any air.

  • Charging the Reactor:

    • Charge the reactor with methanol.

    • Add the Raney Nickel catalyst under a nitrogen blanket.

    • Add pentylamine to the reactor.

  • Reaction:

    • Seal the reactor and start agitation.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Slowly feed pentanal into the reactor at a controlled rate while maintaining the reaction temperature.

    • Monitor the reaction progress by taking samples and analyzing them using GC-MS.

  • Post-Reaction:

    • Once the reaction is complete, cool the reactor and vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

  • Purification:

    • The crude this compound is purified by fractional distillation to remove the solvent and any byproducts.

Workflow for this compound Synthesis Scale-Up

G Experimental Workflow for this compound Synthesis Scale-Up A Lab Scale Synthesis (g scale) B Process Optimization (Kinetics, Yield, Purity) A->B Optimize Parameters C Safety Assessment (Exotherm, Hazards) B->C Assess Risks D Pilot Plant Batch (kg scale) C->D Implement Controls E In-Process Controls (GC-MS, TLC) D->E Monitor Reaction F Product Isolation & Purification (Distillation) E->F Process Product G Final Product Analysis (Purity, Impurities) F->G Quality Control H Scale-up to Production G->H Approve for Production

Caption: A typical workflow for scaling up this compound synthesis from the laboratory to pilot plant production.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Increase reaction time or temperature.- Check catalyst activity.
Side reactions- Optimize reaction conditions (temperature, pressure, reactant ratio).- Ensure purity of starting materials.
Poor Purity Formation of byproducts (e.g., tertiary amines)- Adjust the molar ratio of pentanal to pentylamine.- Optimize catalyst loading.
Inefficient purification- Improve distillation conditions (e.g., column efficiency, reflux ratio).
Reaction Stall Catalyst deactivation- Ensure proper handling and storage of the catalyst.- Consider catalyst poisoning from impurities in starting materials.
Insufficient hydrogen pressure- Check for leaks in the reactor system.- Ensure adequate hydrogen supply.
Runaway Reaction Poor heat removal- Reduce the addition rate of the limiting reactant.- Improve cooling efficiency of the reactor jacket.
High concentration- Increase the amount of solvent to better dissipate heat.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in this compound Synthesis A Low Yield of this compound B Analyze reaction mixture by GC-MS A->B C High amount of starting material? B->C D High amount of byproducts? B->D E Increase reaction time/temperature C->E Yes F Check catalyst activity C->F No G Optimize reactant ratio D->G Yes H Check purity of starting materials D->H No

Caption: A decision tree to troubleshoot low yield issues during this compound synthesis.

Data Presentation

Table 1: Comparison of Lab Scale vs. Pilot Plant Scale Parameters for this compound Synthesis
ParameterLab ScalePilot Plant Scale
Reactant Scale 100 g100 kg
Solvent Volume 1 L1000 L
Catalyst (Raney Ni) 5-10 wt%5-10 wt%
Temperature 25-50 °C50-80 °C
Hydrogen Pressure 50-100 psi100-200 psi
Reaction Time 4-8 hours8-16 hours
Typical Yield >90%85-95%

Note: These are typical values and may vary depending on the specific equipment and optimized process.

Table 2: Analytical Methods for Reaction Monitoring
MethodPurposeTypical Parameters
GC-MS Quantitative analysis of reactants, product, and byproductsColumn: DB-5ms or similarInjector Temp: 250°COven Program: 50°C (2 min), then ramp to 280°C at 10°C/minMS Mode: EI
TLC Qualitative monitoring of reaction progressStationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane (e.g., 20:80)Visualization: Ninhydrin stain

References

Validation & Comparative

A Comparative Guide to Dipentylamine and Triethylamine as Bases in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate base is a critical parameter in the design and optimization of organic reactions. The base can influence reaction rates, yields, and even the product distribution. Among the vast array of available bases, alkylamines are frequently employed due to their solubility in organic solvents and tunable basicity. This guide provides an objective comparison of dipentylamine, a secondary amine, and triethylamine, a tertiary amine, for their roles as bases in organic synthesis, supported by their physicochemical properties and established reactivity patterns.

Physicochemical and Performance Characteristics

The choice between this compound and triethylamine often hinges on a balance between basicity, steric hindrance, and nucleophilicity. Triethylamine is one of the most common organic bases used in synthesis, valued for its moderate basicity and significant steric bulk, which renders it largely non-nucleophilic.[1][2][3] this compound, a secondary amine, is less sterically hindered and more basic.[4][5] These fundamental differences dictate their suitability for various transformations.

PropertyThis compoundTriethylamineSignificance in Synthesis
Structure (C₅H₁₁)₂NH(C₂H₅)₃NSecondary amine with an N-H proton vs. a tertiary amine without. This influences nucleophilicity and potential for side reactions.
Molecular Formula C₁₀H₂₃NC₆H₁₅N-
Molecular Weight 157.30 g/mol [5]101.19 g/mol [6]Affects molar calculations and mass efficiency.
pKa of Conjugate Acid 11.16[5]10.75[6]This compound is a slightly stronger base.
Boiling Point 202-204 °C88.6-89.8 °C[6]Triethylamine is significantly more volatile, making it easier to remove from a reaction mixture post-reaction.[2][3]
Steric Hindrance ModerateHighTriethylamine's bulkiness makes it a poor nucleophile, which is often desirable to prevent side reactions with electrophilic substrates.[1][6]
Nucleophilicity High (for an amine)Low/Moderate[1][7][8]As a secondary amine, this compound is a potent nucleophile and can compete with other nucleophiles or react with electrophilic reagents.[9][10]
Solubility Soluble in organic solvents, slightly soluble in water.[4][5]Miscible with organic solvents, slightly soluble in water.[6][11]Both are suitable for a wide range of common organic solvents.

Performance in Key Organic Reactions

Acylation Reactions (e.g., Amide Synthesis from Acyl Chlorides)

In acylation reactions, a base is typically used to neutralize the acidic byproduct, such as HCl, which is generated when an amine reacts with an acyl chloride.[6][12]

  • Triethylamine: It is an excellent choice for this purpose. Its steric hindrance prevents it from competing with the primary or secondary amine nucleophile in attacking the acyl chloride.[1][4] It acts purely as a proton scavenger, driving the reaction to completion.[12]

  • This compound: While it can act as an acid scavenger, its secondary amine nature makes it a potent nucleophile itself.[9][10] Consequently, it can react with the acyl chloride to form the corresponding N,N-dipentylamide as a significant byproduct. This competitive reaction reduces the yield of the desired product and complicates purification. Therefore, for the acylation of a primary or another secondary amine, a hindered tertiary amine like triethylamine or diisopropylethylamine (Hünig's base) is generally preferred.[3]

Acylation_Comparison Logical Flow: Base Selection in Acylation cluster_TEA Using Triethylamine (TEA) cluster_DPA Using this compound (DPA) TEA Triethylamine (Tertiary Amine) TEA_Role Acts as a non-nucleophilic base TEA->TEA_Role High Steric Hindrance TEA_Outcome Desired Amide Product (High Yield) TEA_Role->TEA_Outcome Scavenges HCl DPA This compound (Secondary Amine) DPA_Role Acts as both base and nucleophile DPA->DPA_Role Low Steric Hindrance DPA_Side_Product Byproduct: N,N-Dipentylamide DPA_Role->DPA_Side_Product Nucleophilic Attack DPA_Outcome Desired Amide Product (Lower Yield) DPA_Role->DPA_Outcome Scavenges HCl Start Acylation of R-NH2 with Acyl Chloride Start->TEA Start->DPA

C₆H₅COCl + C₆H₅CH₂NH₂ --(Base)--> C₆H₅CONHCH₂C₆H₅ + Base·HCl

Caption: Workflow for amide synthesis using an amine base.

Protocol 2: Swern Oxidation of a Secondary Alcohol

This protocol details the oxidation of a generic secondary alcohol to a ketone using triethylamine as the base. [13][14] Reaction Scheme:

Materials:

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous (2.2-2.7 eq)

  • Secondary Alcohol (1.0 eq)

  • Triethylamine, anhydrous (5.0-7.0 eq) [13][14]* Dichloromethane (DCM), anhydrous

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cold DCM.

  • Add a solution of anhydrous DMSO (2.7 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 5-15 minutes. [13][14]5. Add a solution of the secondary alcohol (1.0 eq) in DCM dropwise, again maintaining the temperature at -78 °C. Stir for 30 minutes. [13]6. Add anhydrous triethylamine (7.0 eq) dropwise. [13]After addition, stir the mixture at -78 °C for another 10-30 minutes, then allow it to warm to room temperature. [13]7. Quench the reaction by slowly adding water.

  • Extract the product with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude ketone, which can be purified by column chromatography. [13]

Swern_Oxidation_Pathway cluster_reagents Reagents cluster_intermediates Key Intermediates DMSO DMSO ActivatedDMSO [Me₂SCl]⁺ DMSO->ActivatedDMSO + Oxalyl Chloride (-78 °C) OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alcohol R₂CHOH Alkoxysulfonium [R₂CHOSMe₂]⁺ Alcohol->Alkoxysulfonium TEA Triethylamine Ylide R₂C-O-S⁺Me(CH₂⁻) TEA->Ylide ActivatedDMSO->Alkoxysulfonium + Alcohol Alkoxysulfonium->Ylide + Triethylamine (Deprotonation) Product Ketone (R₂C=O) Ylide->Product Intramolecular Elimination

Caption: Simplified signaling pathway of the Swern oxidation.

Conclusion

Both this compound and triethylamine are useful bases in organic synthesis, but their applications are largely distinct and dictated by their structures.

  • Triethylamine is the preferred choice when a non-nucleophilic, sterically hindered base is required. Its primary role is to act as a proton scavenger in reactions like acylations, silyl ether formations, and Swern oxidations, where a competing nucleophile would be detrimental. [1][2][15]Its volatility is an added practical advantage for product purification. [2]

  • This compound should be considered when a stronger, more nucleophilic secondary amine base is acceptable or desired. While its nucleophilicity makes it unsuitable as a simple acid scavenger in the presence of common electrophiles, it can be used in elimination reactions or as a building block for synthesizing more complex molecules. [4][9] For professionals in drug development and chemical synthesis, understanding the interplay between basicity, steric hindrance, and nucleophilicity is paramount. Triethylamine remains the workhorse for general-purpose acid scavenging, while this compound's utility lies in applications where its secondary amine reactivity can be productively harnessed.

References

comparative study of Dipentylamine and other secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dipentylamine and Other Secondary Amines for Researchers

For researchers, scientists, and drug development professionals, the selection of an appropriate secondary amine is a critical decision that can significantly impact reaction efficiency, product yield, and biological activity. This guide provides a comparative study of this compound against other common secondary amines, including diethylamine, dibutylamine, and diisopropylamine. The comparison is based on key physicochemical properties, nucleophilic reactivity, and their roles in relevant biological pathways, supported by experimental data and established chemical principles.

Executive Summary

Secondary amines are defined by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen. Their utility in chemical synthesis and drug design stems from their properties as bases and nucleophiles. While structurally similar, secondary amines exhibit significant differences in reactivity and physical properties based on the nature of their alkyl substituents.

  • Basicity: Generally, secondary amines are more basic than primary amines due to the electron-donating effect of the two alkyl groups, which increases electron density on the nitrogen atom. Basicity is quantified by the pKa of the conjugate acid; a higher pKa indicates a stronger base.

  • Nucleophilicity: Nucleophilicity is influenced by both basicity and steric hindrance. While more basic amines are often more nucleophilic, bulky alkyl groups can impede the nitrogen's ability to attack an electrophile, thereby reducing its nucleophilic strength.

  • This compound: As a secondary amine with two linear five-carbon chains, this compound is a relatively strong base with moderate steric hindrance compared to branched amines. Its long alkyl chains increase its lipophilicity, affecting its solubility and potential applications as a corrosion inhibitor and in materials science.[1]

Data Presentation: Comparative Analysis of Physicochemical Properties

The selection of a secondary amine often depends on physical properties such as boiling point, solubility, and basicity. These properties are summarized for this compound and its common counterparts in the table below.

PropertyThis compoundDiethylamineDibutylamineDiisopropylamine
Molecular Formula C₁₀H₂₃NC₄H₁₁NC₈H₁₉NC₆H₁₅N
Molecular Weight 157.30 g/mol 73.14 g/mol 129.24 g/mol 101.19 g/mol
Boiling Point 202-204 °C55-58 °C159 °C[2][3]84 °C[1][4]
Density 0.777 g/mL[5]0.707 g/mL[6]0.767 g/mL[3]0.722 g/mL[1][4]
Water Solubility Very slightly soluble (3.8 g/L)[5][7]MiscibleSlightly soluble (4.05 g/L)[3]Miscible (100 g/L)[4]
pKa (Conjugate Acid) 11.16[5]11.09[8]11.31[2]11.07[9][10]

Quantitative Performance: Nucleophilicity

A key performance metric for amines is their nucleophilicity, which dictates their reaction rates with electrophiles. The Mayr nucleophilicity scale provides a quantitative framework for this comparison, defined by the equation: log k (20 °C) = s(N + E) , where N is the nucleophilicity parameter and s is the nucleophile-specific sensitivity parameter.[11][12]

AmineNucleophilicity Parameter (N)Sensitivity Parameter (s)
Diethylamine 14.730.86
Pyrrolidine 18.890.80
Piperidine 18.100.77
Morpholine 15.630.84
Data sourced from Mayr's 2007 publication on the nucleophilicity of primary and secondary amines in water.[13]

Analysis:

  • Diethylamine serves as a benchmark for acyclic secondary amines.[13] Its nucleophilicity is substantial, making it a versatile reagent.[14]

  • Longer, linear alkyl chains, as in dibutylamine and This compound , are expected to slightly increase basicity (as seen in the pKa values) and maintain high nucleophilicity, as the steric hindrance is not significantly increased compared to diethylamine.

  • Diisopropylamine , with its branched alkyl groups, presents a significant increase in steric bulk around the nitrogen atom. This steric hindrance dramatically reduces its nucleophilicity, making it a poor nucleophile but an excellent non-nucleophilic base, famously used to prepare Lithium Diisopropylamide (LDA).[10]

Role in Biological Systems and Drug Development

The secondary amine moiety is a crucial pharmacophore in many clinically significant drugs due to its ability to act as both a hydrogen bond donor and acceptor and its protonation at physiological pH.[4] This allows for specific and potent interactions with biological targets like enzymes and G-protein coupled receptors (GPCRs).

Case Study: Beta-Adrenergic Receptor Signaling

A prime example is the drug propranolol , a beta-blocker containing a secondary amine. It acts as an antagonist at beta-adrenergic receptors, competing with endogenous catecholamines like epinephrine. This antagonism blocks the downstream signaling cascade responsible for increasing heart rate and blood pressure.[4]

The binding of an agonist (like epinephrine) to the β-adrenergic receptor normally activates a Gs protein, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Propranolol's secondary amine is critical for the ionic and hydrogen bonding interactions within the receptor's binding pocket, preventing this activation.

G_Protein_Signaling cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein (Inactive) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts epinephrine Epinephrine (Agonist) epinephrine->receptor Binds & Activates propranolol Propranolol (Antagonist) propranolol->receptor Binds & Blocks atp ATP atp->ac response Cellular Response (e.g., Increased Heart Rate) camp->response Leads to

Beta-adrenergic receptor signaling pathway and its inhibition by propranolol.

Experimental Protocols

Determination of Nucleophilicity Parameters (Mayr's Method)

This protocol outlines the general method for determining the nucleophilicity parameters N and s for a secondary amine by studying its reaction kinetics with a set of reference electrophiles (e.g., benzhydrylium ions).[11][12][13]

Objective: To determine the second-order rate constants for the reaction of a secondary amine with various electrophiles of known electrophilicity (E).

Materials:

  • Secondary amine of interest (e.g., this compound)

  • Series of reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) with known E parameters

  • Appropriate solvent (e.g., water, acetonitrile)

  • UV-Vis spectrophotometer with a stopped-flow or laser-flash photolysis apparatus for fast kinetics

  • Constant temperature bath (e.g., 20 °C)

Procedure:

  • Solution Preparation: Prepare stock solutions of the secondary amine and each reference electrophile in the chosen solvent.

  • Kinetic Measurement: The reaction is monitored under pseudo-first-order conditions, with the amine concentration in large excess over the electrophile concentration.

  • Rapidly mix the amine and electrophile solutions in the spectrophotometer at a constant temperature (20 °C).

  • Monitor the decay of the electrophile's absorbance at its λ_max over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a first-order exponential function to obtain the pseudo-first-order rate constant (kobs).

    • Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the amine (k₂ = kobs / [Amine]).

  • Parameter Determination:

    • Repeat steps 2-5 for each reference electrophile.

    • Plot log(k₂) versus the known electrophilicity parameter (E) for each reaction.

    • The resulting linear plot will have a slope of s and a y-intercept of sN. From these values, the nucleophilicity parameters N and s for the amine can be determined.

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis prep_amine Prepare Amine Solution mix Rapid Mixing (Stopped-Flow) prep_amine->mix prep_electro Prepare Reference Electrophile Solutions prep_electro->mix monitor Monitor Absorbance Decay via UV-Vis mix->monitor calc_k2 Calculate Second-Order Rate Constant (k₂) monitor->calc_k2 repeat_electro Repeat for Each Electrophile repeat_electro->mix calc_k2->repeat_electro plot Plot log(k₂) vs. E calc_k2->plot determine_params Determine N and s from Linear Fit plot->determine_params

Workflow for determining amine nucleophilicity parameters.

Conclusion

The choice between this compound and other secondary amines depends heavily on the specific application.

  • This compound is a suitable choice when a lipophilic, strongly basic secondary amine with moderate steric hindrance is required. Its high boiling point and low water solubility distinguish it from smaller amines.

  • Diethylamine and Dibutylamine are workhorse acyclic secondary amines with high nucleophilicity, suitable for a wide range of synthetic transformations.

  • Diisopropylamine is the reagent of choice when a strong, non-nucleophilic base is needed, as its steric bulk effectively prevents it from participating in nucleophilic attack.

For drug development professionals, understanding the subtle interplay between an amine's basicity, nucleophilicity, and steric profile is paramount for designing molecules that can effectively interact with biological targets while maintaining desirable pharmacokinetic properties.

References

Comparative Guide to Analytical Methods for Dipentylamine Quantification: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical compounds is paramount. Dipentylamine, a secondary aliphatic amine, presents unique analytical challenges due to its chemical properties. This guide provides a detailed comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by experimental protocols and validation data structured in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization

HPLC is a widely used technique in pharmaceutical analysis for its high resolution, sensitivity, and reproducibility.[1][4] However, aliphatic amines like this compound lack a strong chromophore, making direct UV detection challenging. To overcome this, a pre-column derivatization step is often employed to attach a UV-active or fluorescent tag to the amine, enhancing its detectability.[5][6]

Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Derivatization Reagent: Prepare a 10 mg/mL solution of dansyl chloride in acetone.

  • Derivatization Procedure: To 1 mL of each standard or sample solution, add 2 mL of the dansyl chloride solution and 1 mL of a 100 mM sodium bicarbonate buffer (pH 9.5). Vortex the mixture and heat at 60°C for 30 minutes. After cooling to room temperature, add 100 µL of a 2.5% methylamine solution to quench the excess dansyl chloride. Dilute the final solution with the mobile phase to the desired concentration.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-10 min: 60% A, 40% B

    • 10-15 min: Gradient to 90% A, 10% B

    • 15-20 min: Hold at 90% A, 10% B

    • 20-22 min: Gradient back to 60% A, 40% B

    • 22-25 min: Hold at 60% A, 40% B for column equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 340 nm.

  • Column Temperature: 30°C.

HPLC Method Validation Data

The following table summarizes the validation parameters for the proposed HPLC method, with acceptance criteria based on ICH guidelines.[2][3][7]

Parameter Acceptance Criteria Result
Linearity (R²) R² ≥ 0.9950.9992
Range To be defined based on linearity, accuracy, and precision.5 - 40 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.23%
Specificity No interference from blank and placebo at the retention time of the analyte.Complies
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] It offers high selectivity and sensitivity, making it a suitable alternative for the analysis of this compound.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 25 µg/mL.

  • Sample Extraction (for complex matrices): A liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be necessary to isolate the analyte from the sample matrix.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion: m/z 86

    • Qualifier ions: m/z 58, 114

GC-MS Method Performance Data

The following table summarizes the performance characteristics of the GC-MS method for comparison.

Parameter Acceptance Criteria Result
Linearity (R²) R² ≥ 0.9950.9995
Range To be defined based on linearity, accuracy, and precision.1 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.8% - 101.9%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.75%
- Intermediate PrecisionRSD ≤ 2.0%1.15%
Specificity Mass spectral confirmation and no interfering peaks.Complies
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL

Method Comparison

Feature HPLC with Pre-Column Derivatization GC-MS
Principle Separation based on polarity after derivatization for UV detection.Separation based on volatility and boiling point, with mass-based detection.
Sample Preparation Requires a derivatization step which can be time-consuming.May require extraction for complex matrices.
Selectivity Good, but can be susceptible to interferences from other derivatized compounds.Excellent, due to mass spectral confirmation.
Sensitivity Good, with LOQ in the low µg/mL range.Excellent, with LOQ in the sub-µg/mL range.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Throughput Moderate, due to the derivatization step and longer run times.Can be higher for simple "dilute-and-shoot" samples.
Robustness Derivatization reaction conditions need careful control.Generally robust, but susceptible to matrix effects in the ion source.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH guidelines.[1][2][3]

HPLC_Validation_Workflow start Start: Method Development protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report end End: Method Implementation report->end

Caption: Workflow for HPLC method validation.

Conclusion

Both HPLC with pre-column derivatization and GC-MS are viable and robust methods for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV with pre-column derivatization is a cost-effective and reliable method suitable for routine quality control where high sensitivity is not the primary concern.

  • GC-MS offers superior selectivity and sensitivity, making it the preferred method for trace-level analysis, impurity profiling, and in complex sample matrices where specificity is critical.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, available resources, and the intended application.

References

spectroscopic analysis and comparison of Dipentylamine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of two common isomers of dipentylamine: di-n-pentylamine and diisopentylamine. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in research and pharmaceutical applications. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used for these analyses.

Introduction to this compound Isomers

This compound and its isomers are secondary amines with the chemical formula C10H23N. Variations in the branching of the ten-carbon alkyl chains lead to a number of structural isomers. The arrangement of these carbon chains significantly influences the molecule's interaction with electromagnetic radiation and its fragmentation patterns, resulting in unique spectroscopic fingerprints for each isomer. This guide focuses on a comparative analysis of di-n-pentylamine, which has two straight-chain pentyl groups, and diisopentylamine (also known as diisoamylamine), which possesses branched pentyl groups.

Experimental Protocols

The following protocols outline the standardized procedures for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the amine sample was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added to serve as an internal standard (0.00 ppm).

  • ¹H NMR Data Acquisition: Proton NMR spectra were acquired on a spectrometer operating at a frequency of at least 300 MHz. Standard acquisition parameters included a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans were co-added to ensure a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Carbon-13 NMR spectra were obtained on the same spectrometer, typically requiring a larger sample quantity (50-100 mg) or a longer acquisition time. The spectra were acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data was processed with a Fourier transform, followed by phase and baseline correction. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound isomers, a neat spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans were averaged to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The amine samples were introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure sample purity and separation from any potential impurities. Electron Ionization (EI) at 70 eV was used to generate the mass spectra.

  • GC Conditions: A standard non-polar capillary column was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation. Helium was used as the carrier gas.

  • Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 30-300 amu.

  • Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and the characteristic fragmentation pattern. The fragmentation pattern was compared to known fragmentation mechanisms of aliphatic amines.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for di-n-pentylamine and diisopentylamine.

Table 1: ¹H NMR Data (Chemical Shifts in ppm relative to TMS)
Proton Environment Di-n-pentylamine (Predicted) Diisopentylamine [1]Description
-CH₃ ~0.9 (t)~0.9 (d)Terminal methyl protons. The splitting pattern differs due to the adjacent group (CH₂ vs. CH).
-(CH₂)₃- ~1.3 (m)~1.4 (m)Methylene protons along the carbon chain.
-CH(CH₃)₂ -~1.6 (m)Methine proton in the isopentyl group.
-CH₂-N- ~2.6 (t)~2.6 (t)Methylene protons directly attached to the nitrogen atom.
-NH- Broad, variableBroad, variableProton on the nitrogen atom; often a broad singlet.

Note: 't' denotes a triplet, 'd' a doublet, and 'm' a multiplet.

Table 2: ¹³C NMR Data (Chemical Shifts in ppm relative to TMS)
Carbon Environment Di-n-pentylamine (Predicted) Diisopentylamine Description
-CH₃ ~14.1~22.6Terminal methyl carbons.
-CH₂- chain ~22.6, ~29.4, ~31.8~26.0, ~38.8Methylene carbons in the pentyl chains.
-CH(CH₃)₂ -~26.0Methine carbon in the isopentyl group.
-CH₂-N- ~49.7~47.5Carbon directly attached to the nitrogen.
Table 3: Key IR Absorption Bands (in cm⁻¹)
Vibrational Mode Di-n-pentylamine Diisopentylamine Description
N-H Stretch ~3300-3500 (weak, sharp)~3300-3500 (weak, sharp)Characteristic of a secondary amine.[2]
C-H Stretch ~2850-2960 (strong)~2870-2960 (strong)Aliphatic C-H stretching vibrations.
N-H Bend ~1465 (medium)~1467 (medium)Bending vibration of the N-H bond.
C-N Stretch ~1120 (medium)~1125 (medium)Stretching vibration of the carbon-nitrogen bond.
Table 4: Key Mass Spectrometry Fragments (m/z)
Fragment Di-n-pentylamine [3]Diisopentylamine Description
Molecular Ion [M]⁺ 157157The parent ion corresponding to the molecular weight of the compound.
[M-C₄H₉]⁺ 100 (Base Peak)100 (Base Peak)Alpha-cleavage, loss of a butyl radical. This is a characteristic fragmentation for secondary amines.
[M-C₅H₁₁]⁺ 8686Alpha-cleavage, loss of a pentyl radical.
Other Fragments 44, 5844, 57Further fragmentation of the alkyl chains.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_comparison Comparative Analysis Sample This compound Isomer (Di-n-pentylamine or Diisopentylamine) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra: - Chemical Shifts - Splitting Patterns - Integration NMR->NMR_Data IR_Data IR Spectrum: - Characteristic Bands - Functional Groups IR->IR_Data MS_Data Mass Spectrum: - Molecular Ion - Fragmentation Pattern MS->MS_Data Compare Compare Spectra of Isomers NMR_Data->Compare IR_Data->Compare MS_Data->Compare

Caption: Workflow for the spectroscopic analysis of this compound isomers.

Conclusion

The spectroscopic analysis of di-n-pentylamine and diisopentylamine reveals distinct features that allow for their differentiation.

  • NMR Spectroscopy: While the chemical shifts of protons and carbons in similar positions are comparable, the key difference lies in the branching of the alkyl chain. In ¹H NMR, the splitting pattern of the terminal methyl group (triplet for di-n-pentylamine vs. doublet for diisopentylamine) is a clear indicator of the isomeric structure. ¹³C NMR also shows differences in the number and chemical shifts of the signals corresponding to the different carbon environments in the linear versus branched chains.

  • IR Spectroscopy: The IR spectra of both isomers are very similar, as they both possess the same functional groups (secondary amine and aliphatic C-H bonds). Both show the characteristic N-H stretch of a secondary amine. While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist, IR spectroscopy alone is not the most reliable method for distinguishing between these isomers.

  • Mass Spectrometry: Both isomers exhibit a molecular ion peak at m/z 157. The base peak for both is at m/z 100, resulting from a characteristic alpha-cleavage. While the major fragments are the same, the relative intensities of other smaller fragments may differ, providing some basis for differentiation, though this can be subtle.

References

A Comparative Performance Analysis of Dipentylamine and Other Amine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the performance of dipentylamine and analogous amine-based corrosion inhibitors. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide a clear perspective on the efficacy of these compounds in preventing corrosion. While direct comparative studies on this compound are limited, this guide draws upon available data for structurally similar secondary and tertiary amines to provide a comprehensive performance overview.

Quantitative Performance Data

The corrosion inhibition efficiency of amine-based inhibitors is influenced by their molecular structure, concentration, and the surrounding corrosive environment. The following table summarizes the performance of various secondary and tertiary amines, providing a baseline for the expected efficacy of this compound. The data is compiled from multiple studies, and it is important to note that experimental conditions may vary.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)Reference
N-propylidene octylamineMild Steel1 M HCl0.04% (v/v)30 ± 2Weight Loss98.4[1]
N-ethylidene octylamineMild Steel1 M HCl0.04% (v/v)30 ± 2Weight Loss97.2[1]
N-methylidene octylamineMild Steel1 M HCl0.04% (v/v)30 ± 2Weight Loss96.5[1]
Amine-based VCICarbon SteelBoiling Water100 mg/L100Weight Loss1.32 mpy (corrosion rate)[1]
P-PhenylenediamineAustenitic Stainless Steel3M HCl + 3.5% NaCl1%Not SpecifiedWeight Loss81.9[2]
Alkyl Amine-based Inhibitor1018 Carbon SteelSea WaterNot SpecifiedNot SpecifiedPolarization ResistanceRapid decrease in corrosion rate[3][4]

Note: The inhibition efficiency is highly dependent on the experimental conditions. Direct comparisons should be made with caution.

Mechanism of Corrosion Inhibition

Amine-based corrosion inhibitors, including this compound, function by adsorbing onto the metal surface to form a protective film that acts as a barrier to the corrosive environment. This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the polar amine molecules.

  • Chemisorption: This is a stronger form of adsorption that involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms.

The effectiveness of an amine inhibitor is determined by a balance of factors, including the electron density on the nitrogen atom and steric hindrance. Tertiary amines, with three electron-donating alkyl groups, generally have a higher electron density on the nitrogen atom, which should lead to stronger adsorption. However, the bulkier nature of tertiary amines can create steric hindrance, potentially preventing the formation of a dense protective layer. Secondary amines, like this compound, offer a compromise between these two factors.

G cluster_metal Metal Surface cluster_solution Corrosive Solution cluster_inhibition Inhibition Mechanism Metal Metal Protective_Film Formation of a Protective Film Corrosive_Species Corrosive Species (H+, Cl-) Corrosive_Species->Metal Corrosion Attack This compound This compound Molecule This compound->Metal Adsorption (Physisorption/Chemisorption) Barrier Barrier to Corrosive Species Protective_Film->Barrier Blocks G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis A Prepare Metal Coupons C Weight Loss Measurement (Immersion Test) A->C D Electrochemical Tests (Potentiodynamic Polarization, EIS) A->D B Prepare Corrosive Solution (with and without inhibitor) B->C B->D E Calculate Corrosion Rate and Inhibition Efficiency C->E F Analyze Polarization Curves and Impedance Spectra D->F G Performance Evaluation E->G F->G

References

Efficacy of Dipentylamine Derivatives: A Comparative Guide for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of dipentylamine derivatives in key scientific applications, including corrosion inhibition and biomedical uses as antimicrobial and anticancer agents. Due to a lack of extensive direct experimental data on this compound derivatives, this guide draws objective comparisons from structurally similar amine compounds, supported by established experimental protocols.

I. Corrosion Inhibition

This compound derivatives, as part of the broader class of aliphatic amines, are anticipated to be effective corrosion inhibitors. The mechanism of inhibition primarily involves the adsorption of the amine onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process.

Comparative Performance of Aliphatic Amines as Corrosion Inhibitors

The following table summarizes the inhibition efficiency of various aliphatic amines on different metals in acidic media, providing a benchmark for the expected performance of this compound derivatives.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test MethodReference
TriethylamineZinc0.01 N HCl25 mMAmbientNot specified, but Icorr decreasedPotentiodynamic Polarization[1]
TriethanolamineZinc0.01 N HCl25 mMAmbientNot specified, but Icorr decreasedPotentiodynamic Polarization[1]
EthanolamineZinc0.01 N HCl25 mMAmbientNot specified, but Icorr decreasedPotentiodynamic Polarization[1]
Polyester aliphatic amine surfactant IVCarbon SteelFormation Water200 ppmNot Specified~96%Weight Loss, Potentiodynamic Polarization, EIS[2]
N,N'-diethyl-N,N'-diphenylguanidineMild Steel1 M HCl5 x 10⁻³ M3095.8Weight LossNot specified in snippets
Experimental Protocols for Corrosion Inhibition Studies

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor.

Procedure:

  • Sample Preparation: Clean pre-weighed metal coupons of known surface area by mechanical polishing, followed by degreasing with a suitable solvent (e.g., acetone) and drying.

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of the this compound derivative for a predetermined period at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse with distilled water and acetone, and dry.

  • Weighing: Weigh the cleaned and dried coupons accurately.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where: K = constant (e.g., 8.76 × 10⁴ for mm/year), W = weight loss in grams, A = area in cm², T = time in hours, D = density in g/cm³.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where: CR_blank = corrosion rate without inhibitor, CR_inh = corrosion rate with inhibitor.

Objective: To study the effect of an inhibitor on the anodic and cathodic reactions of a corrosion process and to determine the corrosion current density (Icorr).

Procedure:

  • Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculation: Calculate the inhibition efficiency (IE%) using the formula:

    • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

      • Where: Icorr_blank = corrosion current density without inhibitor, Icorr_inh = corrosion current density with inhibitor.

Experimental_Workflow_Corrosion_Inhibition cluster_prep Sample Preparation cluster_exposure Corrosion Test cluster_analysis Analysis cluster_wl Weight Loss cluster_electrochem Electrochemical prep1 Metal Coupon prep2 Polishing & Cleaning prep1->prep2 prep3 Weighing (W_initial) prep2->prep3 exp1 Immerse in Corrosive Media (with/without Inhibitor) prep3->exp1 wl1 Remove & Clean exp1->wl1 Weight Loss Path ec1 Potentiodynamic Polarization exp1->ec1 Electrochemical Path ec2 EIS exp1->ec2 Electrochemical Path wl2 Weighing (W_final) wl1->wl2 wl3 Calculate Corrosion Rate & IE% wl2->wl3 ec3 Calculate Icorr & IE% ec1->ec3 ec2->ec3

Workflow for Corrosion Inhibition Studies

II. Antimicrobial and Anticancer Applications

The biological activity of amine derivatives is a growing area of research. Schiff bases and other derivatives of amines have shown promising antimicrobial and anticancer properties. The presence of the nitrogen atom and the overall molecular structure, including chain length and functional groups, are key determinants of their biological efficacy.

Comparative Antimicrobial Activity of Amine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various amine derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Reference
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Methicillin-resistant Staphylococcus aureus12.5[3]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Escherichia coli12.5[3]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Candida albicans12.5[3]
2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazolePseudomonas aeruginosa62.5[4]
1,3-bis(aryloxy)propan-2-amine derivative (CPD20)Staphylococcus aureus2.5[5]
Comparative Anticancer Activity of Amine Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The table below shows the IC50 values of some amine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Diphenylamine-pyrrolidinone-hydrazone derivative 13IGR39 (Melanoma)2.50 ± 0.46[6]
Diphenylamine-pyrrolidinone-hydrazone derivative 13PPC-1 (Prostate)3.63 ± 0.45[6]
Diphenylamine-pyrrolidinone-hydrazone derivative 13MDA-MB-231 (Breast)5.10 ± 0.80[6]
Thiazole bearing phthalimide derivative 5bMCF-7 (Breast)0.2 ± 0.01[7]
Thiazole bearing phthalimide derivative 5kMDA-MB-468 (Breast)0.6 ± 0.04[7]
Experimental Protocols for Biological Activity Screening

Objective: To qualitatively or semi-quantitatively assess the antimicrobial activity of a compound.

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Aseptically create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the this compound derivative solution into the wells. A solvent control and a standard antibiotic should be used as negative and positive controls, respectively.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare Agar Plates assay1 Inoculate Agar Surface prep1->assay1 prep2 Culture Microorganism prep2->assay1 prep3 Prepare Test Compound Solutions assay3 Add Compound to Wells prep3->assay3 assay2 Create Wells in Agar assay1->assay2 assay2->assay3 assay4 Incubate Plates assay3->assay4 analysis1 Measure Zone of Inhibition assay4->analysis1 analysis2 Compare with Controls analysis1->analysis2

Workflow for Agar Well Diffusion Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Potential Signaling Pathway Involvement in Cancer

While the precise mechanisms of action for novel this compound derivatives would require dedicated study, related amine compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. A hypothetical pathway could involve the modulation of key regulatory proteins in the apoptotic cascade.

Signaling_Pathway_Apoptosis DA_deriv This compound Derivative Cell_Membrane Cell Membrane ROS Increased ROS Production Cell_Membrane->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptotic Signaling Pathway

Disclaimer: This guide is intended for informational purposes for a scientific audience. The efficacy of specific this compound derivatives can only be confirmed through direct experimental validation. The comparative data presented is for structurally related compounds and should be considered as indicative of potential performance.

References

A Comparative Analysis of the Basicity of Dipentylamine and Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the basicity of dipentylamine and diisopropylamine, supported by experimental data. The basicity of an amine is a critical parameter in organic synthesis and drug development, influencing reaction kinetics, compound stability, and physiological activity. An efficient way to quantify the basicity of an amine is to examine the pKa of its conjugate acid; a higher pKa value for the conjugate acid corresponds to a stronger base.[1][2][3]

Quantitative Data Summary

The basicity of this compound and diisopropylamine can be directly compared using the pKa values of their respective conjugate acids. The available data indicates that this compound is slightly more basic than diisopropylamine.

CompoundStructurepKa of Conjugate AcidReference
This compound(CH₃(CH₂)₄)₂NH11.16[4]
Diisopropylamine((CH₃)₂CH)₂NH11.07[5][6]

Note: A higher pKa of the conjugate acid indicates a stronger base.

Factors Influencing Basicity

The basicity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[2][7] Several factors can influence this:

  • Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the amine more basic.[2] Both this compound and diisopropylamine have two alkyl groups, contributing to their strong basicity compared to ammonia.

  • Steric Hindrance: The bulky isopropyl groups in diisopropylamine create more steric hindrance around the nitrogen atom compared to the n-pentyl groups in this compound. This steric hindrance can affect the solvation of the protonated amine, which in turn can influence its stability and thus the amine's basicity. While both are considered sterically hindered bases, the difference in the alkyl group structure leads to the observed slight difference in basicity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A common and accurate method for determining the pKa of an amine is through potentiometric titration. This involves titrating a solution of the amine with a strong acid and monitoring the pH of the solution as a function of the volume of titrant added.

Materials and Equipment:

  • Amine sample (this compound or Diisopropylamine)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • High-precision pH meter and electrode

  • Burette

  • Stirrer and stir bar

  • Beaker

  • Solvent (e.g., deionized water, or a mixed solvent system if the amine is not water-soluble)

Procedure:

  • Sample Preparation: A known concentration of the amine is prepared by dissolving a precise amount in a specific volume of the chosen solvent.

  • Titration Setup: The pH electrode is calibrated and placed in the amine solution. The burette is filled with the standardized strong acid solution.

  • Titration: The acid is added to the amine solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • Data Collection: The pH is recorded against the volume of acid added. The titration is continued until the pH of the solution changes significantly, indicating that the equivalence point has been passed.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of inflection on this curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the amine has been protonated).

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of amine basicity using potentiometric titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized strong acid solution B Prepare amine solution of known concentration A->B C Calibrate pH meter B->C D Add acid titrant in increments C->D E Stir and record pH after each addition D->E F Plot pH vs. volume of titrant added E->F G Determine equivalence point F->G H Determine pKa at half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

References

No Publicly Available Data on Dipentylamine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on the cross-reactivity of dipentylamine in common immunoassays has yielded no specific studies or experimental results. Despite a thorough investigation into scientific literature and toxicology databases, no quantitative data or detailed experimental protocols concerning this compound's potential to interfere with drug screening immunoassays, such as those for amphetamines or other sympathomimetic amines, could be located.

Immunoassays are widely used as initial screening tools in clinical and forensic toxicology to detect the presence of specific drugs or drug classes in biological samples. The principle of these assays relies on the specific binding of an antibody to its target antigen (the drug or its metabolite). However, substances with a chemical structure similar to the target drug can sometimes bind to the antibody, leading to a "cross-reaction" and potentially a false-positive result. Given that this compound is a secondary amine, understanding its cross-reactivity profile is crucial for accurately interpreting screening results.

The absence of specific data for this compound prevents the creation of a detailed comparison guide as requested. Such a guide would require quantitative data from cross-reactivity studies, including the concentrations at which this compound may cause interference and the specific types of immunoassays affected. Furthermore, without access to experimental protocols used to assess such cross-reactivity, a comprehensive guide that meets the core requirements of data presentation and methodological detail cannot be compiled.

Researchers, scientists, and drug development professionals should be aware of this information gap. When conducting urinalysis or other forms of drug screening where the presence of this compound is suspected, the potential for uncharacterized cross-reactivity should be considered. In such cases, any presumptive positive results from an immunoassay should be confirmed using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to avoid misinterpretation of results.

Further research is warranted to establish the cross-reactivity profile of this compound in commercially available immunoassays. Such studies would be invaluable to the toxicology and clinical chemistry communities, providing the necessary data to improve the accuracy and reliability of drug screening programs.

Dipentylamine: A Comparative Guide to its Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dipentylamine, a secondary amine with diverse industrial applications. It aims to offer an objective comparison of its performance with alternative compounds, supported by available experimental data and detailed methodologies. This document is intended to assist researchers and professionals in making informed decisions regarding the selection and use of this compound in their respective fields.

Introduction to this compound

This compound (also known as di-n-amylamine) is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1] It is a secondary amine with the chemical formula C₁₀H₂₃N. Its utility stems from the reactivity of the secondary amine functional group and the hydrophobic nature of the two pentyl chains. Key applications of this compound include its use as a corrosion inhibitor, a rubber vulcanization accelerator, a solvent, and a flotation reagent.[1] However, its use is also associated with certain limitations, primarily related to its toxicological profile and handling requirements.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the reaction of amyl chloride with ammonia and the reductive amination of pentanal.

Experimental Protocol: Synthesis of this compound via Reductive Amination of Pentanal

This protocol describes a general procedure for the synthesis of secondary amines via reductive amination of an aldehyde.

Materials:

  • Pentanal

  • Ammonia (or an ammonium salt such as ammonium acetate)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

  • Acetic acid (if using STAB)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the solvent and pentanal.

  • Imine Formation: Add ammonia (or the ammonium salt) to the solution. If necessary, adjust the pH to be slightly acidic (pH 5-6) with acetic acid to promote imine formation. The reaction is typically stirred at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent. If using STAB, it can be added directly. If using catalytic hydrogenation, the reaction mixture is transferred to a hydrogenation apparatus.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding an aqueous solution of hydrochloric acid. This will protonate the amine and any unreacted starting amine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by distillation.

Diagram of Synthesis Pathway:

G Pentanal Pentanal Imine Intermediate Imine Pentanal->Imine Ammonia Ammonia Ammonia->Imine This compound This compound Imine->this compound Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->this compound Reduction

Caption: Synthesis of this compound via reductive amination of pentanal.

Applications and Performance Comparison

This compound is utilized as a corrosion inhibitor, particularly for ferrous metals in acidic environments. Its mechanism of action involves the adsorption of the amine onto the metal surface, forming a protective hydrophobic layer that prevents contact with the corrosive medium. The lone pair of electrons on the nitrogen atom facilitates this adsorption.

Comparative Data for Corrosion Inhibitors:

While specific, directly comparable quantitative data for this compound's inhibition efficiency is limited in publicly available literature, the following tables provide data for other amine-based corrosion inhibitors under specified conditions. This allows for an indirect comparison based on typical performance of similar compounds.

Table 1: Performance of Amine-Based Corrosion Inhibitors on Mild Steel in 1M HCl

InhibitorConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
Phenylamine7.5%2586.10Potentiodynamic Polarization
Ampicillin (expired drug)500 ppm55>95Weight Loss
Quaternary Ammonium Surfactant1 mM2595.9Weight Loss
Sonneratia caseolaris Leaf Extract2500 ppmNot Specified~98Potentiodynamic Polarization
PDINN300 ppm2598.45Electrochemical

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

  • Specimen Preparation: Prepare pre-weighed mild steel coupons of known dimensions.

  • Immersion: Immerse the coupons in a 1M HCl solution without (blank) and with various concentrations of the inhibitor.

  • Exposure: Maintain the solutions at a constant temperature for a specified duration (e.g., 6 hours).

  • Cleaning: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., using a specific brush and rinsing with distilled water and acetone), and dry them.

  • Final Weighing: Re-weigh the coupons to determine the weight loss.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Secondary amines like this compound can act as accelerators in the sulfur vulcanization of rubber. They increase the rate of vulcanization, allowing for shorter curing times and improved physical properties of the vulcanized rubber.

Comparative Data for Rubber Vulcanization Accelerators:

Table 2: Typical Performance of Different Classes of Vulcanization Accelerators in Natural Rubber

Accelerator ClassExampleScorch SafetyCure Rate
ThiazolesMBT, MBTSGoodMedium
SulfenamidesCBS, TBBSExcellentFast
ThiuramsTMTD, TMTMPoorVery Fast
DithiocarbamatesZDMC, ZDECVery PoorUltra Fast
GuanidinesDPG, DOTGGoodSlow
Secondary Amines This compound (Expected) Fair (Expected) Medium-Fast

Note: The performance of this compound is an educated estimation based on the general behavior of secondary amines in this application.

Experimental Protocol: Evaluation of Vulcanization Characteristics

  • Compounding: Mix natural rubber with standard additives (zinc oxide, stearic acid, sulfur) and the accelerator being tested on a two-roll mill.

  • Rheometry: Use a moving die rheometer (MDR) to determine the vulcanization characteristics. This includes:

    • Scorch time (ts2): Time to a two-unit rise in torque from the minimum, indicating the onset of vulcanization.

    • Optimum cure time (t90): Time to reach 90% of the maximum torque.

  • Vulcanization: Cure rubber sheets in a heated press at a specified temperature and for the determined t90.

  • Mechanical Testing: Cut dumbbell-shaped specimens from the cured sheets and measure tensile strength, elongation at break, and modulus according to standard methods (e.g., ASTM D412).

This compound is used as a solvent for oils, resins, and some cellulose esters.[1] Its effectiveness as a solvent is determined by its physicochemical properties.

Table 3: Comparison of Physicochemical Properties of this compound and Alternative Solvents

SolventCAS NumberBoiling Point (°C)Density (g/cm³)Flash Point (°C)Water Solubility
This compound 2050-92-2 202-204 0.777 63 Slightly soluble
Toluene108-88-31110.8674Insoluble
Xylene (mixed isomers)1330-20-7138-144~0.864~27-32Insoluble
Cyclohexanone108-94-1155.60.947448.6 g/100 mL
N-Methyl-2-pyrrolidone (NMP)872-50-42021.02891Miscible
Dimethylformamide (DMF)68-12-21530.94458Miscible

In mineral processing, this compound can be used as a flotation reagent, which modifies the surface properties of minerals to facilitate their separation from gangue.

Performance of Flotation Reagents:

Limitations and Safety

The use of this compound is subject to several limitations and requires strict safety protocols.

  • Toxicity: this compound is moderately toxic if ingested or absorbed through the skin.[1]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1]

  • Respiratory Irritation: Vapors are irritating to the respiratory tract and may cause lung edema.[1]

  • Flammability: this compound is a flammable liquid.[1]

  • Nitrosamine Formation: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites) under acidic conditions to form N-nitrosamines, which are known to be carcinogenic.[1]

  • Environmental Hazards: It is considered harmful to aquatic organisms.

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_testing 2. Experimental Testing cluster_analysis 3. Data Analysis Formulation Formulate Test Solutions (with and without this compound) Corrosion_Test Corrosion Testing (e.g., Weight Loss, EIS) Formulation->Corrosion_Test Vulcanization_Test Vulcanization Testing (e.g., Rheometry, Mechanical Tests) Formulation->Vulcanization_Test Solvent_Test Solvency Evaluation Formulation->Solvent_Test Specimen_Prep Prepare Substrates (e.g., metal coupons, rubber samples) Specimen_Prep->Corrosion_Test Specimen_Prep->Vulcanization_Test Data_Collection Collect Raw Data Corrosion_Test->Data_Collection Vulcanization_Test->Data_Collection Solvent_Test->Data_Collection Performance_Calc Calculate Performance Metrics (e.g., Inhibition Efficiency, Cure Rate) Data_Collection->Performance_Calc Comparison Compare with Alternatives Performance_Calc->Comparison

Caption: General experimental workflow for evaluating this compound's performance.

Conclusion

This compound is a versatile secondary amine with established applications as a corrosion inhibitor, rubber vulcanization accelerator, solvent, and flotation reagent. Its effectiveness in these roles is attributed to the chemical properties of its secondary amine group and alkyl chains. However, its practical application is limited by significant health and safety concerns, including its toxicity, corrosivity, and the potential for forming carcinogenic nitrosamines. When considering this compound for a specific application, a thorough risk assessment is essential, and a comparative evaluation against safer and more environmentally benign alternatives is strongly recommended. The data and protocols provided in this guide serve as a foundation for such evaluations.

References

A Comparative Cost-Benefit Analysis of Dipentylamine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipentylamine, a secondary amine with significant applications in the synthesis of pharmaceuticals, corrosion inhibitors, and rubber accelerators, can be produced through several synthetic pathways. The choice of a particular route is often dictated by a combination of factors including raw material cost, desired yield and purity, reaction conditions, and environmental impact. This guide provides a comprehensive comparative analysis of the three primary industrial synthesis routes for this compound: catalytic amination of 1-pentanol, reductive amination of pentanal, and nucleophilic substitution of 1-chloropentane.

Executive Summary

This analysis reveals that for large-scale industrial production, catalytic amination of 1-pentanol offers a cost-effective and environmentally favorable route due to the direct use of a readily available alcohol and the generation of water as the primary byproduct. Reductive amination of pentanal provides a high-yield and selective pathway, particularly suitable for laboratory and pilot-scale synthesis where the higher cost of the aldehyde and reducing agents can be justified by the cleaner reaction profile. The nucleophilic substitution of 1-chloropentane represents a classical approach but is often hampered by lower selectivity, leading to a mixture of primary, secondary, and tertiary amines, which necessitates extensive purification and can be less economically viable for high-purity this compound production.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for each synthesis route, providing a basis for a thorough cost-benefit analysis. Please note that some values are based on typical yields for similar reactions due to the limited availability of precise data for this compound specifically.

Parameter Route 1: Catalytic Amination of 1-Pentanol Route 2: Reductive Amination of Pentanal Route 3: Nucleophilic Substitution of 1-Chloropentane
Primary Raw Materials 1-Pentanol, Ammonia, HydrogenPentanal (Valeraldehyde), Amylamine or Ammonia, Reducing Agent (e.g., H₂)1-Chloropentane, Ammonia
Typical Catalyst Nickel, Cobalt, Copper, RutheniumPalladium, Platinum, NickelNone
Estimated Yield of this compound 60-80% (selectivity dependent on conditions)80-95%30-50% (part of a mixture)
Typical Reaction Temperature 150-250 °C25-150 °C100-180 °C (in a sealed vessel)
Typical Reaction Pressure 10-200 bar1-100 barHigh (autoclave)
Reaction Time 4-12 hours2-24 hours6-18 hours
Primary Byproducts Water, Pentylamine, TripentylamineWater (or alcohol if borohydride is used), Pentylamine, TripentylamineAmmonium chloride, Pentylamine, Tripentylamine, Quaternary ammonium salts
Purification Method Fractional DistillationFractional DistillationFractional Distillation, Extraction

Table 1: Comparison of Key Reaction Parameters for this compound Synthesis Routes.

Cost Factor Route 1: Catalytic Amination of 1-Pentanol Route 2: Reductive Amination of Pentanal Route 3: Nucleophilic Substitution of 1-Chloropentane
Raw Material Cost Moderate (1-Pentanol is relatively inexpensive)High (Pentanal is more expensive than 1-pentanol)Moderate to High (1-Chloropentane cost can vary)
Catalyst Cost Low to High (Nickel is cheap, Ruthenium is expensive)High (Palladium and Platinum are precious metals)N/A
Energy Consumption High (High temperatures and pressures)Moderate (Milder conditions possible)High (Heating under pressure)
Waste Disposal Cost Low (Primarily water)Low to Moderate (Depends on reducing agent)High (Ammonium salt waste)
Capital Expenditure (CAPEX) High (Requires high-pressure reactor)Moderate to High (Depends on pressure requirements)High (Requires high-pressure reactor)
Operational Expenditure (OPEX) ModerateHighModerate

Table 2: Comparative Cost-Benefit Analysis of this compound Synthesis Routes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory or plant conditions.

Route 1: Catalytic Amination of 1-Pentanol

Objective: To synthesize this compound via the direct amination of 1-pentanol using a heterogeneous catalyst.

Materials:

  • 1-Pentanol

  • Anhydrous Ammonia

  • Hydrogen gas

  • Nickel-based catalyst (e.g., Ni/Al₂O₃)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Solvent (optional, e.g., dioxane)

Procedure:

  • The autoclave reactor is charged with 1-pentanol and the nickel catalyst (typically 1-5% by weight of the alcohol).

  • The reactor is sealed and purged with nitrogen gas to remove air.

  • Anhydrous ammonia is introduced into the reactor to a desired pressure (e.g., 20-50 bar).

  • The reactor is then pressurized with hydrogen gas (e.g., 50-100 bar).

  • The mixture is heated to the reaction temperature (e.g., 180-220 °C) with constant stirring.

  • The reaction is monitored by gas chromatography (GC) to determine the conversion of 1-pentanol and the product distribution.

  • After the desired conversion is achieved, the reactor is cooled to room temperature and depressurized.

  • The catalyst is removed by filtration.

  • The crude product mixture is then subjected to fractional distillation to separate this compound from unreacted starting materials and other byproducts (pentylamine and tripentylamine).

Route 2: Reductive Amination of Pentanal

Objective: To synthesize this compound by reacting pentanal with an amine source followed by reduction.

Materials:

  • Pentanal (Valeraldehyde)

  • Pentylamine (or ammonia)

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Hydrogen gas

  • Methanol or another suitable solvent

  • Hydrogenation reactor

Procedure:

  • Pentanal and pentylamine (in a 1:1 to 1:1.2 molar ratio) are dissolved in methanol in the hydrogenation reactor.

  • The Pd/C catalyst is added to the mixture.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 5-20 bar).

  • The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-80 °C).

  • The progress of the reaction is monitored by GC or TLC.

  • Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a bed of celite.

  • The solvent is removed under reduced pressure.

  • The resulting crude this compound is purified by fractional distillation.

Route 3: Nucleophilic Substitution of 1-Chloropentane

Objective: To synthesize this compound through the reaction of 1-chloropentane with ammonia.

Materials:

  • 1-Chloropentane

  • Concentrated aqueous ammonia or anhydrous ammonia in ethanol

  • Sealed pressure vessel or autoclave

Procedure:

  • 1-Chloropentane and a significant excess of the ammonia solution are charged into the autoclave. The use of excess ammonia is intended to favor the formation of the primary amine, but subsequent reactions will still lead to secondary and tertiary amines.

  • The autoclave is sealed and heated to a temperature of 120-160 °C.

  • The reaction is maintained at this temperature for several hours with stirring.

  • After cooling, the reactor is vented to release excess ammonia.

  • The reaction mixture, which contains a mixture of pentylamine, this compound, tripentylamine, and their hydrochloride salts, is transferred to a separation funnel.

  • The amine layer is separated from the aqueous layer containing ammonium chloride.

  • The organic layer is washed with water and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The final mixture of amines is separated by fractional distillation to isolate this compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows of the described synthesis routes.

Synthesis_Route_1 1-Pentanol 1-Pentanol Reaction Reaction 1-Pentanol->Reaction Ammonia Ammonia Ammonia->Reaction Hydrogen Hydrogen Hydrogen->Reaction Catalyst (Ni, Co, Cu, Ru) Catalyst (Ni, Co, Cu, Ru) Catalyst (Ni, Co, Cu, Ru)->Reaction High T, P High T, P High T, P->Reaction Crude Product Crude Product Reaction->Crude Product Filtration Filtration Crude Product->Filtration Fractional Distillation Fractional Distillation Filtration->Fractional Distillation This compound This compound Fractional Distillation->this compound Byproducts Byproducts Fractional Distillation->Byproducts

Caption: Workflow for Catalytic Amination of 1-Pentanol.

Synthesis_Route_2 Pentanal Pentanal Reaction Reaction Pentanal->Reaction Amine Source Amine Source Amine Source->Reaction Reducing Agent (H2) Reducing Agent (H2) Reducing Agent (H2)->Reaction Catalyst (Pd, Pt, Ni) Catalyst (Pd, Pt, Ni) Catalyst (Pd, Pt, Ni)->Reaction Crude Product Crude Product Reaction->Crude Product Filtration Filtration Crude Product->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation This compound This compound Fractional Distillation->this compound

Caption: Workflow for Reductive Amination of Pentanal.

Synthesis_Route_3 1-Chloropentane 1-Chloropentane Reaction Reaction 1-Chloropentane->Reaction Ammonia Ammonia Ammonia->Reaction High T, P High T, P High T, P->Reaction Crude Mixture Crude Mixture Reaction->Crude Mixture Phase Separation Phase Separation Crude Mixture->Phase Separation Fractional Distillation Fractional Distillation Phase Separation->Fractional Distillation This compound This compound Fractional Distillation->this compound Byproducts Byproducts Fractional Distillation->Byproducts

Caption: Workflow for Nucleophilic Substitution of 1-Chloropentane.

Safety Operating Guide

Proper Disposal of Dipentylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dipentylamine, a versatile yet hazardous chemical, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, aligning with safety and regulatory best practices. Adherence to these protocols is critical due to the compound's flammability, toxicity, and corrosive nature.[1][2][3]

Key Hazards and Properties of this compound

This compound is a colorless to light-yellow liquid with a pungent, ammonia-like odor.[4][5] It is classified as a flammable liquid and is toxic if swallowed, inhaled, or absorbed through the skin.[1][3] The substance can cause severe skin and eye burns and is very toxic to aquatic life with long-lasting effects.[1][3] Understanding its chemical and physical properties is the first step toward safe handling and disposal.

PropertyValueSource
CAS Number 2050-92-2[2]
UN Number 2841[2]
Flash Point 51°C (123.8°F) closed cup[2][5]
Boiling Point 302°C (576°F)
Melting Point 50 - 53°C (122 - 127°F)
Solubility in Water Slightly soluble[1]
Vapor Density Heavier than air[1]
Hazard Class 3 (Flammable Liquid)[2]
Packing Group III[2]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, mercury.[2][5]

Experimental Protocols for Safe Disposal

The following protocols provide a framework for the safe handling and disposal of this compound waste in a laboratory setting. These procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).

1. Personal Protective Equipment (PPE) Protocol:

  • Eye Protection: Wear chemical safety goggles and a face shield.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[6]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.[6]

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2][6]

2. Spill Management Protocol:

In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.

  • Immediate Actions:

    • Evacuate all non-essential personnel from the immediate spill area.

    • Eliminate all ignition sources, such as open flames, sparks, and hot surfaces.[1][2]

    • Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For small spills, absorb the liquid with a non-combustible, inert material like sand, earth, or vermiculite.[1][2][6] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[6]

    • Use non-sparking tools to carefully collect the absorbed material and contaminated soil.

    • Place the collected waste into a designated, sealable, and properly labeled container for hazardous waste.[1][2][6]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

    • For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

3. Waste Collection and Storage Protocol:

Proper collection and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.

  • Collect all this compound waste, including contaminated materials, in a designated and clearly labeled hazardous waste container.[6] The container must be made of a material compatible with this compound and have a secure, sealable lid.[1]

  • The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name "this compound".[6]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids and oxidizing agents.[1][7] The storage area should be fireproof.[2]

4. Disposal Procedure:

This compound and its containers must be disposed of as hazardous waste.[3][7]

  • Do not dispose of this compound down the drain or in regular trash.

  • All disposal practices must be in accordance with local, state, and federal regulations.[1][2][7]

  • Consult with your institution's EHS department or a licensed hazardous waste disposal company for guidance on acceptable disposal practices and to arrange for pickup and disposal.[4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Dipentylamine_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Spill Management cluster_storage Storage cluster_disposal Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in Designated Container B->C D Spill Occurs B->D G Label Container 'Hazardous Waste: this compound' C->G E Absorb with Inert Material (e.g., Sand) D->E Small Spill F Collect Absorbed Material E->F F->G H Store in Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatible Materials H->I J Contact EHS or Licensed Waste Disposal Contractor I->J K Arrange for Professional Disposal J->K

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can significantly mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Operational Guide for Handling Dipentylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Dipentylamine. It includes detailed personal protective equipment (PPE) protocols, procedural guidance for safe operations, and compliant disposal plans to ensure laboratory safety and build trust in chemical handling practices.

Hazard Identification and Classification

This compound is a hazardous chemical requiring strict adherence to safety protocols. It is a colorless to light-yellow liquid with a pungent odor.[1][2][3][4] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Flammable LiquidFlammable liquid and vapor.[1][3][5] Above 51°C, explosive vapor/air mixtures may form.[1][3]
Acute Toxicity (Oral, Dermal, Inhalation)Toxic if swallowed, in contact with skin, or if inhaled.[6]
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1][7] The substance is corrosive to the skin and eyes.[1][3][4][5]
Serious Eye Damage/Eye IrritationCauses serious eye damage.[7]
Respiratory IrritationThe substance is severely irritating to the respiratory tract.[1][3][5] Inhalation of vapor or mist may cause lung edema.[1][3][5]
Aquatic Hazard (Acute & Chronic)Very toxic to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).Protects against splashes and vapors that can cause severe eye burns.[1][7]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes are necessary.[7]Prevents skin contact which can cause severe burns.[1][7] Contaminated gloves must be disposed of properly.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate, a full-face supplied-air respirator is required.Protects against inhalation of vapors or mists which are extremely destructive to the respiratory tract.[7]

Operational and Disposal Plans

Handling and Storage Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and a safety shower are readily accessible.[7]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[7]

  • Prevent the generation of aerosols.[7]

  • Keep the container tightly closed when not in use.[7]

  • NO open flames, NO sparks, and NO smoking.[1][3][5] Above 51°C, use a closed system, ventilation, and explosion-proof electrical equipment.[1][3][5]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[7]

  • Store in a fireproof area.[1][5]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting.[1][3] Give one or two glasses of water to drink.[1][3] Seek immediate medical attention.[1][3]
Spill Response and Disposal

Spill Response:

  • Evacuate and Isolate: Immediately evacuate unnecessary personnel and isolate the spill area for at least 50 meters (150 feet) in all directions.[2][5]

  • Ventilate: Ventilate the area, especially low-lying areas where vapors may accumulate.[5]

  • Personal Protection: Wear a chemical protection suit including a self-contained breathing apparatus.[1][2][3][5]

  • Containment: Collect leaking and spilled liquid in sealable containers as far as possible.[1][2][3][5]

  • Absorption: Absorb the remaining liquid in sand or inert absorbent.[1][2][3][5]

  • Cleanup: Place the absorbent material into a suitable container for disposal.

Disposal:

  • This material and its container must be disposed of as hazardous waste.[6][8]

  • All waste must be handled in accordance with local, state, and federal regulations.[8] Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[2][5]

Experimental Workflow: this compound Spill Response

Dipentylamine_Spill_Response cluster_0 Immediate Actions cluster_1 Preparation for Cleanup cluster_2 Containment and Cleanup cluster_3 Final Steps Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Isolate Isolate Spill Zone (50m) Evacuate->Isolate Alert Alert Safety Personnel Isolate->Alert Assess Assess Spill Size & Location Alert->Assess DonPPE Don Appropriate PPE (Chemical Suit, SCBA) Assess->DonPPE Ventilate Ventilate Area DonPPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Absorb Absorb with Sand or Inert Absorbent Contain->Absorb Collect Collect Contaminated Material in Sealable Containers Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Logical workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.